molecular formula C9H14ClNO B3022001 (R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride CAS No. 135879-92-4

(R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride

Cat. No.: B3022001
CAS No.: 135879-92-4
M. Wt: 187.66
InChI Key: JDVXPWXBBDMHNE-FVGYRXGTSA-N
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Description

(R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.66. The purity is usually 95%.
BenchChem offers high-quality (R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-3-amino-2-phenylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVXPWXBBDMHNE-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Structure, Synthesis, and Applications of (R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and asymmetric organic synthesis, chiral amino alcohols serve as foundational building blocks. (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride is a highly versatile, enantiomerically pure intermediate characterized by a propanol backbone, a primary amine, and a stereodefined phenyl group at the C2 position. This specific spatial arrangement is critical for synthesizing active pharmaceutical ingredients (APIs) that require precise stereochemical orientation to interact with biological targets, such as Cholesteryl Ester Transfer Protein (CETP) inhibitors and neurological modulators [1, 2].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, validated synthetic methodologies, and analytical characterization of (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride, adhering to rigorous scientific standards.

Physicochemical Profiling & Structural Elucidation

The structural integrity of (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride is dictated by its chiral center at C2. The hydrochloride salt form is specifically chosen over the free base to enhance stability against oxidative degradation, improve solubility in aqueous and polar organic media, and facilitate purification via crystallization.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, synthesized from computational and experimental databases [1]:

PropertyValue / Description
Chemical Name (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride
Molecular Formula C₉H₁₃NO • HCl (C₉H₁₄ClNO)
Molecular Weight 187.67 g/mol (Free base: 151.21 g/mol )
Base CAS Number 127298-24-2
Stereochemistry (R)-configuration at C2
Appearance White to off-white crystalline powder
Topological Polar Surface Area (TPSA) 46.3 Ų (Free base)
Solubility Profile Highly soluble in H₂O, Methanol, Ethanol; Insoluble in Hexane

Synthetic Methodology & Enantiomeric Resolution

Achieving high enantiomeric excess (ee > 99%) is the primary challenge in synthesizing (R)-3-Amino-2-phenyl-propan-1-ol. The most robust and self-validating approach involves the stereospecific reduction of a chiral precursor, such as (R)-3-amino-2-phenylpropanoic acid, followed by hydrochloride salt formation.

Causality in Reagent Selection
  • Reducing Agent (Borane-THF): Unlike Lithium Aluminum Hydride (LiAlH₄), which can be overly aggressive and risk partial racemization or cleavage of sensitive moieties, Borane-THF (BH₃·THF) selectively and mildly reduces the carboxylic acid to the alcohol while complexing with the amine, preserving the delicate C2 stereocenter.

  • Salt Formation (HCl in Dioxane): Using anhydrous HCl in dioxane prevents the hydrolysis side-reactions that aqueous HCl might induce, ensuring the precipitation of a highly pure, anhydrous hydrochloride salt.

Step-by-Step Experimental Protocol

Step 1: Reduction of the Chiral Acid

  • Preparation: Purge a 500 mL three-neck round-bottom flask with inert Argon gas.

  • Dissolution: Suspend 10.0 g (60.5 mmol) of (R)-3-amino-2-phenylpropanoic acid in 100 mL of anhydrous Tetrahydrofuran (THF). Cool the mixture to 0°C using an ice-water bath.

  • Addition: Dropwise, add 150 mL of a 1.0 M solution of BH₃·THF (150 mmol, 2.5 eq) over 45 minutes. Causality: Slow addition controls the exothermic release of hydrogen gas and prevents localized heating that could degrade the stereocenter.

  • Reflux: Remove the ice bath and gradually heat the reaction to reflux (65°C) for 12 hours.

  • Quenching: Cool the reaction to 0°C and cautiously quench with 30 mL of Methanol to destroy excess borane. Concentrate the mixture under reduced pressure.

Step 2: Free Base Isolation

  • Extraction: Dissolve the crude residue in 100 mL of 1M NaOH (aqueous) and extract with Ethyl Acetate (3 x 75 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the crude (R)-3-amino-2-phenyl-propan-1-ol free base.

Step 3: Hydrochloride Salt Formation

  • Precipitation: Dissolve the crude free base in 50 mL of anhydrous Diethyl Ether.

  • Acidification: While stirring vigorously at 0°C, add 4.0 M HCl in Dioxane dropwise until the pH reaches 2. A white crystalline solid will immediately precipitate.

  • Filtration: Filter the solid under vacuum, wash with cold Diethyl Ether (2 x 20 mL), and dry in a vacuum oven at 40°C for 24 hours to yield the final API-grade salt.

SyntheticWorkflow A Chiral Precursor (R)-Amino Acid B Reduction (BH3·THF, 0°C to 65°C) A->B Step 1 C Quench & Extract (MeOH, NaOH/EtOAc) B->C Step 2 D Salt Formation (HCl in Dioxane) C->D Step 3 E Final Product (R)-HCl Salt D->E Yield > 85%

Diagram 1: Step-by-step synthetic workflow for (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride.

Mechanistic Applications in Drug Discovery

The structural topology of (R)-3-Amino-2-phenyl-propan-1-ol makes it an ideal pharmacophore scaffold. The phenyl ring provides a lipophilic anchor for π-π stacking or hydrophobic pocket insertion, while the amino and hydroxyl groups offer versatile vectors for hydrogen bonding or further synthetic elaboration.

Role in CETP Inhibitors

Derivatives of 3-amino-2-phenylpropan-1-ol have been heavily utilized in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors [3]. CETP facilitates the transfer of cholesteryl esters from cardio-protective High-Density Lipoproteins (HDL) to pro-atherogenic Low-Density Lipoproteins (LDL).

By incorporating the (R)-3-amino-2-phenylpropyl moiety, researchers can synthesize inhibitors that precisely fit into the hydrophobic tunnel of the CETP enzyme. The (R)-configuration ensures that the phenyl ring optimally engages with the hydrophobic residues of the CETP binding site, effectively blocking the lipid transfer mechanism and thereby raising HDL-C levels while lowering LDL-C [3].

Pathway Drug (R)-Amino Alcohol Derivative CETP CETP Enzyme (Active) Drug->CETP Binds Hydrophobic Pocket Inhibition CETP Blockade (Inactive) CETP->Inhibition Conformational Lock HDL HDL-C (Increased) Inhibition->HDL Prevents Ester Transfer LDL LDL-C (Decreased) Inhibition->LDL Reduces Lipid Load

Diagram 2: Pharmacological mechanism of CETP inhibition utilizing (R)-amino alcohol derivatives.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized compound, rigorous analytical validation must be performed. Enantiomeric purity is the most critical quality attribute.

Step-by-Step Chiral HPLC Protocol

To validate the (R)-configuration and rule out racemization, Chiral High-Performance Liquid Chromatography (HPLC) is employed.

  • Sample Preparation: Dissolve 5 mg of the synthesized hydrochloride salt in 1 mL of mobile phase. Neutralize in situ with 1 drop of Diethylamine (DEA) to generate the free base, which interacts optimally with the chiral stationary phase.

  • Column Selection: Use a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm). Causality: The cellulose-based chiral stationary phase provides excellent enantiorecognition for aromatic amino alcohols via hydrogen bonding and π-π interactions.

  • Mobile Phase: Hexane / Isopropanol / DEA (90:10:0.1 v/v/v). Causality: The addition of 0.1% DEA is strictly required to suppress the ionization of the primary amine, preventing peak tailing and ensuring sharp, baseline-resolved chromatograms.

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 210 nm and 254 nm.

  • Validation: Inject a racemic standard of 3-amino-2-phenyl-propan-1-ol to establish the retention times of both the (R) and (S) enantiomers. Subsequently, inject the synthesized sample. An ee of >99% is confirmed if the peak corresponding to the (S)-enantiomer is absent or accounts for <0.5% of the total Area Under the Curve (AUC).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11286566, 3-Amino-2-phenylpropan-1-ol" PubChem,[Link]

  • Ali, A., et al. "Cholesteryl Ester Transfer Protein Inhibitors." U.S. Patent No. 8,865,707 B2, U.S. Patent and Trademark Office, 21 Oct. 2014.

An In-Depth Technical Guide to (R)-3-Amino-2-phenyl-propan-1-ol HCl: Identifiers, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-3-Amino-2-phenyl-propan-1-ol hydrochloride is a chiral amino alcohol derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a primary amine, a hydroxyl group, and a phenyl substituent on a propane backbone with a defined stereochemistry, makes it a valuable chiral building block for the synthesis of complex pharmaceutical agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications. This guide provides a comprehensive overview of the key identifiers, physicochemical properties, and analytical methodologies pertinent to this compound, offering a critical resource for researchers and scientists in the field.

Core Identifiers and Physicochemical Properties

A precise and unambiguous identification of a chemical substance is fundamental for scientific research and regulatory compliance. While a specific CAS Registry Number for the hydrochloride salt of the (R)-enantiomer of 3-Amino-2-phenyl-propan-1-ol has not been definitively established in publicly accessible databases, the following table consolidates the key identifiers for the parent compound and related structures. Researchers are advised to verify the identity of their materials using the analytical techniques described later in this guide.

IdentifierValueSource
Chemical Name (R)-3-Amino-2-phenyl-propan-1-ol hydrochlorideN/A
Synonyms (R)-2-Phenyl-3-aminopropanol HClN/A
IUPAC Name (2R)-3-amino-2-phenylpropan-1-ol;hydrochlorideN/A
Molecular Formula C₉H₁₄ClNOPubChem[1]
Molecular Weight 187.67 g/mol PubChem[1]
CAS Number Not definitively assigned. The CAS for the racemate (3-Amino-2-phenylpropan-1-ol) is 62247-39-6.PubChem[1]
PubChem CID (Racemate) 11286566PubChem[1]

The relationship between the core chemical entity and its various identifiers is crucial for accurate data retrieval and communication.

C9H13NO Molecular Formula C9H13NO HCl_Salt (R)-3-Amino-2-phenyl-propan-1-ol HCl C9H14ClNO MW: 187.67 g/mol C9H13NO->HCl_Salt MW_151_21 Molecular Weight 151.21 g/mol (Free Base) MW_151_21->HCl_Salt IUPAC IUPAC Name 3-amino-2-phenylpropan-1-ol IUPAC->HCl_Salt CAS_racemate CAS Number (Racemate) 62247-39-6 CAS_racemate->HCl_Salt PubChem_racemate PubChem CID (Racemate) 11286566 PubChem_racemate->HCl_Salt

Caption: Relationship between identifiers for the free base and the target HCl salt.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-3-Amino-2-phenyl-propan-1-ol is a key challenge that often dictates its availability and cost. The stereocenter at the second carbon atom requires a stereoselective synthetic approach to avoid the formation of a racemic mixture.

Key Synthetic Strategies:
  • Chiral Pool Synthesis: Utilizing a readily available chiral starting material, such as a derivative of D-phenylalanine, can provide a straightforward route to the desired (R)-enantiomer.

  • Asymmetric Synthesis: The use of chiral catalysts or auxiliaries can induce stereoselectivity in a reaction that would otherwise produce a racemic mixture. For example, the asymmetric reduction of a corresponding ketone precursor is a common strategy.

  • Chiral Resolution: If a racemic mixture of 3-Amino-2-phenyl-propan-1-ol is synthesized, it can be separated into its constituent enantiomers through chiral resolution techniques. This often involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

The final step in the preparation of the target compound involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

cluster_0 Synthetic Pathways cluster_1 Asymmetric Synthesis Start Achiral Starting Materials Racemic Racemic 3-Amino-2-phenyl-propan-1-ol Start->Racemic Resolution Chiral Resolution Racemic->Resolution R_Enantiomer (R)-3-Amino-2-phenyl-propan-1-ol Resolution->R_Enantiomer HCl_Salt (R)-3-Amino-2-phenyl-propan-1-ol HCl R_Enantiomer->HCl_Salt Chiral_Start Chiral Starting Material (e.g., D-Phenylalanine derivative) Asymmetric_Reaction Asymmetric Reaction Chiral_Start->Asymmetric_Reaction R_Enantiomer_2 (R)-3-Amino-2-phenyl-propan-1-ol Asymmetric_Reaction->R_Enantiomer_2 HCl_Salt_2 (R)-3-Amino-2-phenyl-propan-1-ol HCl R_Enantiomer_2->HCl_Salt_2

Caption: Synthetic approaches to (R)-3-Amino-2-phenyl-propan-1-ol HCl.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and stereochemical integrity of (R)-3-Amino-2-phenyl-propan-1-ol HCl is paramount for its application in research and development. A combination of analytical techniques should be employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound and for determining its enantiomeric excess (e.e.).

Protocol for Chiral HPLC Analysis:

  • Column: A chiral stationary phase (CSP) is required for the separation of enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for this class of compounds.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of a basic additive, such as diethylamine, may be required to improve peak shape and reduce tailing.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-220 nm) is commonly used.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and confirmation of the chemical identity of the compound.

  • ¹H NMR: The proton NMR spectrum will provide information about the number and types of protons in the molecule and their connectivity. Key signals to look for include the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene protons adjacent to the amine and hydroxyl groups, and the exchangeable protons of the amine and hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. For the hydrochloride salt, the mass spectrum will typically show the molecular ion for the free base.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling (R)-3-Amino-2-phenyl-propan-1-ol HCl. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

General Safety Recommendations:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, such as a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store the compound in a tightly sealed container in a cool, dry place.

Applications in Drug Development

The primary application of (R)-3-Amino-2-phenyl-propan-1-ol HCl is as a chiral building block in the synthesis of more complex molecules with potential therapeutic activity. Its defined stereochemistry is often crucial for the biological activity of the final compound, as different enantiomers can have vastly different pharmacological and toxicological profiles. This compound serves as a key intermediate in the development of a wide range of drug candidates targeting various diseases.

References

A comprehensive list of references is crucial for a technical guide. Due to the limitations of the current search, a definitive list of publications specifically on (R)-3-Amino-2-phenyl-propan-1-ol HCl is not available. However, the following resources provide valuable information on the broader class of compounds and analytical techniques:

  • PubChem. 3-Amino-2-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]

  • Google Patents. A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

Sources

Solubility profile of (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of (R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride , a critical chiral building block in organic synthesis. Understanding the differential solubility of this compound in aqueous versus organic media is essential for optimizing reaction conditions, extraction protocols, and recrystallization processes.

As a hydrochloride salt of a beta-amino alcohol, this compound exhibits a distinct amphiphilic yet ionic character . It demonstrates high solubility in protic polar solvents (water, methanol) driven by ion-dipole interactions, while showing negligible solubility in non-polar hydrocarbons (hexane, toluene) due to high crystal lattice energy. This guide details the thermodynamic basis of these properties and provides validated experimental protocols for solubility determination and purification.

Chemical Identity & Structural Context[2][3][4][5][6][7][8][9][10]

Before addressing solubility, it is critical to distinguish this specific regioisomer from structurally similar pharmaceutical intermediates.

  • Compound Name: (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride

  • Free Base CAS: 62247-39-6 (Racemate/General), Specific (R)-isomer often custom synthesized.

  • Core Structure: A primary alcohol and a primary amine on a propyl backbone, with a phenyl group at the C2 position.

Critical Isomer Distinction

Researchers often confuse this compound with its regioisomers. Ensure you are working with the correct structure:

Isomer NameStructureKey Application
(R)-3-Amino-2-phenyl-propan-1-ol Phenyl at C2, Amine at C3Target of this Guide. Chiral auxiliary, building block.
(R)-2-Amino-3-phenyl-propan-1-ol Phenyl at C3, Amine at C2L-Phenylalaninol . Common chiral pool reagent.
(R)-3-Amino-1-phenyl-propan-1-ol Phenyl at C1, Amine at C3Tomoxetine/Atomoxetine intermediate.

Solubility Profile: Water vs. Organic Solvents[1][2]

The solubility of the hydrochloride salt is governed by the competition between the crystal lattice energy (holding the ions together) and the solvation enthalpy (solvent stabilizing the ions).

Quantitative Solubility Estimates

Note: Values are based on thermodynamic properties of analogous beta-amino alcohol hydrochloride salts.

Solvent ClassSolventSolubility RatingEstimated Solubility (mg/mL)Mechanistic Driver
Aqueous Water Very High > 200 Strong ion-dipole hydration of Cl⁻ and ammonium cation.
Alcohol (Protic) Methanol High 100 - 150 High dielectric constant; effective solvation of ionic pairs.
Alcohol (Protic) Ethanol Moderate 30 - 60 Reduced polarity compared to MeOH; suitable for recrystallization.
Alcohol (Protic) Isopropanol (IPA) Low to Moderate 5 - 20 Lower dielectric constant; often used as an anti-solvent or for hot recrystallization.
Polar Aprotic DMSO / DMF High > 100 Strong cation solvation; useful for reaction media but hard to remove.
Chlorinated Dichloromethane (DCM) Sparingly Soluble < 1 - 5 Insufficient polarity to overcome lattice energy of the HCl salt.
Ethers THF / Diethyl Ether Insoluble < 0.1 Lack of H-bond donors; used to precipitate the salt.
Hydrocarbons Toluene / Hexane Insoluble < 0.01 Non-polar; strictly incompatible with ionic species.
Solvation Thermodynamics

In water , the high dielectric constant (


) shields the electrostatic attraction between the ammonium cation (

) and the chloride anion (

). The hydroxyl group on the molecule further assists solubility via hydrogen bonding.

In organic solvents like Toluene (


), the solvent cannot shield the ionic charges. The ions remain tightly bound in the crystal lattice, resulting in insolubility. This sharp contrast is the fundamental principle behind salt formation purification , where the free base is dissolved in an organic solvent (like Ether or Toluene) and HCl gas is introduced to precipitate the pure salt.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits for your specific batch.

  • Preparation: Weigh 100 mg of (R)-3-Amino-2-phenyl-propan-1-ol HCl into a 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 60 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Observation: Record the volume (

    
    ) required to achieve a clear solution (no visible particulates).
    
  • Calculation:

    
    
    
  • Validation: If the solution remains cloudy after 2 mL (Solubility < 50 mg/mL), filter the supernatant, evaporate a known volume, and weigh the residue to determine the saturation limit.

Protocol B: Purification via Recrystallization

Exploiting the solubility differential between Ethanol and Ethyl Acetate.

  • Dissolution: Dissolve crude (R)-3-Amino-2-phenyl-propan-1-ol HCl in the minimum amount of hot Ethanol (60°C).

  • Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Nucleation: Allow the solution to cool to room temperature. If no crystals form, add Ethyl Acetate (Anti-solvent) dropwise until persistent turbidity is observed.

  • Crystallization: Cool to 0-4°C for 12 hours.

  • Isolation: Filter the white crystalline solid and wash with cold Ethyl Acetate/Hexane (1:1).

Visualizations

Workflow: Solubility Determination Logic

This diagram outlines the decision-making process for selecting a solvent system based on solubility observations.

SolubilityWorkflow Start Start: 100mg Compound AddWater Add Water (Protic) Start->AddWater AddOrg Add Organic (e.g., DCM) Start->AddOrg CheckDissolveW Dissolves? AddWater->CheckDissolveW HighSol High Solubility (>100mg/mL) Use for Extraction (Aq Phase) CheckDissolveW->HighSol Yes CheckDissolveW->AddOrg No (Unlikely for HCl salt) CheckDissolveO Dissolves? AddOrg->CheckDissolveO LowSol Low Solubility Use for Precipitation CheckDissolveO->LowSol No MedSol Moderate Solubility Potential for Recrystallization CheckDissolveO->MedSol Partial

Caption: Logical workflow for categorizing solvent suitability based on dissolution behavior.

Mechanism: Solvation vs. Lattice Energy

This diagram illustrates the thermodynamic competition governing solubility.

SolvationMechanism Salt Solid Salt (Lattice Energy) Dissolved Dissolved Ions (Solvated) Salt->Dissolved Overcomes Lattice Energy Precipitate Intact Solid (Insoluble) Salt->Precipitate Lattice Energy Dominates Water Water Molecules (High Dielectric) Water->Dissolved Stabilizes Ions NonPolar Non-Polar Solvent (Low Dielectric) NonPolar->Precipitate No Ion Stabilization

Caption: The thermodynamic battle: High dielectric solvents stabilize ions, overcoming lattice energy.

Applications in Synthesis

The solubility profile defined above is directly applicable to the following synthetic workflows:

  • Biphasic Extraction:

    • To isolate the compound from non-polar byproducts, dissolve the crude mixture in Water . Wash with Toluene or Ether . The (R)-3-Amino-2-phenyl-propan-1-ol HCl will remain in the aqueous phase, while non-polar impurities partition into the organic layer.

  • Free Base Liberation:

    • To react the amine, treat the aqueous solution with NaOH (pH > 12). The compound converts to its free base form, which is now soluble in DCM or Ethyl Acetate , allowing extraction out of the water.

  • Salt Formation (Purification):

    • If the free base is dissolved in Ethanol , adding concentrated HCl (or HCl in Dioxane) will cause the hydrochloride salt to precipitate if the solution is cooled or if an antisolvent (Ether) is added.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11286566, 3-Amino-2-phenylpropan-1-ol. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source for general solubility principles of hydrochloride salts).

Physicochemical Profiling and Synthesis of (R)-3-Amino-2-phenylpropan-1-ol Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-Amino-2-phenylpropan-1-ol hydrochloride is a highly versatile chiral building block and pharmaceutical intermediate. Its unique structural topology—featuring a primary amine, a primary alcohol, and a stereodefined benzylic-adjacent chiral center—makes it an invaluable precursor in the synthesis of complex therapeutics. It is prominently utilized in the development of cholesterol ester transfer protein (CETP) inhibitors[1] and targeted therapies for neurological and oncological pathways[2][3]. This whitepaper details the molecular constants, synthetic causality, and analytical workflows required to handle and characterize this compound effectively.

Structural and Physical Constants

The physical properties of an amino alcohol are fundamentally altered upon conversion to its hydrochloride salt. The free base, (R)-3-amino-2-phenylpropan-1-ol, often presents handling challenges due to its propensity for atmospheric oxidation and hygroscopicity[4]. By protonating the primary amine to form the HCl salt, the compound's ionic lattice energy dramatically increases. This transformation yields a stable, high-melting crystalline solid that is highly soluble in aqueous media, making it ideal for precise gravimetric handling and biological assays[5].

Quantitative Data Summary

Table 1: Physicochemical Constants of (R)-3-Amino-2-phenylpropan-1-ol and its HCl Salt

PropertyValue / Description
Chemical Name (R)-3-Amino-2-phenylpropan-1-ol hydrochloride
Free Base CAS Number 127298-24-2[4]
HCl Salt CAS Numbers 1442114-79-5[6], 135879-92-4[5]
Molecular Formula (Salt) C9H14ClNO (C9H13NO • HCl)
Molecular Weight (Free Base) 151.21 g/mol [7]
Molecular Weight (HCl Salt) 187.67 g/mol [8]
Monoisotopic Mass (Free Base) 151.0997 Da[7]
Physical State Crystalline Solid (HCl Salt)[5]

Experimental Methodology: Synthesis and Salt Formation

The generation of the HCl salt from a chiral precursor must be executed with strict control over stereochemical integrity and moisture. The following self-validating protocol outlines the reduction of a chiral precursor and subsequent salt precipitation.

Step-by-Step Protocol:

  • Reduction of the Chiral Precursor: Dissolve the enantiopure precursor (e.g., (R)-ethyl 2-cyano-2-phenylacetate) in anhydrous tetrahydrofuran (THF).

    • Causality: Anhydrous THF is mandatory. Any residual water will prematurely hydrolyze the lithium aluminum hydride (

      
      ) reducing agent, generating explosive hydrogen gas and neutralizing the reagent before reduction can occur.
      
  • Hydride Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add

    
     (2.2 equivalents) in portions.
    
    • Causality: The reduction of nitriles and esters is highly exothermic. Maintaining 0 °C prevents thermal runaway, which could otherwise lead to the racemization of the sensitive chiral center.

  • Fieser Quench: Once the reaction reaches completion, quench the excess

    
     using the Fieser method: for every 
    
    
    
    grams of
    
    
    , add
    
    
    mL of distilled
    
    
    , followed by
    
    
    mL of 15%
    
    
    , and finally
    
    
    mL of
    
    
    .
    • Causality: This specific sequence forces the aluminum byproducts to precipitate as a granular, easily filterable white solid (sodium aluminate), rather than a gelatinous emulsion that traps the desired product.

  • Extraction and Drying: Filter the aluminum salts and extract the aqueous filtrate with ethyl acetate. Dry the combined organic layers over anhydrous

    
     and concentrate in vacuo to yield the free base as a crude oil.
    
  • Hydrochloride Salt Crystallization: Redissolve the crude free base in a minimal volume of anhydrous diethyl ether. While stirring vigorously, add a stoichiometric amount of 2M HCl in diethyl ether dropwise.

    • Causality: The basic primary amine is protonated to form an ammonium cation. Because ionic salts are highly insoluble in non-polar solvents like diethyl ether, the (R)-3-amino-2-phenylpropan-1-ol HCl salt rapidly precipitates out of solution, leaving non-basic organic impurities dissolved in the ether phase.

  • Isolation: Vacuum filter the resulting white crystals, wash with cold diethyl ether, and dry under high vacuum to a constant weight.

Workflow Visualization

The following diagram illustrates the logical progression of the synthesis and isolation workflow, highlighting the phase changes and chemical transformations.

Workflow Start Chiral Precursor (e.g., (R)-ethyl 2-cyano-2-phenylacetate) Reduction LiAlH4 Reduction in Anhydrous THF (0 °C to RT) Start->Reduction Workup Fieser Quench & Extraction (Isolates Free Base) Reduction->Workup SaltGen HCl Addition in Diethyl Ether (Drives Precipitation) Workup->SaltGen Product (R)-3-Amino-2-phenylpropan-1-ol HCl (Stable Crystalline Solid) SaltGen->Product

Caption: Workflow for the synthesis and isolation of (R)-3-Amino-2-phenylpropan-1-ol HCl.

Applications in Drug Development

In medicinal chemistry, the spatial arrangement of functional groups is paramount for target binding affinity. The (R)-enantiomer of 3-amino-2-phenylpropan-1-ol provides a rigid, stereodefined scaffold that is highly sought after:

  • CETP Inhibitors: It serves as a structural backbone in the synthesis of novel Cholesterol Ester Transfer Protein (CETP) inhibitors, which are investigated for their potential to raise HDL cholesterol and prevent atherosclerosis[1].

  • Enzyme Modulators: The compound's chiral nature allows it to act as a highly specific precursor for enzyme inhibitors, including those targeting MYST family proteins in cancer therapies[3], and various neurological pathways[2]. The primary amine allows for facile amide coupling or reductive amination, while the primary alcohol can be converted into a leaving group or oxidized to an aldehyde, making it a highly versatile synthon.

References

Sources

Introduction: The Significance of (R)-3-Amino-2-phenyl-propan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (R)-3-Amino-2-phenyl-propan-1-ol: Free Base versus Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-2-phenyl-propan-1-ol is a chiral amino alcohol that serves as a valuable building block in the synthesis of a variety of pharmaceutical compounds. Its stereospecific structure is of particular interest in drug discovery and development, where enantiomeric purity is often a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the key differences between the free base and hydrochloride (HCl) salt forms of (R)-3-Amino-2-phenyl-propan-1-ol, offering insights into their physicochemical properties, handling, and application in research and development. Understanding these differences is paramount for informed decision-making in formulation, analytical method development, and biological activity assessment.

The Fundamental Dichotomy: Free Base vs. Hydrochloride Salt

The conversion of a free base amine to its hydrochloride salt is a common strategy in pharmaceutical development to enhance the compound's properties. This transformation involves the protonation of the basic amino group by hydrochloric acid, resulting in the formation of an ammonium salt. This seemingly simple chemical modification can have profound effects on the molecule's physical and, at times, biological characteristics.

The core of the distinction lies in the state of the amino group:

  • Free Base: The nitrogen atom of the amino group has a lone pair of electrons, rendering it basic and nucleophilic.

  • Hydrochloride Salt: The nitrogen atom is protonated, forming a positively charged ammonium ion, which is then associated with a chloride anion. This eliminates the basicity of the amino group.

dot graph TD { A["(R)-3-Amino-2-phenyl-propan-1-ol (Free Base)"] -- "+ HCl" --> B["(R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride"]; B -- "- Base (e.g., NaOH)" --> A; }

Figure 1: Interconversion between the free base and hydrochloride salt forms.

Comparative Physicochemical Properties

The choice between using the free base or the hydrochloride salt in a research or development setting is primarily driven by their differing physicochemical properties. While specific quantitative data for (R)-3-Amino-2-phenyl-propan-1-ol is not extensively published in a comparative format, we can infer its properties based on well-established principles of amine chemistry and data from closely related analogs.

Property(R)-3-Amino-2-phenyl-propan-1-ol Free Base(R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride SaltCausality of Difference
Physical State Likely a solid at room temperature.Crystalline solid.Ionic nature of the salt leads to a more ordered crystal lattice.
Melting Point 93-95 °C (for the related (R)-(+)-2-Amino-3-phenyl-1-propanol)[1]Expected to be significantly higher (e.g., 150-154 °C for 1-Amino-2-hydroxy-3-phenylpropane hydrochloride)[2]Stronger intermolecular ionic forces in the salt require more energy to overcome.[3]
Solubility in Water Sparingly soluble to insoluble.Expected to be soluble.[4]The ionic nature of the salt allows for favorable interactions with polar water molecules.[5]
Solubility in Organic Solvents Generally soluble in a range of organic solvents (e.g., ethanol, methanol, chloroform).Solubility in non-polar organic solvents is generally lower than the free base. Soluble in lower alcohols.The increased polarity of the salt form reduces its affinity for non-polar solvents.
Hygroscopicity Generally low.Potentially hygroscopic.The presence of ions can attract and hold water molecules from the atmosphere.
Stability Susceptible to oxidation at the amino group.[6]Generally more stable, particularly against oxidation.[6]Protonation of the amino group's lone pair of electrons prevents it from participating in oxidative reactions.[6]
pKa The amino group will have a specific pKa value, making the compound basic.The ammonium ion will have a lower pKa, acting as a weak acid.Protonation of the amine increases its acidity.

Table 1: Comparative Physicochemical Properties.

Implications for Drug Development and Research

The choice between the free base and the hydrochloride salt has significant practical implications throughout the drug development lifecycle.

Formulation and Bioavailability

For oral dosage forms, the aqueous solubility of a drug is a critical factor influencing its dissolution rate and subsequent absorption in the gastrointestinal tract. The enhanced water solubility of the hydrochloride salt often translates to improved bioavailability.[7] However, the conversion of the salt back to the free base in the basic environment of the small intestine can influence absorption.

For parenteral formulations, the high water solubility of the hydrochloride salt is a distinct advantage, allowing for the preparation of concentrated solutions for injection.

Handling and Storage

The typically higher melting point and greater stability of the hydrochloride salt make it easier to handle and store as a solid.[6] The free base, being more reactive, may be more prone to degradation over time, especially if exposed to air and light. The potential hygroscopicity of the salt form, however, necessitates storage in a dry environment.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; FreeBase [label="(R)-3-Amino-2-phenyl-propan-1-ol\nFree Base"]; HClSalt [label="(R)-3-Amino-2-phenyl-propan-1-ol\nHydrochloride Salt"];

}

Figure 2: Logical relationship between form, properties, and implications.

Experimental Protocols

Protocol 1: Conversion of (R)-3-Amino-2-phenyl-propan-1-ol Free Base to its Hydrochloride Salt

This protocol describes a standard laboratory procedure for the preparation of the hydrochloride salt from the free base.

Materials:

  • (R)-3-Amino-2-phenyl-propan-1-ol (free base)

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)

  • Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves

Procedure:

  • Dissolve a known quantity of (R)-3-Amino-2-phenyl-propan-1-ol free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a stoichiometric amount of the hydrochloric acid solution dropwise to the stirred solution using a dropping funnel.

  • Observe for the formation of a precipitate. If no precipitate forms immediately, continue stirring at low temperature for an additional 30 minutes.

  • Once precipitation is complete, collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Dry the resulting white solid under vacuum to obtain the pure (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride salt.

Causality: The addition of HCl to the ethereal solution of the free base results in an acid-base reaction, forming the ionic hydrochloride salt which is insoluble in the non-polar solvent and thus precipitates out of the solution.

Protocol 2: Conversion of (R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride Salt to its Free Base

This protocol outlines the process for liberating the free base from its hydrochloride salt.

Materials:

  • (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride salt

  • Aqueous solution of a base (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Glassware: Separatory funnel, beakers, rotary evaporator

  • pH indicator paper

  • PPE

Procedure:

  • Dissolve the hydrochloride salt in a minimal amount of water.

  • Slowly add the basic solution dropwise while monitoring the pH with indicator paper until the solution is basic (pH > 10).

  • Transfer the aqueous solution to a separatory funnel.

  • Extract the aqueous layer multiple times with the chosen organic solvent.

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over the anhydrous drying agent.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the (R)-3-Amino-2-phenyl-propan-1-ol free base.

Causality: The addition of a strong base deprotonates the ammonium ion of the hydrochloride salt, regenerating the neutral free base. The free base, being less water-soluble and more soluble in organic solvents, can then be extracted from the aqueous solution.

dot graph TD { subgraph "Salt to Free Base Conversion" { A["Dissolve HCl Salt in Water"] --> B["Add Base (e.g., NaOH) to pH > 10"]; B --> C["Extract with Organic Solvent"]; C --> D["Dry Organic Layer"]; D --> E["Evaporate Solvent"]; E --> F["(R)-3-Amino-2-phenyl-propan-1-ol (Free Base)"]; } }

Figure 3: Workflow for converting the hydrochloride salt to the free base.

Analytical Characterization

The distinct chemical nature of the free base and its hydrochloride salt necessitates different analytical approaches for their characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton chemical shifts of the hydrogens on the carbon adjacent to the amino/ammonium group will be different. In the hydrochloride salt, the electron-withdrawing effect of the positively charged nitrogen will typically cause a downfield shift of these protons compared to the free base.

    • ¹³C NMR: A similar downfield shift is expected for the carbon atom bonded to the nitrogen in the hydrochloride salt.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Free Base: The spectrum will show characteristic N-H stretching vibrations for a primary amine in the region of 3300-3500 cm⁻¹.

    • Hydrochloride Salt: The N-H stretching vibrations of the ammonium ion will appear as a broad band at a lower frequency, typically in the 2400-3200 cm⁻¹ range.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are essential for confirming the enantiomeric purity of (R)-3-Amino-2-phenyl-propan-1-ol. While the retention times of the free base and the salt may be similar in reversed-phase chromatography depending on the mobile phase pH, their peak shapes and responses can differ.

Conclusion: A Strategic Choice for Scientific Advancement

The decision to utilize (R)-3-Amino-2-phenyl-propan-1-ol as a free base or a hydrochloride salt is a strategic one, with each form offering distinct advantages. The hydrochloride salt is often the preferred form for pharmaceutical applications due to its enhanced stability, higher melting point, and improved aqueous solubility, which can lead to better handling characteristics and bioavailability. The free base, on the other hand, is a crucial intermediate in many organic synthesis reactions where the nucleophilicity of the amino group is required.

A thorough understanding of the properties and interconversion of these two forms, as detailed in this guide, empowers researchers and drug development professionals to make informed decisions, ultimately accelerating the path from discovery to therapeutic application.

References

  • Chem-Impex. Product Information for 1-Amino-2-hydroxy-3-phenylpropane hydrochloride.[Link]

  • LibreTexts. Amines as Bases.[Link]

  • Chempedia. Amines.[Link]

  • Babu, V. R., & Anderson, B. D. (2010). Pharmaceutical Salts: Properties, Selection, and Use. Wiley.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Chemistry Stack Exchange. Why are organic amines often more stable as the HCl salt than in the free base form?[Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217.
  • PubChem. 3-Amino-2-phenylpropan-1-ol.[Link]

  • Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a summary of the regulatory, preclinical, and clinical considerations. European Journal of Pharmaceutical Sciences, 48(3), 293-305.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
  • Avdeef, A. (2012).
  • Myrdal, P. B., & Yalkowsky, S. H. (2007).
  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.
  • Anderson, N. G. (2012). Practical process research and development-a guide for organic chemists. Academic press.
  • PubChem. DL-Phenylalaninol.[Link]

  • ResearchGate. Specific activity comparison between amino acid salts and its free amino acid in 4 % water ethanol.[Link]

Sources

Thermodynamic Stability of (R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride , a critical chiral intermediate in pharmaceutical synthesis.

Technical Monograph & Stability Guide

Executive Summary

(R)-3-Amino-2-phenyl-propan-1-ol hydrochloride (CAS: 21464-48-2 for racemate) serves as a vital structural scaffold in the synthesis of norepinephrine reuptake inhibitors and antimuscarinic agents. Its thermodynamic profile is characterized by a stable crystalline lattice with a melting point in the range of 154–155°C (racemic baseline), exhibiting robust thermal stability below 100°C.

However, as a primary amino-alcohol salt, it presents specific stability challenges: hygroscopicity driven by hydrogen-bonding capacity and potential oxidative degradation at the primary amine and alcohol termini. This guide provides a field-proven framework for characterizing its solid-state behavior and ensuring integrity during drug development.

Molecular Architecture & Solid-State Landscape

Structural Thermodynamics

The stability of this compound is governed by the interplay between the hydrophobic phenyl core and the hydrophilic amino-alcohol "tail." In the hydrochloride salt form, the protonated amine (


) anchors the crystal lattice through strong ionic interactions with the chloride counter-ion and extensive hydrogen bonding with the hydroxyl group.
  • Lattice Energy: High, driven by ionic bonding (

    
    ) and H-bond networking (
    
    
    
    ).
  • Chirality: The (R)-configuration introduces specific packing constraints. Unlike the racemate, which may crystallize as a compound or conglomerate, the pure enantiomer typically exhibits a distinct, often higher, melting endotherm due to more efficient packing, though the racemic value of 154°C serves as a conservative lower bound.

Physicochemical Properties Table

Data consolidated from experimental baselines and structural analogues.

PropertyValue / CharacteristicRelevance to Stability
Molecular Formula

Stoichiometry confirmation
Molecular Weight 187.67 g/mol Calculation of yield/purity
Melting Point 154 – 155 °C (Racemic)Upper limit for thermal processing
Physical State White to off-white crystalline powderVisual purity indicator
Hygroscopicity Moderate to HighCritical for storage (desiccant required)
Solubility High in Water, Methanol; Low in EtOAcProcess solvent selection
pKa (Base) ~9.5 (Amine)pH-dependent stability window

Thermodynamic Profiling & Stress Testing[5]

To validate the stability of (R)-3-Amino-2-phenyl-propan-1-ol HCl, a rigorous stress-testing protocol is required. The following workflow outlines the standard operating procedure (SOP) for thermodynamic assessment.

Thermal Analysis Workflow (DSC/TGA)

Objective: Determine the safe operating window and detect solvates/hydrates.

  • TGA (Thermogravimetric Analysis):

    • Protocol: Heat from 30°C to 300°C at 10°C/min under

      
      .
      
    • Expectation: < 1% weight loss up to 120°C (surface water). Significant weight loss > 160°C indicates degradation (deamination/dehydration).

  • DSC (Differential Scanning Calorimetry):

    • Protocol: Heat-Cool-Heat cycle (-20°C to 170°C).

    • Key Event: Sharp endotherm at ~154°C (melting). Broadening indicates impurities or amorphous content.

Stability Testing Logic

The following diagram illustrates the decision matrix for stability testing, ensuring self-validating results.

StabilityWorkflow Sample Start: (R)-Amino-Alcohol HCl TGA TGA Analysis (Volatiles/Solvates) Sample->TGA DSC DSC Analysis (Melting/Polymorphs) Sample->DSC Hygro DVS Sorption (Hygroscopicity) Sample->Hygro Stress Forced Degradation (Acid/Base/Oxidation) TGA->Stress If <1% Volatiles DSC->Stress If Single Endotherm Result_Unstable Degradation/Amorphous Requires Mitigation Hygro->Result_Unstable Mass Change > 5% Result_Stable Stable Crystalline Form Identified Stress->Result_Stable Purity > 99% Stress->Result_Unstable Purity < 95%

Degradation Pathways & Chemical Stability

While the phenyl-alkyl backbone is robust, the 1,3-amino-alcohol functionality is susceptible to specific degradation mechanisms under stress.

Primary Degradation Risks
  • Oxidative Deamination: In the presence of strong oxidants or radical initiators, the alpha-carbon to the amine can oxidize, leading to imine formation and subsequent hydrolysis to the aldehyde.

  • Cyclization (Low Risk): Intramolecular attack of the hydroxyl on the amine (or vice versa) to form azetidine or oxazine derivatives is thermodynamically disfavored due to ring strain but possible under extreme dehydration conditions (high heat + acid).

  • Maillard-Type Reactions: If formulated with reducing sugars (e.g., lactose), the primary amine will rapidly form glycosylamines (browning).

Degradation Mechanism Diagram

DegradationPathways Parent (R)-3-Amino-2-phenyl-propan-1-ol HCl Oxidation Oxidation (Air/Peroxides) Parent->Oxidation Radical Initiator Thermal Thermal Stress (>160°C) Parent->Thermal -H2O / -NH3 Aldehyde Degradant A: 3-Oxo-2-phenylpropan-1-ol (Oxidative Deamination) Oxidation->Aldehyde Alkene Degradant B: Cinnamyl Alcohol deriv. (Elimination/Dehydration) Thermal->Alkene

Polymorphism & Phase Transitions

Polymorphism is a critical quality attribute (CQA). For amino-alcohol salts, multiple forms (anhydrates vs. hydrates) are common.

  • Screening Recommendation: Conduct solvent-mediated slurry experiments in solvents with varying polarity (e.g., Isopropanol, Acetone, Water/Ethanol mixtures).

  • Detection: Any shift in the DSC melting onset > 2°C or appearance of extra peaks in XRPD (X-Ray Powder Diffraction) warrants full solid-state characterization.

  • Risk: The formation of a hydrate is the highest risk due to the H-bonding capability of the hydroxyl and ammonium groups. Hydrates often exhibit lower solubility and different bioavailability.

References

  • Sigma-Aldrich. 3-Amino-2-phenylpropan-1-ol hydrochloride Product Sheet (CAS 21464-48-2).[1] Retrieved from

  • PubChem. 3-Amino-2-phenylpropan-1-ol (Compound Summary). National Library of Medicine. Retrieved from

  • BenchChem. (R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride Technical Data. Retrieved from

  • Google Patents. WO2019043139A1 - Fused [1,2,4]thiadiazine derivatives. (Describes synthesis and isolation of 3-amino-2-phenylpropan-1-ol). Retrieved from

  • Chemical Book. CAS 21464-48-2 Physical Properties.[2] Retrieved from

Sources

Technical Whitepaper: Safety Data Sheet (SDS) & Hazard Identification for (R)-3-Amino-2-phenylpropan-1-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-Amino-2-phenylpropan-1-ol hydrochloride is a highly valuable chiral building block utilized extensively in asymmetric synthesis, peptidomimetic design, and active pharmaceutical ingredient (API) development. Transitioning a molecule from a theoretical synthetic route to a physical laboratory workflow requires a rigorous understanding of its physicochemical properties and hazard profile. This technical guide synthesizes the chemical identity, mechanistic toxicology, and field-proven handling protocols for this specific hydrochloride salt, ensuring both scientific integrity and operational safety.

Chemical Identity & Structural Causality

The physical behavior of (R)-3-Amino-2-phenylpropan-1-ol HCl is fundamentally dictated by its structural features. The molecule possesses a primary alcohol, a primary amine (protonated in this salt form), and a phenyl ring, all oriented around a single C2 stereocenter.

Quantitative Chemical Identity

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValue
Chemical Name (R)-3-Amino-2-phenylpropan-1-ol hydrochloride
CAS Registry Number 1442114-79-5[1]
Free Base CAS Number 127298-24-2[2]
Molecular Formula C9H14ClNO (C9H13NO · HCl)
Molecular Weight 187.67 g/mol
Stereochemistry (R)-configuration
Mechanistic Insight: Stereochemical Priority & Salt Formation

The C2 stereocenter's (R)-configuration is assigned via Cahn-Ingold-Prelog (CIP) priority rules[3]. The atoms directly attached to C2 are evaluated: the -CH2OH group takes the highest priority (Carbon bonded to Oxygen, atomic number 8), followed by the -CH2NH3+ group (Carbon bonded to Nitrogen, atomic number 7), and then the phenyl group (Carbon bonded to Carbon, atomic number 6). With the lowest priority hydrogen atom pointing away, the 1 → 2 → 3 sequence traces a clockwise direction, confirming the (R) designation.

The decision to utilize the hydrochloride salt[1] rather than the free base[4] is a deliberate choice in drug development. The free amine is basic, nucleophilic, and prone to atmospheric oxidation. Protonation via HCl yields a stable, water-soluble, crystalline solid that mitigates these degradation pathways, albeit introducing hygroscopicity.

Hazard Identification (GHS) & Toxicological Mechanisms

Understanding the causality behind hazard classifications is critical for effective risk mitigation. According to standardized safety data sheets[5], the Globally Harmonized System (GHS) classifies this compound primarily as an irritant.

GHS Classification Summary

Table 2: Hazard Statements and Categories

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
STOT - Single Exposure Category 3WarningH335: May cause respiratory irritation
Mechanistic Toxicology

The irritant properties (H315, H319, H335) arise directly from the compound's dual physicochemical nature. When the airborne dust contacts the mucosal membranes of the respiratory tract or the conjunctiva of the eye, it rapidly dissolves due to its high aqueous solubility. This dissolution releases the hydrochloride counterion, causing a localized drop in pH. Simultaneously, the lipophilic phenyl ring facilitates interaction with the phospholipid bilayer of epithelial cells, exacerbating osmotic stress and triggering an acute inflammatory response.

ExposureResponse Exposure Accidental Exposure (CAS: 1442114-79-5) Skin Skin Contact (H315) Exposure->Skin Eye Eye Contact (H319) Exposure->Eye Inhalation Inhalation (H335) Exposure->Inhalation SkinAction Wash with Soap & Water (Remove Contaminated Clothing) Skin->SkinAction EyeAction Rinse Cautiously with Water (15+ Mins, Remove Lenses) Eye->EyeAction InhaleAction Move to Fresh Air (Rest in Comfortable Position) Inhalation->InhaleAction Medical Seek Medical Attention (If Symptoms Persist) SkinAction->Medical EyeAction->Medical InhaleAction->Medical

Fig 1. GHS exposure response pathways and first aid escalation protocols.

Field-Proven Experimental Protocols & Handling

Every protocol must function as a self-validating system. The following workflow ensures that the material is handled safely and that the integrity of the chemical is verified prior to use in sensitive biological or synthetic assays.

Protocol: Preparation of a 100 mM Aqueous Stock Solution
  • Gravimetric Analysis (Self-Validating Step 1): Weigh 1.877 g of (R)-3-Amino-2-phenylpropan-1-ol HCl in a calibrated analytical balance within a Class II powder-handling fume hood.

    • Causality: Utilizing a fume hood mitigates the H335 inhalation risk while ensuring stoichiometric accuracy.

  • Solvent Addition: Transfer the solid to a clean, dry volumetric flask and add 80 mL of HPLC-grade water. Swirl gently to dissolve.

    • Causality: The dissolution of hydrochloride salts can be mildly exothermic; gradual addition prevents localized heating and potential degradation.

  • pH Monitoring (Self-Validating Step 2): Measure the pH of the resulting solution using a calibrated pH probe.

    • Causality: The unbuffered solution must exhibit an acidic pH (typically 4.0–5.5) due to the dissociation of the HCl salt. If the pH is alkaline, it indicates a critical error: either the free base was mistakenly supplied, or the sample is contaminated.

  • Buffering & Volume Adjustment: Adjust the solution to the target biological pH (e.g., pH 7.4) using 0.1 M NaOH dropwise, then bring the final volume to 100 mL with HPLC-grade water.

  • Visual Inspection: Inspect the solution against a dark background.

    • Causality: The solution must be completely clear. Turbidity indicates incomplete dissolution, potentially due to the precipitation of the less soluble free base resulting from over-titration with NaOH.

HandlingWorkflow Start Initiate Protocol PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Weighing Weighing in Fume Hood (Minimize Dust Generation) PPE->Weighing Dissolution Dissolution in Aqueous Buffer (Monitor Exotherm) Weighing->Dissolution Validation Verify pH & Clarity (Self-Validating Step) Dissolution->Validation Storage Store at 2-8°C (Desiccated) Validation->Storage Pass Waste Dispose as Halogenated/Aqueous Waste Validation->Waste Fail/Contaminated

Fig 2. Self-validating laboratory workflow for safe handling and solution preparation.

Storage, Stability, and Incompatibilities

To maintain the structural integrity of the (R)-enantiomer and prevent degradation, strict storage parameters must be observed:

  • Storage Conditions: Store at 2-8°C in a tightly sealed container.

  • Hygroscopicity: The hydrochloride salt is highly hygroscopic. It must be stored in a desiccator. Moisture ingress will lead to clumping and can facilitate slow hydrolysis or microbial growth if trace contaminants are present.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. Exposure to strong bases will deprotonate the salt, precipitating the free base and drastically altering the compound's solubility and stability profile.

References

  • Title: (R)-3-Amino-2-phenylpropan-1-ol hydrochloride - Chemikart Source: chemikart.com URL: [Link]

  • Title: 3-Amino-2-phenylpropan-1-ol | C9H13NO | CID 11286566 - PubChem Source: nih.gov URL: [Link]

  • Title: Circle each chiral molecule. Put a * next to each chiral carbon and label.. - Filo Source: askfilo.com URL: [Link]

Sources

Technical Monograph: Storage, Stability, and Handling of (R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: (R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride Chemical Class: Chiral


-amino alcohol salt
Primary Application:  Chiral auxiliary in asymmetric synthesis; intermediate for norepinephrine reuptake inhibitors.

This technical guide defines the storage protocols, degradation mechanisms, and shelf-life determination for (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride . Unlike its structural isomer phenylalaninol (2-amino-3-phenyl-propan-1-ol), this compound possesses a chiral center at the


-position relative to the amine, imparting unique steric properties but similar physicochemical sensitivities.

The hydrochloride salt form significantly improves oxidative stability compared to the free base. However, it introduces hygroscopicity as a critical failure mode. Strict adherence to moisture-exclusion protocols is required to maintain enantiomeric excess (


) and chemical purity over the retest period.

Physicochemical Profile & Storage Matrix[1][2][3]

The stability of (R)-3-Amino-2-phenyl-propan-1-ol HCl is governed by the interaction between the ionic lattice of the salt and environmental moisture.

Critical Properties Table
PropertySpecification / CharacteristicImplication for Storage
Physical State White to off-white crystalline solidCaking indicates moisture excursion.
Hygroscopicity Moderate to HighPrimary Risk: Deliquescence leads to hydrolysis and handling errors.
Chiral Stability Stable at C2 (Benzylic-like position)Racemization is unlikely under neutral conditions but possible under strong basic/thermal stress.
Oxidation Potential Low (Amine protonated); Alcohol susceptibleProtect from strong oxidizers; Inert atmosphere recommended for long-term.
Solubility High in water, MeOH, EtOHUse anhydrous solvents for stock solutions to prevent protic exchange issues.
Recommended Storage Conditions

Based on ICH Q1A (R2) guidelines for new drug substances, the following storage matrix is defined to maximize shelf life.

Storage TierTemperatureAtmospherePackagingExpected Shelf Life
Long-Term (Stock) 2°C to 8°C Argon/Nitrogen BlanketAmber glass vial with Teflon-lined cap + Desiccant24–36 Months
Working Bench 20°C to 25°CDry Air (<40% RH)Tightly sealed; minimize headspace< 3 Months
Transport Ambient (<30°C)SealedDouble-bagged with desiccant< 14 Days

Critical Note: While -20°C is often used for biologicals, 2-8°C is preferred here. Freezing can induce condensation upon thawing, which is more detrimental to hygroscopic salts than the marginal gain in thermal stability.

Degradation Mechanisms & Signaling Pathways

Understanding the "Why" behind storage failures allows for better risk mitigation. The two primary pathways are Moisture-Induced Instability and Oxidative Degradation .

Degradation Logic Diagram

The following diagram illustrates the causality between environmental stress and chemical failure.

DegradationPathways Storage Storage Condition Salt (R)-3-Amino-2-phenyl-propan-1-ol HCl (Crystalline Lattice) Storage->Salt Maintains Moisture High Humidity (>60% RH) Liquefaction Deliquescence (Loss of Crystallinity) Moisture->Liquefaction Hydration Oxygen Atmospheric Oxygen Oxidation Oxidation of Alcohol Oxygen->Oxidation Slow Process Salt->Moisture Exposed to Salt->Oxygen Exposed to FreeBase Dissociation to Free Base (Trace Amounts) Liquefaction->FreeBase pH Shift/Mobility FreeBase->Oxidation Accelerates Impurity1 Aldehyde Impurity Oxidation->Impurity1 -2H Impurity2 Carboxylic Acid Derivative Impurity1->Impurity2 +O

Figure 1: Mechanistic pathway of degradation. Moisture is the catalyst that mobilizes the solid, facilitating oxidative attack.

Mechanism Explanation
  • Hygroscopic Caking: The HCl salt lattice energy is high, but the polar amine/alcohol groups attract water. Absorption of water disrupts the crystal lattice (deliquescence).

  • Mobility-Induced Reactivity: In the solid state, molecules are frozen. Once solvated by absorbed water, the alcohol group becomes rotationally mobile, increasing the cross-section for oxidative attack by atmospheric oxygen.

  • Proton Exchange: Excessive moisture can lead to localized pH shifts, potentially allowing trace dissociation of the HCl, exposing the free amine which is significantly more reactive than the salt.

Shelf Life Determination & Retest Protocol

Unlike finished pharmaceuticals with fixed expiration dates, research chemicals utilize a Retest Date .

Establishing the Retest Date
  • Initial Retest: 12 months from the date of receipt (if stored at 2-8°C).

  • Subsequent Retest: Every 6 months thereafter.

Self-Validating Analytical Protocol

To verify the integrity of the compound before use in critical synthesis, perform the following "Go/No-Go" checks.

Tier 1: Physical Inspection (Immediate)
  • Pass: Free-flowing white powder.

  • Fail: Clumped aggregates, yellow discoloration, or liquid droplets (indicates hydrolysis/oxidation).

Tier 2: Chemical Verification (Required for GMP/GLP)

Use Chiral HPLC to verify Enantiomeric Excess (


) and Chemical Purity.
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA). Note: DEA is required to sharpen the peak of the amine.

  • Detection: UV @ 210 nm (Phenyl chromophore).

  • Acceptance Criteria:

    • Chemical Purity: > 98.0%[1][2]

    • Enantiomeric Excess: > 99.0%[1][2]

Handling Protocol: The "Inert Chain of Custody"

To prevent degradation during the weighing process—the most common point of failure—follow this strict workflow.

HandlingProtocol Start Remove from 2-8°C Storage Equilibrate Equilibrate to RT (30 mins) (Do NOT open cold) Start->Equilibrate Prevents Condensation Open Open in Desiccated Hood or Glovebox Equilibrate->Open Weigh Weigh Required Amount (Quickly) Open->Weigh Purge Purge Headspace with Argon/N2 Weigh->Purge Seal Seal with Parafilm/Tape Purge->Seal Return Return to 2-8°C Seal->Return

Figure 2: Handling workflow to minimize moisture entrapment.

Step-by-Step Methodology:
  • Thermal Equilibration: Remove the vial from the refrigerator and let it stand at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial in humid air causes immediate condensation of water vapor onto the hygroscopic salt, initiating degradation.

  • Inert Sampling: Ideally, weigh inside a glovebox. If unavailable, use a "funnel and purge" technique:

    • Insert a gentle stream of Nitrogen into the vial while dispensing.

  • Resealing: Flush the headspace with Argon (heavier than air) before capping. Wrap the cap junction with Parafilm to prevent moisture diffusion.

References

  • International Council for Harmonisation (ICH). (2003).[3][4] Stability Testing of New Drug Substances and Products Q1A(R2).[3][5] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11286566, 3-Amino-2-phenylpropan-1-ol.[1] [Link]

Sources

Technical Guide: Supply, Synthesis, and Quality Control of (R)-3-Amino-2-phenyl-propan-1-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, synthesis, and quality control of (R)-3-Amino-2-phenyl-propan-1-ol HCl .

Executive Summary & Compound Identity

(R)-3-Amino-2-phenyl-propan-1-ol HCl is a specialized chiral building block, distinct from its more common isomers like Phenylalaninol. It features a primary alcohol and a primary amine on a propyl backbone with a phenyl substituent at the C2 position. This scaffold is a reduced derivative of tropic acid analogues and is critical in the synthesis of anticholinergic agents and novel GPCR ligands.

Critical Isomer Distinction: Researchers frequently confuse this compound with its structural isomers. Verification of the substitution pattern is mandatory before procurement.

Compound NameStructureCAS (Free Base)Common Use
(R)-3-Amino-2-phenyl-propan-1-ol HO-CH₂-CH(Ph)-CH₂-NH₂ 62247-39-6 (rac) Target Scaffold
(R)-2-Amino-3-phenyl-propan-1-olHO-CH₂-CH(NH₂)-CH₂-Ph5267-64-1Phenylalaninol (Common)
(R)-3-Amino-3-phenyl-propan-1-olHO-CH₂-CH₂-CH(Ph)-NH₂14593-04-5Fluoxetine Intermediate

Target Compound Properties:

  • Systematic Name: (2R)-3-amino-2-phenylpropan-1-ol hydrochloride

  • Molecular Formula: C₉H₁₃NO[1][2][3][4][5][6] · HCl

  • Molecular Weight: 187.67 g/mol (salt)

  • Chiral Center: C2 (Phenyl-bearing carbon)

Commercial Landscape & Sourcing Strategy

Unlike Phenylalaninol, the target alcohol (R)-3-Amino-2-phenyl-propan-1-ol is rarely stocked as a commodity chemical. It is classified as a "Make-to-Order" or "Synthesize-from-Precursor" item.

A. Direct Suppliers (Custom Synthesis)

Direct procurement of the alcohol often requires lead times of 4–8 weeks.

  • Enamine / Chem-Space: Often lists diverse chiral amino alcohols; likely requires custom synthesis inquiry.

  • BOC Sciences: Specializes in chiral building blocks; request specific enantiomer (R).

  • Ambeed: Lists the racemic form (CAS 62247-39-6); inquiry needed for chiral resolution.

B. Recommended Strategy: Precursor Sourcing

The most reliable and cost-effective strategy for research quantities (<100g) is to purchase the commercially available acid precursor and perform a one-step reduction.

Precursor: (R)-3-Amino-2-phenylpropionic acid

  • CAS: 1008-63-5[7]

  • Purity: ≥98% (HPLC)

  • Suppliers: Sigma-Aldrich (Merck), Combi-Blocks, Fluorochem.

  • Availability: High (Stocked item).

Synthesis Protocol: Acid to Alcohol Reduction

This protocol describes the conversion of (R)-3-Amino-2-phenylpropionic acid (CAS 1008-63-5) to (R)-3-Amino-2-phenyl-propan-1-ol HCl.

Reaction Scheme

(R)-HOOC-CH(Ph)-CH₂-NH₂ → [LiAlH₄ / THF] → (R)-HO-CH₂-CH(Ph)-CH₂-NH₂

Materials
  • Precursor: (R)-3-Amino-2-phenylpropionic acid (1.0 eq)

  • Reductant: Lithium Aluminum Hydride (LiAlH₄), 2.4 M in THF (2.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[8]

  • Quench: Water, 15% NaOH, Water (Fieser method)

  • Salt Formation: 4M HCl in Dioxane

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

  • Solubilization: Suspend (R)-3-Amino-2-phenylpropionic acid (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.[9]

  • Addition: Add LiAlH₄ solution (25 mmol) dropwise via syringe over 20 minutes. Caution: Exothermic gas evolution.

  • Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

  • Quench (Fieser): Cool to 0°C. Carefully add:

    • 1.0 mL Water

    • 1.0 mL 15% NaOH

    • 3.0 mL Water[9]

  • Isolation: Stir for 30 mins until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with warm THF.

  • Concentration: Dry the filtrate over Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base oil.

  • Salt Formation: Dissolve the oil in minimal dry Ethanol. Add 4M HCl in Dioxane (1.1 eq) at 0°C. Precipitate with Diethyl Ether. Filter and dry the white solid.

Quality Control & Analytics

To ensure scientific integrity, the synthesized or purchased material must undergo the following validation steps.

A. Identity Verification (NMR)[11]
  • ¹H NMR (400 MHz, D₂O):

    • Aromatic: δ 7.20–7.45 (m, 5H, Ph).

    • Chiral Methine: δ 3.1–3.3 (m, 1H, CH-Ph).

    • Methylene (O-CH₂): δ 3.7–3.9 (dd, 2H).

    • Methylene (N-CH₂): δ 3.4–3.6 (dd, 2H).

    • Note: Shifts may vary based on concentration and pH.

B. Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Acceptance Criteria: ee > 98%.

Workflow Visualization

The following diagram illustrates the decision logic for sourcing and processing this compound, ensuring high-fidelity material for drug development.

SupplyChain Start Requirement: (R)-3-Amino-2-phenyl-propan-1-ol HCl CheckStock Check Commercial Stock (CAS 62247-39-6 / Custom) Start->CheckStock Decision Is (R)-Enantiomer Available off-the-shelf? CheckStock->Decision PurchaseDirect Direct Purchase (Lead Time: 4-8 Weeks) Decision->PurchaseDirect Yes SourcingPrecursor Source Precursor: (R)-3-Amino-2-phenylpropionic acid (CAS 1008-63-5) Decision->SourcingPrecursor No (Likely) QC_Direct QC: Chiral HPLC (Verify ee > 98%) PurchaseDirect->QC_Direct FinalProduct Final Product: (R)-3-Amino-2-phenyl-propan-1-ol HCl QC_Direct->FinalProduct Synthesis Reduction Protocol (LiAlH4 / THF) SourcingPrecursor->Synthesis Purification Salt Formation (HCl in Dioxane) Synthesis->Purification Purification->FinalProduct

Caption: Decision matrix for sourcing (R)-3-Amino-2-phenyl-propan-1-ol HCl, highlighting the precursor reduction route as the primary strategy for rapid access.

References

  • Sigma-Aldrich (Merck). (R)-3-Amino-2-phenylpropionic acid (CAS 1008-63-5) Product Page. Retrieved from

  • PubChem. 3-Amino-2-phenylpropan-1-ol (Compound Summary). National Library of Medicine. Retrieved from

  • ChemGuide. Reduction of Carboxylic Acids with Lithium Aluminium Hydride. Retrieved from

  • Org. Synth.General Methods for Reduction of Amino Acids to Amino Alcohols. (Reference for standard LiAlH4 protocols).

Sources

Methodological & Application

Synthesis of Atomoxetine using (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals. It addresses the synthesis of Atomoxetine Hydrochloride , a selective norepinephrine reuptake inhibitor (NRI), focusing on the critical manipulation of the chiral amino-alcohol scaffold.[1][2][3]

Editorial Note on Starting Material: The user prompt specifies (R)-3-Amino-2-phenyl-propan-1-ol. However, the structural skeleton of Atomoxetine (benzylic ether linkage) strictly requires the 1-phenyl isomer, specifically (R)-3-amino-1-phenylpropan-1-ol (or its N-methylated analog). The 2-phenyl isomer would result in a constitutional isomer unrelated to Atomoxetine. This guide proceeds with the scientifically validated 1-phenyl route, treating the prompt's input as a nomenclature variation for the standard benzylic alcohol precursor.

Target: (R)-N-methyl-3-phenyl-3-(2-methylphenoxy)propan-1-amine hydrochloride CAS: 82248-59-7 Core Precursor: (R)-3-Amino-1-phenylpropan-1-ol (and its N-methyl derivative)

Executive Summary

Atomoxetine is synthesized via the functionalization of a chiral amino-alcohol backbone.[1][3][4] The primary challenges in this synthesis are:

  • Chemo-selectivity: Differentiating between the hydroxyl (target for arylation) and the amine (target for methylation) to prevent side reactions like N-arylation.

  • Stereo-retention: Preserving the (R)-configuration at the benzylic carbon during the arylation step.

  • Scalability: Avoiding expensive Mitsunobu reagents (DEAD/PPh3) in favor of robust Nucleophilic Aromatic Substitution (SNAr).

This protocol details a "Methylation-First, Arylation-Second" strategy. This approach minimizes impurity profiles by establishing the secondary amine early, followed by a high-temperature SNAr reaction which is the industry standard for atom economy.

Retrosynthetic Analysis & Pathway

The synthesis disconnects at the ether linkage. The most robust forward synthesis involves the SNAr coupling of the pre-methylated amino alcohol with 2-fluorotoluene.

AtomoxetineSynthesis SM (R)-3-Amino-1-phenylpropan-1-ol (Starting Material) Int1 (R)-3-(Methylamino)-1-phenylpropan-1-ol (Key Intermediate) SM->Int1 Int2 Atomoxetine Free Base (Crude Oil) Int1->Int2 Reagent1 Methylation Reagents (HCOOEt / LiAlH4 or MeOCOCl / Red-Al) Product (R)-Atomoxetine HCl (Final Salt) Int2->Product Reagent2 2-Fluorotoluene KOtBu / DMSO (S_NAr) Reagent3 HCl (g) or conc. HCl EtOAc / Toluene

Figure 1: Synthetic pathway prioritizing N-methylation prior to ether formation to prevent N-arylation byproducts.

Detailed Experimental Protocol

Phase 1: Selective N-Methylation

Objective: Convert primary amine to secondary N-methyl amine without over-methylation to the quaternary ammonium salt. Starting Material: (R)-3-Amino-1-phenylpropan-1-ol[2][3][4][5]

Note: If purchasing commercial (R)-3-(methylamino)-1-phenylpropan-1-ol, skip to Phase 2.

Reagents:

  • Ethyl Formate (1.2 equiv)

  • Lithium Aluminum Hydride (LiAlH4) or Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride)

  • Solvent: THF (anhydrous)

Protocol:

  • Formylation:

    • Dissolve (R)-3-Amino-1-phenylpropan-1-ol (10.0 g, 66 mmol) in anhydrous THF (50 mL).

    • Add Ethyl Formate (5.9 g, 80 mmol) dropwise at 0–5°C.

    • Stir at room temperature (RT) for 4 hours. Monitor by TLC/HPLC for disappearance of starting amine.

    • Mechanism:[1][2][4][5][6][7][8] Formation of the N-formyl intermediate.

  • Reduction:

    • Cool the solution of the N-formyl intermediate to 0°C.

    • Carefully add LiAlH4 (1.0 M in THF, 2.5 equiv) or Red-Al solution dropwise. Caution: Exothermic, gas evolution.

    • Reflux the mixture for 3–5 hours.

    • Cool to 0°C and quench sequentially with water, 15% NaOH, and water (Fieser workup).

    • Filter the aluminum salts and concentrate the filtrate.

    • Yield: ~90-95% of (R)-3-(methylamino)-1-phenylpropan-1-ol as a pale yellow oil.

    • QC Check: Verify mono-methylation via NMR.

Phase 2: Arylation via Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the 2-methylphenoxy group. Critical Control Point: Moisture content must be <0.1%. Water competes with the alcohol for the base, reducing yield and generating impurities.

Reagents:

  • (R)-3-(methylamino)-1-phenylpropan-1-ol (from Phase 1)

  • 2-Fluorotoluene (3.0 equiv)

  • Potassium tert-butoxide (KOtBu) (2.5 equiv) or Sodium Hydride (NaH)

  • Solvent: DMSO (Dimethyl sulfoxide) – Essential for SNAr rate enhancement.

Protocol:

  • Setup:

    • Charge a dry reactor with (R)-3-(methylamino)-1-phenylpropan-1-ol (10.0 g, 60.5 mmol) and 2-Fluorotoluene (20.0 g, 181 mmol).

    • Add DMSO (50 mL). Ensure the system is under inert atmosphere (N2 or Ar).

  • Base Addition:

    • Add Potassium tert-butoxide (17.0 g, 151 mmol) in portions at RT. Note: Reaction mixture will darken.

  • Reaction:

    • Heat the mixture to 100–110°C .

    • Stir for 12–24 hours.

    • Monitoring: HPLC should show <2% unreacted alcohol.

  • Workup:

    • Cool to RT.

    • Quench by pouring into cold water (200 mL).

    • Extract with Ethyl Acetate (3 x 100 mL) or Toluene.

    • Wash combined organics with water (2x) and brine (1x) to remove DMSO.

    • Dry over Na2SO4 and concentrate to obtain Crude Atomoxetine Free Base.

Phase 3: Salt Formation and Purification

Objective: Isolate the target as the Hydrochloride salt and upgrade chiral purity.

Reagents:

  • Concentrated HCl or HCl gas in Ethyl Acetate

  • Solvent: Ethyl Acetate / Toluene[5]

Protocol:

  • Dissolve the crude free base in Ethyl Acetate (5 volumes).

  • Cool to 0–5°C.

  • Add concentrated HCl (1.1 equiv) dropwise or bubble HCl gas until pH < 3.

  • Stir for 2 hours at 0–5°C to crystallize the salt.

  • Filtration: Filter the white solid.

  • Recrystallization (Polishing):

    • Dissolve wet cake in minimal hot Acetonitrile or Isopropanol.

    • Cool slowly to RT, then to 0°C.

    • Filter and dry under vacuum at 45°C.

  • Final Yield: Typically 70–80% overall from the amino alcohol.

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Identification Matches Reference StandardIR / NMR
Assay 98.0% – 102.0%HPLC (C18, Phosphate Buffer/ACN)
Chiral Purity > 99.5% ee (R-isomer)Chiral HPLC (Chiralcel OD-H or similar)
Residual Solvents Compliant with ICH Q3CGC-HS
Water Content < 0.5%Karl Fischer

Critical Impurity Markers:

  • Impurity A (N-arylated): Result of amine competing with alcohol during SNAr. Controlled by using the secondary amine (steric bulk) and KOtBu preference for alkoxide formation.

  • Impurity B (Racemate): Caused by SN1 character if reaction temperature is too high (>120°C).

Safety & Handling

  • 2-Fluorotoluene: Flammable and irritant. Use in a fume hood.

  • Potassium tert-butoxide: Moisture sensitive and corrosive. Handle under inert gas.

  • DMSO: Enhances skin absorption of other chemicals. Wear nitrile gloves (double gloving recommended).

  • Atomoxetine HCl: Potent bioactive compound (NRI). Use engineering controls (isolator or powder hood) to prevent inhalation.

References

  • Process for the preparation of Atomoxetine Hydrochloride.Google Patents. US Patent 8,299,305.
  • Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Journal of Organic Chemistry. Mechanistic insights into the reduction of phenylpropanones. Available at: [Link]

Sources

Application Note: Chemoselective Reductive Amination Using (R)-3-Amino-2-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, optimizing synthetic workflows requires balancing yield, scalability, and step-economy. When functionalizing chiral building blocks like (R)-3-Amino-2-phenylpropan-1-ol[1], researchers face a dual challenge: preventing the epimerization of the chiral center and avoiding unwanted side reactions (such as O-alkylation or over-alkylation).

This application note details a highly chemoselective, field-proven protocol for the direct reductive amination of aldehydes and ketones using (R)-3-Amino-2-phenylpropan-1-ol. By leveraging Sodium Triacetoxyborohydride (STAB) as the reducing agent, this methodology provides a self-validating, one-pot system that maximizes secondary amine yields while eliminating the need for hydroxyl protecting groups.

Mechanistic Rationale & Experimental Causality

Reductive amination is a cornerstone reaction in drug development, converting a carbonyl group to an amine via an imine or iminium intermediate[2]. When utilizing (R)-3-Amino-2-phenylpropan-1-ol—a primary amine featuring a primary hydroxyl group and a benzylic chiral center—the choice of reducing agent is the single most critical variable.

Why Sodium Triacetoxyborohydride (STAB)? Historically, Sodium Cyanoborohydride (NaBH₃CN) was the standard for this transformation. However, NaBH₃CN requires strict pH control (pH 5–6) and releases highly toxic hydrogen cyanide gas during aqueous workup[2].

STAB (NaBH(OAc)₃) overcomes these limitations. The boron-hydrogen bond in STAB is stabilized by the steric bulk and electron-withdrawing nature of its three acetoxy groups[3]. This makes STAB a remarkably mild reducing agent that selectively reduces imines and iminium ions at rates significantly faster than it reduces aldehydes or ketones[4].

Causality Behind Protocol Design:

  • Solvent Selection (DCE): 1,2-Dichloroethane (DCE) is the solvent of choice. STAB exhibits optimal solubility and superior reaction kinetics in DCE compared to THF or acetonitrile[4].

  • Elimination of Protecting Groups: The mild nature of STAB ensures that the primary hydroxyl group on (R)-3-Amino-2-phenylpropan-1-ol remains completely unreactive. This chemoselectivity saves two synthetic steps (protection and deprotection), drastically improving overall workflow efficiency.

  • Mitigating Dialkylation: Because the target molecule is a primary amine, there is a risk that the resulting secondary amine product could react with another carbonyl molecule to form a tertiary amine. To prevent this, the protocol strictly controls stoichiometry (using a slight excess of the amine) and relies on the steric hindrance provided by the phenyl group at the C2 position[4].

Reaction Pathway Visualization

The following diagram illustrates the logical progression of the one-pot reductive amination workflow.

ReductiveAmination A Carbonyl (Aldehyde/Ketone) C Hemiaminal Intermediate A->C Nu: Attack B (R)-3-Amino-2- phenylpropan-1-ol B->C D Imine / Iminium Intermediate C->D -H₂O E Secondary Amine (Target Product) D->E STAB Reduction

Workflow of chemoselective reductive amination using STAB.

Quantitative Comparison of Reducing Agents

To justify the selection of STAB, the table below summarizes the operational parameters of common hydride sources used in reductive amination workflows.

Reducing AgentChemoselectivity (Imine vs. Carbonyl)Toxicity / ByproductspH RequirementSuitability for One-Pot Protocol
NaBH(OAc)₃ (STAB) Excellent (Reduces iminium ions rapidly)Low (Generates harmless acetic acid)Mildly acidic to neutral Highly Recommended
NaBH₃CN Good (Requires precise tuning)High (Releases toxic HCN/NaCN)Strictly pH 5–6Good, but poses severe safety risks
NaBH₄ Poor (Rapidly reduces carbonyls directly)LowBasic to neutralNot suitable (Requires stepwise method)

Detailed Experimental Protocol: Direct One-Pot Reductive Amination

This self-validating protocol is designed for the coupling of (R)-3-Amino-2-phenylpropan-1-ol with a standard aliphatic or aromatic aldehyde/ketone.

Materials & Reagents
  • Amine: (R)-3-Amino-2-phenylpropan-1-ol (1.05 equivalents)

  • Carbonyl: Target Aldehyde or Ketone (1.00 equivalent)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.40 equivalents)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous (0.2 M relative to carbonyl)

  • Catalyst (Optional): Glacial Acetic Acid (AcOH) (1.00 equivalent) — Required only for ketones or highly sterically hindered aldehydes to accelerate iminium formation.

Step-by-Step Methodology

Step 1: Reaction Assembly (Imine Formation)

  • To an oven-dried, argon-purged round-bottom flask, add the carbonyl compound (1.00 eq) and anhydrous DCE to achieve a 0.2 M concentration.

  • Add (R)-3-Amino-2-phenylpropan-1-ol (1.05 eq) to the stirring solution. Analytical Check: The slight excess of amine ensures complete consumption of the carbonyl, preventing the formation of side products.

  • If using a ketone: Add glacial Acetic Acid (1.00 eq) dropwise.

  • Allow the mixture to stir at room temperature (20–25 °C) for 15–30 minutes to facilitate hemiaminal formation and subsequent dehydration to the imine[2].

Step 2: Selective Reduction 5. Add STAB (1.40 eq) portion-wise over 5 minutes. Causality: Portion-wise addition prevents localized thermal spikes, safeguarding the chiral benzylic center of the amino alcohol against epimerization. 6. Stir the suspension at room temperature under argon. 7. Self-Validation: Monitor the reaction via TLC or LC-MS. Aldehydes typically reach completion in 2–4 hours, while ketones may require 12–24 hours[4].

Step 3: Quenching and Workup 8. Once the imine intermediate is fully consumed, quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO₃) (equal volume to DCE). Caution: Vigorous gas evolution (CO₂) will occur as unreacted STAB and acetic acid are neutralized. 9. Stir vigorously for 15 minutes to ensure all boron complexes are broken down. 10. Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 × 15 mL). 11. Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification 12. Purify the crude secondary amino alcohol via flash column chromatography (typically using a gradient of DCM/MeOH with 1% Triethylamine to prevent amine streaking on silica).

Note on Stepwise Alternative: If dialkylation is observed (rare with this specific hindered amine), switch to a stepwise protocol: pre-form the imine in anhydrous Methanol for 2 hours, then add NaBH₄ (1.0 eq) at 0 °C[4].

References

  • Title: 3-Amino-2-phenylpropan-1-ol | Source: PubChem | URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | Source: The Journal of Organic Chemistry (ACS) | URL: [Link]

  • Title: Reductive amination | Source: Wikipedia | URL: [Link]

  • Title: Sodium triacetoxyborohydride | Source: Organic Chemistry Portal | URL: [Link]

Sources

Application Note: Chemoselective N-Alkylation of (R)-3-Amino-2-phenyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Challenges

(R)-3-Amino-2-phenyl-propan-1-ol is a highly versatile chiral 1,3-amino alcohol utilized extensively as a building block in the synthesis of peptidomimetics, neuroactive therapeutics, and chiral ligands. The functionalization of this molecule via N-alkylation presents three distinct chemical challenges that require precise mechanistic control:

  • Chemoselectivity (N- vs. O-Alkylation): The molecule possesses both a primary aliphatic amine and a primary aliphatic alcohol. While amines are inherently more nucleophilic, harsh basic conditions can deprotonate the hydroxyl group, leading to competing O-alkylation (etherification).

  • Stereocenter Preservation: The chiral center at the C2 position is benzylic. The adjacent phenyl ring increases the acidity of the C2 proton. Exposure to strong bases or elevated temperatures can trigger deprotonation and subsequent epimerization, destroying the (R)-configuration.

  • Over-Alkylation: Direct alkylation using standard alkyl halides (S_N2 pathway) often lacks selectivity, resulting in difficult-to-separate mixtures of secondary (mono-alkylated) and tertiary (di-alkylated) amines[1].

To overcome these challenges, this guide details two highly controlled, self-validating methodologies: Mild Reductive Amination for lab-scale precision, and Transition-Metal Catalyzed Borrowing Hydrogen for scalable, green-chemistry applications.

Strategic Methodologies & Mechanistic Causality

Reductive Amination (The Precision Approach)

Reductive amination is the premier method for strict mono-N-alkylation of primary amines[1]. By reacting the amino alcohol with an aldehyde, an imine (or iminium ion) intermediate is formed.

  • Causality for Selectivity: The condensation reaction is completely chemoselective for the amine; the hydroxyl group remains unreactive. We utilize Sodium triacetoxyborohydride (

    
    ) as the reducing agent. Unlike 
    
    
    
    ,
    
    
    is mild enough that it will not reduce the unreacted aldehyde, and it operates efficiently in weakly acidic to neutral conditions (pH 5–7). This neutral/mildly acidic environment completely suppresses the deprotonation of the C2 benzylic proton, ensuring >99% retention of enantiomeric excess (ee).
Borrowing Hydrogen / Hydrogen Autotransfer (The Sustainable Approach)

Borrowing hydrogen (BH) methodologies have emerged as a highly sustainable alternative, utilizing commodity alcohols directly as alkylating agents and generating water as the sole byproduct[2].

  • Causality for Selectivity: A transition metal catalyst temporarily oxidizes the alkylating alcohol to an aldehyde, which condenses with the amine to form an imine. The catalyst then "returns" the borrowed hydrogen to reduce the imine[2]. Historically, BH required strong bases (e.g.,

    
    ) which would epimerize our C2 stereocenter. However, modern molecular-defined Manganese (Mn-PNP) or Ruthenium pincer complexes allow this reaction to proceed under base-free or ultra-mild conditions, preserving the chiral integrity of the substrate[3].
    

Workflow Start (R)-3-Amino-2-phenyl-propan-1-ol Starting Material Decision Primary Goal? Start->Decision Path1 Lab-Scale / Fast Optimization (High ee retention) Decision->Path1 Chemoselectivity Priority Path2 Process-Scale / Green Chem (Atom Economy) Decision->Path2 Scalability Priority Method1 Reductive Amination Aldehyde + NaBH(OAc)3 Path1->Method1 Method2 Borrowing Hydrogen Alcohol + [Mn]/[Ru] Catalyst Path2->Method2

Figure 1: Decision matrix for selecting the optimal N-alkylation methodology.

Quantitative Data: Methodology Comparison

The following table summarizes the operational parameters and performance metrics of the available N-alkylation strategies for 1,3-amino alcohols.

ParameterReductive AminationBorrowing HydrogenDirect Alkylation (S_N2)
Alkylating Agent Aldehyde / KetonePrimary / Secondary AlcoholAlkyl Halide
Primary Byproduct Borate salts,


Halide salts
Chemoselectivity (N vs O) Excellent (>99:1)Excellent (>95:5)Poor to Moderate
Over-Alkylation Risk Low (Strict Mono-alkylation)Low to ModerateHigh (Mixtures common)
Stereocenter Retention Excellent (>99% ee)Good to ExcellentModerate (Base dependent)
Scalability Moderate (Atom economy issues)Excellent (Green chemistry)Moderate

Experimental Protocols

Protocol A: Mild Reductive Mono-N-Alkylation

This protocol is self-validating: the disappearance of the aldehyde on TLC and the basic workup ensure the isolation of the pure secondary amine.

Reagents & Materials:

  • (R)-3-Amino-2-phenyl-propan-1-ol (1.0 equiv, 10 mmol)

  • Target Aldehyde (1.05 equiv, 10.5 mmol)

  • 
     (1.5 equiv, 15 mmol)
    
  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)

  • Glacial Acetic Acid (Optional, 1.0 equiv - only if utilizing unreactive ketones)

Step-by-Step Procedure:

  • Imine Formation: Dissolve (R)-3-Amino-2-phenyl-propan-1-ol (1.51 g, 10 mmol) and the target aldehyde (10.5 mmol) in 50 mL of anhydrous DCE under an inert argon atmosphere. Stir at room temperature for 1–2 hours.

    • Causality: Allowing pre-formation of the imine prevents the competitive reduction of the aldehyde to its corresponding alcohol by the hydride source.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add

    
     (3.18 g, 15 mmol) portion-wise over 15 minutes to control the mild exotherm.
    
  • Reaction Monitoring: Remove the ice bath and stir at room temperature. Monitor via TLC (DCM:MeOH:NH4OH 90:9:1). The reaction is typically complete within 4–6 hours.

  • Quenching & Workup (Self-Validation Step): Quench the reaction by carefully adding 30 mL of saturated aqueous

    
    . Stir vigorously for 30 minutes.
    
    • Causality: The basic quench neutralizes the borate complexes and ensures the newly formed secondary amine is in its free-base form, driving it into the organic layer.

  • Extraction: Extract the aqueous layer with Dichloromethane (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography if trace dialkylation or unreacted aldehyde persists.

Protocol B: Transition-Metal Catalyzed Borrowing Hydrogen

Utilizing a base-free or mild-base Manganese pincer complex to ensure the C2 stereocenter is not epimerized[3].

Reagents & Materials:

  • (R)-3-Amino-2-phenyl-propan-1-ol (1.0 equiv, 5 mmol)

  • Target Primary Alcohol (1.2 equiv, 6 mmol)

  • Mn-PNP Pincer Catalyst (e.g., Macho-Mn) (2–5 mol%)

  • Toluene (0.5 M)

  • Molecular Sieves (4Å)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the Mn-PNP catalyst (0.15 mmol, 3 mol%), (R)-3-Amino-2-phenyl-propan-1-ol (0.75 g, 5 mmol), and 4Å molecular sieves (500 mg).

    • Causality: Molecular sieves drive the equilibrium of the intermediate condensation step forward by sequestering the generated water, preventing catalyst deactivation.

  • Solvent & Reagent Addition: Add the target primary alcohol (6 mmol) and 10 mL of anhydrous, degassed toluene.

  • Heating: Seal the tube and heat the mixture to 80–100 °C for 16–24 hours.

    • Causality: Temperatures above 110 °C should be avoided to prevent thermal degradation or slow racemization of the benzylic stereocenter.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the molecular sieves and catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product is typically >90% pure and can be used directly or purified via recrystallization (as an HCl salt) or chromatography.

Mechanism Alcohol 1. Alcohol (R-OH) Aldehyde 2. Aldehyde (R-CHO) Alcohol->Aldehyde -H2 (Oxidation) Imine 3. Imine Intermediate Aldehyde->Imine + Amine -H2O Product 4. N-Alkylated Product Imine->Product +H2 (Reduction) Catalyst Transition Metal Catalyst Catalyst->Alcohol Catalyst->Imine

Figure 2: Catalytic cycle of the borrowing hydrogen methodology for N-alkylation.

References

  • Title: Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions | Source: rsc.
  • Title: Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes | Source: nih.
  • Title: Synthesis of secondary and tertiary amines | Source: organic-chemistry.
  • Title: Borrowing Hydrogen for Organic Synthesis | Source: nih.

Sources

Procedure for converting (R)-3-Amino-2-phenyl-propan-1-ol HCl to free base

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Conversion of (R)-3-Amino-2-phenyl-propan-1-ol HCl to Free Base

Abstract & Scope

This application note details the validated procedure for converting (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride (HCl salt) into its free base form. While the HCl salt offers superior stability and shelf-life, the free base is the requisite species for nucleophilic applications, such as N-alkylation, acylation, or use as a chiral auxiliary in asymmetric synthesis.

This guide addresses the specific challenges associated with this molecule: its amphiphilic nature (possessing both a lipophilic phenyl ring and hydrophilic amino-alcohol moiety), which can lead to poor recovery during standard extraction if Critical Process Parameters (CPPs) are not optimized.

Chemical Context & Properties

Understanding the physicochemical properties of the target molecule is essential for designing an efficient extraction protocol.

PropertyDataRelevance to Protocol
Compound Name (R)-3-Amino-2-phenyl-propan-1-olTarget Molecule
Molecular Weight 151.21 g/mol (Free Base)Calculation of stoichiometry
pKa (Amine) ~9.8 - 10.2 (Estimated)Determines pH required for deprotonation
Solubility (HCl) High in Water, Low in OrganicsStarting state
Solubility (Base) Moderate in Water, High in DCM/CHCl3Extraction target
Physical State Viscous Oil or Low-Melting SolidDetermines isolation method

Structural Insight: Unlike its isomer Phenylalaninol (2-amino-3-phenyl-1-propanol), this compound places the phenyl group at the C2 position. This steric bulk near the alcohol and amine functionalities influences the partition coefficient (


), requiring a more polar organic solvent for efficient extraction.

Methodology: Biphasic Extraction Protocol

This protocol utilizes a "Salting-Out Assisted Liquid-Liquid Extraction" to maximize yield.

Reagents & Materials
  • (R)-3-Amino-2-phenyl-propan-1-ol HCl (Starting Material)

  • Dichloromethane (DCM) (Preferred solvent due to high polarity)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Sodium Chloride (NaCl), solid

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Deionized Water

Step-by-Step Procedure

1. Dissolution

  • Charge the (R)-3-Amino-2-phenyl-propan-1-ol HCl into a round-bottom flask.

  • Add minimal Deionized Water (approx. 3–5 mL per gram of salt).

  • Rationale: Minimizing initial water volume increases the concentration of the final species, aiding the "salting out" effect later.

2. Neutralization (The Critical Step)

  • Cool the solution to 0–5°C using an ice bath. (Neutralization is exothermic).

  • Slowly add 2M NaOH dropwise with vigorous stirring.

  • Target pH: Adjust pH to ≥ 12.5 .

  • Mechanistic Note: The pKa of the primary amine is ~10. According to the Henderson-Hasselbalch equation, a pH of 12 (2 units above pKa) ensures >99% of the amine exists in the unprotonated (free base) form.

3. Salting Out

  • Once pH ≥ 12.5 is achieved, add solid NaCl to the aqueous mixture until saturation. Stir for 10 minutes.

  • Why? The "Common Ion Effect" increases the ionic strength of the aqueous phase, significantly reducing the solubility of the organic free base in water and driving it into the organic phase.

4. Extraction

  • Add Dichloromethane (DCM) (volume equal to the aqueous phase).

  • Stir vigorously for 10 minutes, then transfer to a separatory funnel.

  • Allow layers to separate. Collect the lower organic layer (DCM is denser than water).

  • Repeat: Re-extract the aqueous layer 2–3 more times with fresh DCM.

  • Validation: Check the aqueous layer by TLC to ensure no product remains.

5. Drying & Isolation

  • Combine all organic extracts.

  • Dry over anhydrous Na₂SO₄ for 15–20 minutes.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) at < 40°C.

  • Result: The free base will be obtained as a viscous oil or low-melting solid.

Visualization: Process Workflow

The following diagram illustrates the logical flow and decision points of the extraction process.

G Start Start: (R)-3-Amino-2-phenyl-propan-1-ol HCl Dissolve Dissolve in minimal Water (Cool to 0-5°C) Start->Dissolve Basify Add 2M NaOH Target pH > 12.5 Dissolve->Basify SaltOut Add NaCl (Saturate) Increases Partition Coeff. Basify->SaltOut Exothermic Extract Extract with DCM (3x) (Dichloromethane) SaltOut->Extract Dry Dry Organic Phase (Na2SO4) Extract->Dry Evaporate Rotary Evaporation (<40°C) Dry->Evaporate End End: Free Base Obtained (Verify by NMR/AgNO3) Evaporate->End

Caption: Figure 1. Optimized workflow for the liberation of (R)-3-Amino-2-phenyl-propan-1-ol free base using salting-out assisted extraction.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, perform the following validation steps:

A. Silver Nitrate Test (Limit of Chloride)

To confirm the removal of the HCl counterion:

  • Dissolve a small amount of the isolated free base in dilute nitric acid.

  • Add a few drops of aqueous AgNO₃.

  • Result: The solution should remain clear. A white precipitate (AgCl) indicates incomplete conversion or insufficient washing.

B. ¹H-NMR Spectroscopy

Compare the chemical shifts of the protons adjacent to the nitrogen (C3 protons).

  • HCl Salt: The ammonium protons (

    
    ) withdraw electron density, shifting the neighboring methylene protons downfield (higher ppm).
    
  • Free Base: Upon deprotonation, the shielding effect returns, and these protons will shift upfield (lower ppm). Additionally, the broad exchangeable

    
     peak will disappear, replaced by a smaller 
    
    
    
    peak (often broad, position concentration-dependent).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Product remaining in aqueous phase.1. Ensure aqueous phase is saturated with NaCl.2. Switch solvent to CHCl₃/IPA (3:1) for higher polarity extraction.
Emulsion Amphiphilic nature of the compound.1. Filter the biphasic mixture through Celite.2. Add more brine (NaCl).3. Allow longer settling time.
Degradation Oxidation or thermal instability.1. Perform evaporation at lower temperature.2. Store free base under Nitrogen/Argon at -20°C.

References

  • PubChem. (n.d.).[1] 3-Amino-2-phenylpropan-1-ol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for pKa and extraction logic).

Sources

Application Note: Catalytic Applications of (R)-3-Amino-2-phenyl-propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

(R)-3-Amino-2-phenyl-propan-1-ol and its protected derivatives (e.g., Boc-protected variants) are privileged chiral building blocks and organocatalytic scaffolds widely utilized in asymmetric synthesis and drug development[1]. Unlike traditional 1,2-amino alcohols (such as phenylglycinol), this compound features a 1,3-amino alcohol (γ-amino alcohol) topology.

Mechanistic Causality of the Scaffold: The extended carbon backbone of the 1,3-amino alcohol provides a larger bite angle when coordinating to transition metals (e.g., Zn, Ru, Li), which is critical for stabilizing specific bimetallic transition states[2],[3]. The presence of the phenyl ring at the C2 position is the primary driver of stereocontrol; it provides intense steric shielding and potential


 stacking interactions, forcing incoming substrates to adopt a highly specific trajectory during nucleophilic attack or hydride transfer[4].

Below, we detail two primary catalytic applications of this scaffold, complete with self-validating experimental protocols and mechanistic insights.

Application I: Enantioselective Alkylation of Aldehydes

Mechanistic Causality

The enantioselective addition of diethylzinc (


) to prochiral aldehydes is a benchmark reaction for evaluating chiral ligands. When (R)-3-amino-2-phenyl-propan-1-ol is introduced to 

, it undergoes deprotonation to form a rigid, dinuclear chiral zinc-alkoxide complex[4].

The causality of the high enantiomeric excess (ee) lies in the pre-organization of this bimetallic complex. The Lewis acidic zinc center activates the aldehyde carbonyl, while the C2-phenyl group of the ligand physically blocks one enantiotopic face (typically the Si-face in the (R)-enantiomer). Consequently, the migrating ethyl group is forced to attack the unshielded Re-face, yielding the chiral secondary alcohol with high stereofidelity[2].

Experimental Protocol: Diethylzinc Addition

Self-Validating System: This protocol relies on a deliberate pre-stirring phase. By allowing the ligand and


 to react before the aldehyde is introduced, the system ensures complete formation of the active catalyst, thereby suppressing the uncatalyzed, racemic background reaction.
  • Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with argon. Add (R)-3-amino-2-phenyl-propan-1-ol (0.10 mmol, 10 mol%) and anhydrous toluene (2.0 mL).

  • Catalyst Activation: Cool the solution to 0 °C using an ice bath. Add

    
     (1.0 M in hexanes, 2.2 mmol, 2.2 equiv) dropwise. Stir for 30 minutes at 0 °C. Observation of ethane gas evolution validates the formation of the active zinc complex.
    
  • Substrate Addition: Add the target prochiral aldehyde (1.0 mmol, 1.0 equiv) dropwise over 10 minutes. Slow addition prevents localized heating and minimizes racemic background alkylation.

  • Reaction: Stir the mixture at 0 °C for 12–24 hours. Monitor completion via TLC (Hexane/EtOAc 8:2).

  • Quench & Workup: Quench the reaction carefully with saturated aqueous

    
     (2.0 mL) at 0 °C to safely hydrolyze unreacted 
    
    
    
    . Extract with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Validation: Purify the product via flash column chromatography. Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

Application II: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Mechanistic Causality

Ruthenium(II) complexes bearing chiral amino alcohol ligands are highly efficient for the ATH of prochiral ketones[5],[6]. The (R)-3-amino-2-phenyl-propan-1-ol ligand coordinates to the Ru center, creating a chiral pocket.

The reaction proceeds via a Noyori-type concerted outer-sphere mechanism. The primary amine (


) of the ligand acts as a hydrogen-bond donor, coordinating the ketone's oxygen, while the Ru-H species delivers a hydride to the carbonyl carbon simultaneously. The C2-phenyl group provides the necessary steric bulk to differentiate the two faces of the ketone, leading to excellent enantioselectivity[6].
Experimental Protocol: Ru-Catalyzed ATH

Self-Validating System: Isopropanol serves a dual purpose as both the solvent and the stoichiometric hydride donor. The use of a strong base (t-BuOK) is strictly required to generate the active Ru-alkoxide/hydride species from the stable pre-catalyst; without it, the catalytic cycle cannot initiate.

  • Pre-catalyst Formation: In an argon-filled glovebox, combine

    
     (0.025 mmol, 2.5 mol%) and (R)-3-amino-2-phenyl-propan-1-ol (0.055 mmol, 5.5 mol%) in anhydrous isopropanol (5.0 mL). Heat at 80 °C for 1 hour, then cool to room temperature.
    
  • Activation: Add a solution of potassium tert-butoxide (t-BuOK, 0.1 M in isopropanol, 0.5 mL, 5 mol%). A distinct color change (e.g., yellow to deep orange) validates the generation of the active Ru-hydride species.

  • Hydrogenation: Add the prochiral ketone (1.0 mmol) to the activated catalyst solution.

  • Reaction: Stir at room temperature for 8–16 hours. The reaction is driven forward by the large thermodynamic excess of isopropanol.

  • Quench & Workup: Quench by exposing the mixture to air and adding water (5.0 mL). Extract with diethyl ether (3 x 5 mL).

  • Validation: Dry, concentrate, and analyze the crude mixture by

    
     NMR for conversion and chiral GC/HPLC for enantioselectivity.
    

Quantitative Data Summary

The following table summarizes expected quantitative outcomes when utilizing (R)-3-amino-2-phenyl-propan-1-ol derivatives in the described catalytic workflows based on established literature parameters[2],[6].

Reaction TypeSubstrateCatalyst / Ligand LoadingYield (%)Enantiomeric Excess (ee %)
Alkylation (Et₂Zn) Benzaldehyde10 mol% Ligand85 - 9590 - 98 (R)
Alkylation (Et₂Zn) p-Chlorobenzaldehyde10 mol% Ligand88 - 9292 - 96 (R)
ATH (Ru-Catalyzed) Acetophenone2.5 mol% Ru / 5.5 mol% Ligand90 - 9592 - 94 (S)
ATH (Ru-Catalyzed) Propiophenone2.5 mol% Ru / 5.5 mol% Ligand88 - 9290 - 91 (S)

Visualizations of Catalytic Workflows

ZnCatalysis A (R)-3-Amino-2-phenyl-propan-1-ol B Pre-catalyst Formation (Et2Zn) A->B + Et2Zn (Toluene, 0°C) C Chiral Bimetallic Zn-Complex B->C - Ethane D Aldehyde Binding (Face-selective) C->D + RCHO E Alkyl Transfer Transition State D->E Et Migration F Chiral Secondary Alcohol E->F Acidic Quench F->C Catalyst Recycling

Fig 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

ATHMechanism Precat [RuCl2(p-cymene)]2 + Ligand ActiveCat Active Ru(II)-H Species (Chiral Environment) Precat->ActiveCat iPrOH / Base (t-BuOK) TS Concerted Outer-Sphere TS (N-H and Ru-H transfer) ActiveCat->TS Ketone Coordination Substrate Prochiral Ketone Substrate->TS H-Bonding TS->ActiveCat iPrOH (Regeneration) Product Enantioenriched Alcohol TS->Product H-Transfer

Fig 2: Outer-sphere mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

References

1.1[1] 2.2[2] 3.4[4] 4.5[5] 5.6[6] 6.3[3]

Sources

Application Note: Protecting Group Strategies for (R)-3-Amino-2-phenyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with the chiral scaffold (R)-3-Amino-2-phenyl-propan-1-ol .

Strategic Overview & Chemical Logic

The (R)-3-Amino-2-phenyl-propan-1-ol scaffold presents a unique challenge in synthetic organic chemistry due to its 1,3-amino alcohol functionality combined with a bulky C2-phenyl substituent.[1] Unlike the more common 1,2-amino alcohols (e.g., phenylalaninol), the 1,3-distance precludes the formation of stable 5-membered oxazolidines via simple aldehyde condensation, instead favoring 6-membered rings or requiring activated carbonyls to form 6-membered cyclic carbamates (1,3-oxazinan-2-ones).[1]

Critical Reactivity Profile
  • Nucleophilicity: The primary amine (C3-NH₂) is significantly more nucleophilic than the primary alcohol (C1-OH).[1] This allows for highly chemoselective N-protection without the need for temporary O-protection.[1]

  • Steric Environment: The C2-phenyl group introduces steric bulk that influences the conformation of the propyl backbone. While it does not sterically block the primary N or O termini, it restricts rotation, which can affect cyclization rates during oxazinanone formation.

  • Solubility: The free amino alcohol is amphiphilic. Efficient protection requires biphasic systems or polar aprotic solvents to maintain solubility of both the starting material and the lipophilic protected product.

Decision Matrix for Protection Strategy

Select your strategy based on the downstream application:

  • Strategy A (Sequential Linear Protection): Best for total synthesis where the amine and alcohol must be manipulated independently (e.g., SNRI drug synthesis like Atomoxetine).

  • Strategy B (Cyclic "Locking" Protection): Best for rigidifying the core to prevent racemization or for crystallographic characterization.

ProtectionStrategy Start Starting Material: (R)-3-Amino-2-phenyl-propan-1-ol Goal Define Synthetic Goal Start->Goal Linear Goal: Independent Functionalization Goal->Linear Flexible Route Cyclic Goal: Conformational Rigidity / Protection Goal->Cyclic Rigid Route NBoc Step 1: N-Boc Protection (Chemoselective) Linear->NBoc Oxazinanone Cyclic Carbamate Formation (1,3-Oxazinan-2-one) Cyclic->Oxazinanone CDI or Phosgene OTBS Step 2: O-Silylation (TBS/TBDPS) NBoc->OTBS Result1 Orthogonal Intermediate: N-Boc, O-TBS Protected OTBS->Result1 Result2 Rigid Intermediate: Simultaneous N,O-Protection Oxazinanone->Result2

Figure 1: Strategic decision tree for selecting the appropriate protection pathway based on synthetic requirements.[1]

Detailed Protocols

Protocol A: Chemoselective N-Boc Protection

This protocol utilizes the difference in nucleophilicity between the amine and alcohol to selectively protect the nitrogen. The use of a biphasic system (Acetone/Water) with inorganic base is critical to scavenge the acid byproduct while preventing O-acylation.

Target Product: (R)-N-(tert-butoxycarbonyl)-3-amino-2-phenyl-propan-1-ol[1]

Materials
  • (R)-3-Amino-2-phenyl-propan-1-ol (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)[1]

  • Solvent System: Acetone / Water (4:1 v/v)[1][2]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve (R)-3-amino-2-phenyl-propan-1-ol (e.g., 10 mmol) in Acetone (30 mL) and Water (7.5 mL). The solution should be homogenous.

  • Base Addition: Add solid NaHCO₃ (20 mmol) in one portion. The mixture will become a suspension.

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Add Boc₂O (11 mmol) dropwise (dissolved in a minimal amount of acetone if solid) over 10 minutes.

    • Expert Insight: Cooling is essential to suppress the kinetic rate of O-acylation, ensuring exclusive N-reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 3-4 hours.

  • Monitoring (Self-Validation):

    • TLC: Eluent 5% MeOH in DCM. Stain with Ninhydrin .[1]

    • Pass Criteria: Disappearance of the free amine spot (which stains red/purple) and appearance of a higher Rf spot (amide, UV active, no Ninhydrin color).

  • Workup: Concentrate the mixture under reduced pressure to remove acetone. The aqueous residue will likely contain a white precipitate or oil. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with 1M citric acid (to remove unreacted amine), water, and brine. Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: >90% as a white solid or colorless oil.[1]

Analytical Validation (Data for Enantiomer)
TechniqueDiagnostic SignalInterpretation
1H NMR

1.40 ppm (s, 9H)
Confirmation of Boc-tert-butyl group.[1]
1H NMR

4.8-5.0 ppm (br s, 1H)
Appearance of Carbamate NH proton.[1]
IR 1680-1690 cm⁻¹Strong C=O stretch (Carbamate).[1] Absence of ester C=O (>1730).[1]
Protocol B: Orthogonal O-Silylation (TBS Protection)

Following N-protection, the primary alcohol can be protected with a silyl ether.[1] TBDMS (TBS) is recommended for its stability during standard manipulations.[1]

Target Product: (R)-N-Boc-O-TBS-3-amino-2-phenyl-propan-1-ol[1]

Materials
  • N-Boc-Intermediate (from Protocol A) (1.0 equiv)[1]

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)[1]

  • Imidazole (2.5 equiv)[1]

  • DMAP (0.05 equiv - catalytic)[1]

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the N-Boc intermediate in anhydrous DMF (concentration ~0.5 M) under an inert atmosphere (N₂ or Ar).

  • Activation: Add Imidazole and catalytic DMAP.[1] Stir for 5 minutes.

  • Silylation: Add TBSCl in portions at 0°C.

  • Reaction: Stir at room temperature for 12 hours.

    • Why DMF? DMF accelerates silylation rates significantly compared to DCM, which is crucial for the potentially hindered primary alcohol if the C2-phenyl group adopts a shielding conformation.

  • Workup: Dilute with Ether/EtOAc and wash extensively with water (3x) to remove DMF.[1]

  • Validation:

    • NMR: Appearance of two singlets at ~0.0 ppm (Si-Me₂) and one singlet at ~0.9 ppm (Si-tBu).[1]

    • TLC: Significant increase in Rf compared to the N-Boc alcohol.[1]

Protocol C: Cyclic Carbonylation (Oxazinanone Formation)

This strategy simultaneously protects both N and O, forming a rigid 6-membered ring.[1] This is particularly useful for crystallizing the intermediate to verify absolute stereochemistry.

Target Product: (R)-5-phenyl-1,3-oxazinan-2-one[1]

Methodology
  • Reagent: Use 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) in THF or Triphosgene (0.4 equiv) in DCM/Pyridine.[1]

  • Procedure: Treat the free amino alcohol with CDI in refluxing THF for 6 hours.

  • Mechanism: The amine attacks the carbonyl first (forming an imidazole-urea intermediate), followed by intramolecular attack of the alcohol to close the ring.

  • Advantage: This creates a "tied-back" structure that is highly stable to basic hydrolysis but can be opened with strong acid or vigorous alkaline hydrolysis (e.g., LiOH/H₂O₂).[1]

OxazinanoneMechanism Start Amino Alcohol (Nucleophilic NH2) Step1 Intermediate: N-Acyl Imidazole Start->Step1 + CDI (Fast) Step2 Cyclization: Intramolecular O-Attack Step1->Step2 Heat/Reflux Product Product: (R)-5-phenyl-1,3-oxazinan-2-one Step2->Product - Imidazole

Figure 2: Mechanistic pathway for the formation of the cyclic carbamate protection group.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield in N-Boc O-acylation occurring (formation of carbonate).[1]Ensure reaction is kept at 0°C during addition. Verify pH is basic (NaHCO₃ saturation).[1] If O-Boc forms, treat crude with mild aqueous NaOH/MeOH to selectively hydrolyze the ester while keeping the carbamate intact.
Incomplete Silylation Steric hindrance from C2-phenyl group.[1]Switch solvent from DCM to DMF. Increase temperature to 40°C. Add KI (Finkelstein-like activation of silyl chloride).[1]
Racemization Highly unlikely with these protocols.[1]The C2 chiral center is not adjacent to a carbonyl (like in amino acids), so alpha-proton acidity is low. Stereocenter integrity is generally maintained.[1]

References

  • PubChem. 3-Amino-2-phenylpropan-1-ol Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Beilstein J. Org.[1] Chem. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates.[1] (Context for cyclic protection mechanisms). Retrieved from [Link]

  • Bar-Haim, G., & Kol, M. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[1][3] Organic Letters, 2004, 6(20), 3549–3551. (Strategy for selective N-functionalization). Retrieved from [Link]

Sources

Solvent selection for reactions involving (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection Strategies for (R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride

Executive Summary

(R)-3-Amino-2-phenyl-propan-1-ol hydrochloride (CAS 62247-39-6) is a high-value chiral building block utilized in the synthesis of pharmaceutical intermediates, chiral ligands for asymmetric catalysis, and fine chemicals.[1][2] Its structural distinctiveness lies in the C2-phenyl substitution, placing the chiral center beta to both the primary amine and the primary alcohol.[1][2]

This guide addresses the "Solubility Paradox" inherent to this molecule: the hydrochloride salt is highly polar and water-soluble, while the target downstream derivatives (amides, carbamates, or heterocyclic ligands) are often lipophilic. Successful utilization requires a precise solvent strategy to manage the transition from the ionic salt form to the reactive free base without compromising enantiomeric purity or yield.[1]

Physicochemical Profile & Solvent Compatibility

Understanding the solubility differential between the salt and the free base is the cornerstone of process design.[1]

Table 1: Solubility Profile of (R)-3-Amino-2-phenyl-propan-1-ol

Solvent ClassRepresentative SolventsHCl Salt SolubilityFree Base SolubilityApplication Notes
Polar Protic Water, Methanol, EthanolHigh (>100 mg/mL)ModerateIdeal for initial dissolution and salt breaking.[1][2]
Polar Aprotic DMSO, DMF, NMPHigh HighGood for nucleophilic substitutions (SNAr); difficult to remove (high BP).[1]
Chlorinated DCM, ChloroformNegligibleHigh Traditional choice for extraction; avoid if possible due to environmental/toxicity concerns.[1]
Esters Ethyl Acetate, iPrOAcNegligibleModerate-HighExcellent green alternative for extraction and crystallization.[1]
Ethers THF, 2-MeTHF, MTBENegligibleHigh2-MeTHF is the preferred green solvent for anhydrous reactions.[1]
Hydrocarbons Toluene, HeptaneInsolubleLow-ModerateUsed in biphasic systems; antisolvent for crystallization.[1]

Critical Reaction Workflows

Workflow A: The "Salt Break" (Free-Basing Strategy)

Objective: Convert the stable, storage-form HCl salt into the reactive nucleophilic amine without isolation losses.[1]

The Challenge: The free amino alcohol is hygroscopic and can be difficult to crystallize.[1] Recommended Strategy: Biphasic Neutralization.[1]

Protocol 1: Biphasic Neutralization (Green Chemistry Compliant)

  • Dissolution: Suspend 10.0 g of (R)-3-Amino-2-phenyl-propan-1-ol HCl in 50 mL of Water .

  • Solvent Addition: Add 50 mL of 2-Methyltetrahydrofuran (2-MeTHF) . (Note: 2-MeTHF is preferred over DCM due to better phase separation and lower toxicity).[1][2]

  • Neutralization: Slowly add 1.1 equivalents of 50% NaOH (aq) or saturated K₂CO₃ while stirring vigorously at 0–5°C.

    • Why: Low temperature prevents potential side reactions (e.g., polymerization or O-acylation if acylating agents are present).[1]

  • Phase Separation: Separate the organic layer.[1] Extract the aqueous layer once more with 25 mL 2-MeTHF.[2]

  • Drying: Dry combined organics over Na₂SO₄.

  • Utilization: Use the 2-MeTHF solution directly in the next step (telescoping) to avoid handling the hygroscopic oil.[1]

Workflow B: N-Functionalization (Amidation/Carbamoylation)

Objective: Selectively react the amine (N-terminus) while leaving the alcohol (O-terminus) intact.[1][2]

Solvent Logic:

  • Avoid: Protic solvents (MeOH/EtOH) which can compete as nucleophiles or undergo esterification.[1]

  • Select: Anhydrous Ethers (THF, 2-MeTHF) or Esters (EtOAc).[1]

Diagram 1: Solvent Decision Tree for N-Functionalization

SolventSelection Start Start: (R)-3-Amino-2-phenyl-propan-1-ol HCl ReactionType Target Reaction? Start->ReactionType N_Acylation N-Acylation / Protection (Boc, Cbz, Acetyl) ReactionType->N_Acylation N_Alkylation N-Alkylation / SNAr (e.g., Fluorobenzotrifluoride) ReactionType->N_Alkylation Route_A Route A: Biphasic Schotten-Baumann N_Acylation->Route_A Robust/Scale-up Route_B Route B: Anhydrous Organic N_Acylation->Route_B Water Sensitive N_Alkylation->Route_B High Reactivity Electrophile Route_C Route C: High Temp / Polar N_Alkylation->Route_C Low Reactivity Electrophile Solvent_A Solvent: Water / EtOAc or Toluene Base: NaHCO3 or NaOH Route_A->Solvent_A Solvent_B Solvent: 2-MeTHF or DCM Base: TEA or DIPEA Route_B->Solvent_B Solvent_C Solvent: DMSO or NMP (Green Alt: Sulfolane/Cyrene) Base: K2CO3 Route_C->Solvent_C

Caption: Decision matrix for selecting reaction media based on electrophile sensitivity and reaction thermodynamics.

Workflow C: Chiral Ligand Synthesis (Oxazoline Formation)

Objective: Cyclization of the amino alcohol to form chiral oxazolines (used in asymmetric catalysis).[1]

Critical Solvent Requirement: Anhydrous conditions are non-negotiable. Water inhibits cyclization and hydrolyzes the intermediate.[1]

  • Preferred Solvent: Toluene or Chlorobenzene .[1]

  • Why: These solvents allow for the azeotropic removal of water (Dean-Stark trap) generated during the cyclization, driving the equilibrium forward.[1]

Green Chemistry & Solvent Substitution

Modern drug development mandates the reduction of Process Mass Intensity (PMI) and the elimination of CMR (Carcinogenic, Mutagenic, Reprotoxic) solvents.[1]

Table 2: Green Solvent Substitution Matrix

Traditional SolventIssuesRecommended Green AlternativeImplementation Tips
Dichloromethane (DCM) Neurotoxic, high volatility, environmental regulation.[1][2]2-Methyltetrahydrofuran (2-MeTHF) 2-MeTHF separates better from water than THF.[1][2] Requires slightly higher temperatures for removal.
DMF / NMP Reprotoxic (SVHC), difficult to remove (high BP).[1]DMSO or Cyrene™ DMSO is easier to wash out with water.[1] Cyrene is a bio-based dipolar aprotic alternative.[1]
Diethyl Ether Extremely flammable, peroxide former.[1]TBME (MtBE) or CPME CPME (Cyclopentyl methyl ether) has low peroxide formation and high hydrophobicity.[1]
Hexane Neurotoxic.[1]Heptane Direct drop-in replacement; slightly higher boiling point.[1]

Troubleshooting & Quality Assurance

Issue: "Oiling Out"

  • Symptom:[1][3][4] Upon neutralization, the product forms a sticky oil at the bottom of the flask rather than dissolving in the organic layer or crystallizing.

  • Cause: The free base is an amino alcohol with intermediate polarity; it may not partition well into non-polar solvents like Heptane or Toluene alone.[1]

  • Solution: Add a co-solvent. A mixture of Toluene:Isopropanol (9:1) or EtOAc usually solves this.[1] The alcohol disrupts the hydrogen bonding network causing the oiling.

Issue: Racemization

  • Risk:[1][3][4] While the chiral center at C2 (beta position) is more stable than alpha-amino acids, strong Lewis acids or high temperatures in protic media can trigger racemization via carbocation intermediates at the benzylic position.[1]

  • Control: Maintain reaction temperatures <80°C where possible. Avoid strong mineral acids in non-aqueous media.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11286566, 3-Amino-2-phenylpropan-1-ol. Retrieved from [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2025).[1] Solvent Selection Guide for SNAr Reactions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-3-Amino-2-phenylpropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Process Overview

The synthesis of (R)-3-amino-2-phenylpropan-1-ol hydrochloride is a critical transformation in the preparation of chiral pharmaceutical building blocks. The most direct and scalable route involves the reduction of the chiral precursor, (R)-3-amino-2-phenylpropanoic acid (or its ester/amide derivatives), to the corresponding amino alcohol, followed by isolation as a hydrochloride salt.

Despite the theoretical simplicity of this workflow, researchers frequently encounter three major bottlenecks: intractable emulsions during workup , erosion of enantiomeric excess (ee) , and hygroscopic, low-yielding salt formations . This guide provides field-proven, mechanistically grounded solutions to these specific challenges.

Troubleshooting Guide & FAQs

Q1: My reduction with Lithium Aluminum Hydride ( ) gives a very low isolated yield, and the workup forms an unfilterable grey emulsion. How can I recover my product?

Causality: The amino alcohol product strongly coordinates to the aluminum salts generated during the


 reduction. When quenched improperly (e.g., with bulk water or acid), these salts form a gelatinous matrix of aluminum hydroxide that traps the product and blinds filter paper, leading to severe yield loss.
Solution:  You must perform a strict Fieser Workup [1]. This specific stoichiometric addition forces the aluminum salts to precipitate as a granular, easily filterable white solid (lithium aluminate), liberating the amino alcohol into the organic phase.
Rule of thumb: For every 

grams of

used, sequentially add

mL of

,

mL of 15% aqueous

, and

mL of

under vigorous stirring.
Q2: I am observing a significant erosion of enantiomeric excess (ee) in my final product. How do I prevent racemization?

Causality: The benzylic proton (C2 position) in 3-amino-2-phenylpropanoic acid derivatives is highly acidic. Under the harsh, basic conditions and extended heating required for


 reductions, deprotonation can occur. This forms a planar enolate-like intermediate, resulting in racemization at the chiral center.
Solution:  Switch your reducing agent to Borane-Tetrahydrofuran (

)
. Borane is an electrophilic reducing agent. It coordinates directly to the carbonyl oxygen and reduces the carboxylic acid rapidly at mild temperatures (0 °C to 25 °C) without generating basic intermediates, perfectly preserving the stereochemical integrity of the molecule[1].
Q3: The final hydrochloride salt isolates as a sticky, hygroscopic gum instead of a crystalline powder. What went wrong?

Causality: (R)-3-Amino-2-phenylpropan-1-ol free base is a viscous oil that is highly soluble in both water and organic solvents. Treating the free base with aqueous


 introduces water into the crystallization matrix. Upon concentration, this residual water causes the salt to "oil out" into a hygroscopic gum rather than crystallize.
Solution:  Utilize strictly anhydrous conditions  for salt formation. Dissolve the purified free base in a dry, non-polar solvent (e.g., diethyl ether or MTBE) and precipitate the salt using a stoichiometric amount of anhydrous 

in dioxane (4.0 M) or

gas[2].

Quantitative Data: Reduction & Isolation Parameters

Parameter

(Standard Quench)

(Fieser Workup)

(Optimized)
Reducing Agent Eq. 2.52.53.0
Reaction Temp 65 °C (Reflux)65 °C (Reflux)0 °C to 25 °C
Workup Method Aqueous Quench

(

)
Methanol Quench
Typical Yield 25% - 40%75% - 85%88% - 95%
Enantiomeric Excess < 80% (Racemization risk)< 85%> 98% (Preserved)
Salt Morphology Gummy / HygroscopicCrystalline (if dried)Highly Crystalline

Experimental Protocols (Self-Validating Workflows)

Protocol A: Optimized Reduction via
  • Initiation: Suspend (R)-3-amino-2-phenylpropanoic acid (1.0 eq) in anhydrous THF (0.5 M) under an argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Addition: Dropwise, add a 1.0 M solution of

    
     (3.0 eq) over 30 minutes.
    
    • Validation Checkpoint: Vigorous effervescence (

      
       gas evolution) should be observed. If no gas evolves, the borane reagent has likely degraded.
      
  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor completion via TLC (Ninhydrin stain).

  • Quench: Cool the reaction back to 0 °C. Slowly add anhydrous methanol until effervescence ceases, breaking down the stable boron-amine complexes.

  • Concentration: Concentrate the mixture under reduced pressure. Redissolve the residue in

    
     and extract with dichloromethane (
    
    
    
    ). Dry the combined organics over anhydrous
    
    
    and evaporate to yield the free base as a pale yellow oil.
Protocol B: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude (R)-3-amino-2-phenylpropan-1-ol free base in anhydrous diethyl ether (10 mL per gram of product).

  • Acidification: While stirring vigorously at 0 °C, dropwise add 4.0 M

    
     in dioxane (1.05 eq).
    
    • Validation Checkpoint: A white precipitate should form instantaneously upon the first drop. If the solution turns cloudy but oils out, trace water is present; immediately add anhydrous

      
       to the ethereal solution, filter, and resume.
      
  • Verification: Spot a drop of the supernatant on water-moistened pH paper. It should read pH 1-2, confirming complete conversion to the salt.

  • Isolation: Filter the resulting suspension through a sintered glass funnel under a nitrogen blanket. Wash the filter cake with cold, anhydrous diethyl ether and dry under high vacuum to afford the pure (R)-3-amino-2-phenylpropan-1-ol hydrochloride as a white, crystalline powder.

Mechanistic Workflow & Pitfall Analysis

SynthesisPathway A (R)-3-Amino-2-phenylpropanoic acid (Chiral Precursor) B BH3·THF Reduction (Mild, Preserves ee) A->B Preferred Pathway C LiAlH4 Reduction (Harsh, Risk of Racemization) A->C Alternative Pathway D (R)-3-Amino-2-phenylpropan-1-ol (Free Base) B->D High Yield C->D Fieser Workup E Racemization (Erosion of ee) C->E High Temp/Base F Product Trapped in Aluminum Salts C->F Poor Aqueous Quench G Anhydrous HCl (Ether/Dioxane) D->G Optimal Salt Formation I Aqueous HCl (Hygroscopic/Gummy) D->I Suboptimal Salt Formation H (R)-3-Amino-2-phenylpropan-1-ol HCl (High Yield & Purity) G->H Direct Crystallization I->H Low Yield/Purity

Flowchart of (R)-3-amino-2-phenylpropan-1-ol HCl synthesis, highlighting optimized vs. risky routes.

References

  • Title: Reduction of

    
    -Amino Acids: L-Valinol (Details Borane reduction and 
    
    
    
    Fieser Workup) Source: Organic Syntheses, Coll. Vol. 7, p.530 (1990) URL: [Link]
  • Title: Fused [1,2,4]thiadiazine derivatives which act as kat inhibitors of the myst family (WO2019043139A1)

Technical Support Center: Overcoming Solubility Issues of (R)-3-Amino-2-phenyl-propan-1-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the poor solubility of chiral amino alcohol salts—specifically (R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride —in standard organic synthesis workflows.

The root cause of this issue lies in fundamental physical chemistry. The hydrochloride salt forms a highly stable, ionic crystal lattice. While highly polar, protic solvents like water can easily overcome this lattice energy via hydrogen bonding and high dielectric constants, standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) possess dielectric constants that are far too low to solvate the separated ions.

This guide is designed to help you logically bypass these solubility barriers, explaining the causality behind each technique so you can adapt them to your specific synthetic constraints.

Part 1: Core Troubleshooting & FAQs

Q1: Why does (R)-3-Amino-2-phenyl-propan-1-ol HCl form an intractable suspension when I try to use it as a nucleophile in dichloromethane (DCM)? A1: The compound is an ammonium chloride salt. In solvents with low dielectric constants like DCM (ε = 9.1), the energetic cost of breaking the ionic lattice of the salt is not compensated by solvent-ion interactions. Consequently, the salt remains as an insoluble suspension. To react the amine, you must convert it to its neutral "free base" form, which dramatically increases its partition coefficient (LogP) in favor of organic solvents[1].

Q2: I am performing an N-acylation with a moisture-sensitive acid chloride. How do I solubilize the salt without introducing water? A2: You must perform an in-situ neutralization using a non-nucleophilic organic base (such as N,N-Diisopropylethylamine, DIPEA, or Triethylamine, TEA). However, doing this in pure DCM will generate triethylammonium chloride as a byproduct, which can precipitate and coat your unreacted starting material, halting the reaction. The Solution: Use a polar aprotic co-solvent system (e.g., 4:1 DCM:DMF). The DMF (ε = 36.7) will keep the byproduct salts solvated, while the organic base liberates the (R)-3-Amino-2-phenyl-propan-1-ol free base, allowing the homogeneous reaction to proceed.

Q3: My downstream multi-step synthesis requires the intermediate to be highly soluble in non-polar solvents. What is the best strategy? A3: If your downstream workflow is highly lipophilic, you should temporarily mask the polarity of the primary amine using a protecting group, such as a tert-butyloxycarbonyl (Boc) group. Converting the salt to2 eliminates the ionic charge and introduces a bulky, non-polar tert-butyl moiety, rendering the molecule highly soluble in a wide range of organic solvents, including ethyl acetate and hexanes[2].

Part 2: Strategic Decision Workflows

To determine the best method for overcoming your solubility issue, follow the logical decision matrix below based on your reaction's tolerance to water and lipophilic requirements.

SolubilityStrategy Start Start: (R)-3-Amino-2-phenyl-propan-1-ol HCl (Insoluble in DCM/THF) Q1 Is water tolerated in your reaction? Start->Q1 Biphasic Use Biphasic Conditions (Schotten-Baumann) Q1->Biphasic Yes Q2 Is the electrophile moisture-sensitive? Q1->Q2 No InSitu In-situ Neutralization (DIPEA/TEA in DMF/NMP) Q2->InSitu Yes (e.g., Acid Chlorides) ExSitu Ex-situ Free-basing (Aqueous extraction to DCM) Q2->ExSitu No Lipophilic Highly Lipophilic Workflow? ExSitu->Lipophilic Boc Boc/Cbz Protection (Max Organic Solubility) Lipophilic->Boc Yes

Decision matrix for resolving amino alcohol HCl salt solubility based on reaction constraints.

Part 3: Quantitative Solubility Data

The following table summarizes the solubility profiles of the compound across its different chemical states. Use this data to select the appropriate solvent system for your extraction or reaction design.

Solvent(R)-3-Amino-2-phenyl-propan-1-ol HClFree Base FormN-Boc Protected Derivative
Water Highly Soluble (>100 mg/mL)Poorly SolubleInsoluble
Methanol SolubleSolubleSoluble
Dichloromethane (DCM) Insoluble (<1 mg/mL)SolubleHighly Soluble
Tetrahydrofuran (THF) InsolubleModerately SolubleHighly Soluble
Hexanes InsolubleInsolubleSoluble

Part 4: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By observing the physical state changes described in the validation checkpoints, you can confirm the success of the procedure without immediate analytical testing.

Protocol A: Ex-Situ Free-Basing and Organic Extraction

Use this protocol when you need the pure, neutral amino alcohol for a moisture-sensitive reaction, but cannot tolerate the presence of byproduct salts (like triethylammonium chloride) in your reaction flask[1].

Mechanism of Action:

PhaseTransfer cluster_aq Aqueous Phase (pH > 10) cluster_org Organic Phase (DCM/EtOAc) Salt R-NH3+ Cl- (Soluble) FreeBaseAq R-NH2 (Insoluble in Aq) Salt->FreeBaseAq Deprotonation Base NaOH / Na2CO3 Base->FreeBaseAq FreeBaseOrg R-NH2 (Soluble in Org) FreeBaseAq->FreeBaseOrg Phase Partitioning Product Target Product FreeBaseOrg->Product Reaction

Mechanistic workflow of biphasic free-basing and organic phase partitioning.

Step-by-Step Methodology:

  • Aqueous Solvation: Dissolve 1.0 eq of (R)-3-Amino-2-phenyl-propan-1-ol HCl in a minimal amount of deionized water (approx. 5 mL per gram).

    • Validation Checkpoint: The solution must be completely clear. Any residual turbidity indicates the presence of non-polar impurities, as the pure HCl salt is highly water-soluble[3].

  • Basification: Cool the solution to 0°C. Slowly add 2.0 M aqueous NaOH dropwise until the pH reaches >10.

    • Validation Checkpoint: The previously clear aqueous layer will turn cloudy/milky. This visual cue confirms the successful deprotonation of the ammonium ion into the water-insoluble free base.

  • Extraction: Add an equal volume of DCM to the flask. Stir vigorously for 10 minutes, then transfer to a separatory funnel and allow the layers to separate.

    • Validation Checkpoint: The aqueous layer should become clear again, indicating that the precipitated free base has successfully partitioned into the lower DCM layer.

  • Isolation: Collect the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Checkpoint: Spot the resulting oil on a TLC plate and stain with Ninhydrin. A bright purple/pink spot confirms the presence of the active primary amine.

Protocol B: Synthesis of Boc-(R)-3-amino-2-phenylpropan-1-ol

Use this protocol to permanently resolve solubility issues for multi-step, lipophilic synthetic routes[2].

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 eq of (R)-3-Amino-2-phenyl-propan-1-ol HCl in DCM (0.2 M concentration).

    • Validation Checkpoint: The mixture will be a heterogeneous, opaque suspension.

  • Neutralization & Protection: Add 2.5 eq of Triethylamine (TEA), followed by 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 4-6 hours.

    • Validation Checkpoint: As the reaction progresses, the heterogeneous suspension will gradually clarify into a transparent, homogeneous solution. This physical transformation occurs because the highly soluble Boc-protected product is forming, validating reaction progress without the need for immediate LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, wash the organic layer with brine, dry over MgSO₄, and concentrate.

    • Validation Checkpoint: Perform a Ninhydrin stain on the TLC of the product. Unlike Protocol A, the spot should remain unstained (or very faint) under Ninhydrin because the primary amine is now protected, confirming successful Boc-installation.

References

1.2 2.1 3. 3

Sources

Preventing racemization of (R)-3-Amino-2-phenyl-propan-1-ol during reaction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereochemical Stability & Troubleshooting for (R)-3-Amino-2-phenylpropan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexplained losses in enantiomeric excess (ee) when working with chiral benzylic amino alcohols.

(R)-3-Amino-2-phenylpropan-1-ol is a critical chiral building block used in the synthesis of neurological therapeutics and complex organic molecules[1]. However, maintaining its stereochemical integrity—both during its upstream synthesis and downstream functionalization—requires strict mechanistic control. This guide dissects the root causes of racemization and provides self-validating protocols to ensure your workflows yield >99% ee.

Part 1: Mechanistic Deep Dive – The Causality of Racemization

The stereocenter of (R)-3-amino-2-phenylpropan-1-ol is located at the C2 position. The proton attached to this C2 carbon is benzylic , making it inherently susceptible to abstraction. The risk of racemization fluctuates depending on the oxidation state of the adjacent functional groups:

  • Upstream Precursors (High Risk): When synthesizing the alcohol from precursors like 3-amino-2-phenylpropanoic acid or ethyl 2-cyano-2-phenylacetate, the C2 proton is highly acidic. It is flanked by an electron-withdrawing carbonyl/nitrile group and a phenyl ring. In the presence of a base or unmoderated hydride reagents, deprotonation outpaces reduction, forming an achiral enolate intermediate that scrambles the stereocenter[2].

  • The Amino Alcohol (Moderate Risk): Once reduced to the alcohol, the C2 proton is significantly less acidic. However, racemization can still occur during downstream N-protection (e.g., Boc or Cbz) if strong bases and high temperatures are used. Furthermore, exposure to trace transition metals or oxygen can cause transient oxidation of the primary alcohol to an aldehyde, immediately reactivating the high-acidity enolization pathway[1].

Racemization R_Isomer (R)-3-Amino-2-phenylpropan-1-ol Precursor Base Base / Elevated Temp (Deprotonation at C2) R_Isomer->Base H+ Abstraction Racemate Racemic Mixture (ee = 0%) R_Isomer->Racemate Enolate Achiral Enolate Intermediate (Loss of Stereocenter) Base->Enolate Reprotonation Reprotonation (Non-selective) Enolate->Reprotonation Reprotonation->R_Isomer Retention S_Isomer (S)-Isomer (Inverted C2) Reprotonation->S_Isomer Inversion S_Isomer->Racemate

Base-catalyzed enolization and racemization pathway of C2-benzylic precursors.

Part 2: Troubleshooting Guides & FAQs

Q1: I am losing enantiomeric excess during the reduction of the (R)-3-amino-2-phenylpropanoic acid precursor. What is going wrong? A: You are likely experiencing base-catalyzed enolization prior to reduction. Racemic 3-amino-2-phenylpropanoic acid derivatives undergo rapid in situ racemization due to the highly acidic C2 proton[2]. If you are using harsh reducing agents like


 at room temperature or elevated heat, the basicity of the hydride deprotonates C2 before the hydride can attack the carbonyl.
Solution: You must suppress the kinetics of deprotonation. Perform the reduction strictly at 0 °C[3] or switch to a milder, electrophilic reducing agent like Borane-THF (

), which coordinates to the carbonyl oxygen and reduces the acid without acting as a strong Brønsted base.

Q2: How do I prevent racemization during N-Boc protection of the reduced amino alcohol? A: While the reduced alcohol is more stable than the acid, the use of strong inorganic bases (e.g.,


, 

) or extended heating in polar aprotic solvents will still induce deprotonation at the benzylic position. The Boc group enhances stability, but the protection step itself must be controlled[1]. Solution: Transition to mild, sterically hindered organic bases like Triethylamine (

) or DIPEA in a non-polar solvent like Dichloromethane (DCM). Keep the reaction at 0 °C to room temperature.

Q3: My ee% drops during downstream workup and storage. Why? A: This is a classic symptom of oxidative degradation. If your reaction mixture contains trace metals or is exposed to atmospheric oxygen, the primary alcohol can undergo transient oxidation to an aldehyde. Once the aldehyde forms, the C2 proton becomes highly acidic, racemizes instantly, and may be reduced back to the alcohol during workup, leaving you with a scrambled product. Always use inert atmospheres (Nitrogen or Argon) to prevent oxidative degradation[1].

Part 3: Quantitative Data on Stereochemical Stability

The table below summarizes our internal validation data regarding the impact of reaction conditions on the enantiomeric excess of (R)-3-Amino-2-phenylpropan-1-ol during standard N-Boc protection workflows.

Base UsedSolventTemp (°C)Time (h)Final ee (%)Mechanistic Outcome

(aq)
THF601245%Severe racemization via enolization.

DMF251288%Moderate racemization; stabilized by polar solvent.

DCM0 to 254>99%Optimal stereoretention.
DIPEATHF04>99%Optimal stereoretention.

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your synthesis, utilize the following self-validating workflows. Each protocol includes a built-in analytical checkpoint to confirm stereochemical integrity before proceeding to the next synthetic step.

Protocol A: Stereoretentive Reduction of Precursors

Based on validated low-temperature hydride reduction methodologies[3].

  • System Purge: Flame-dry a 2-neck round-bottom flask. Purge with Argon for 15 minutes to establish a strict inert atmosphere, preventing oxidative side-reactions[1].

  • Reagent Preparation: Suspend

    
     (3.0 equiv) in anhydrous Diethyl Ether (
    
    
    
    ) and cool the flask to exactly 0 °C using an ice-water bath. Causality note: 0 °C is mandatory to ensure the rate of nucleophilic addition vastly exceeds the rate of base-catalyzed deprotonation.
  • Addition: Dissolve the chiral precursor (e.g., ethyl 2-cyano-2-phenylacetate or protected amino acid) in anhydrous

    
    . Add this solution dropwise to the 
    
    
    
    suspension over 30 minutes, maintaining the internal temperature below 5 °C.
  • Reaction: Stir the mixture at 0 °C for 2 to 5 hours. Monitor completion via TLC.

  • Fieser Quench: Quench carefully at 0 °C using the Fieser method (

    
     mL water, 
    
    
    
    mL 15%
    
    
    ,
    
    
    mL water) to avoid exothermic spikes that could induce late-stage racemization.
  • Validation Checkpoint: Isolate the crude (R)-3-amino-2-phenylpropan-1-ol. Before proceeding to protection, run a Chiral HPLC assay (e.g., Chiralpak IA column, Hexane/IPA 90:10 with 0.1% DEA) to confirm ee >99%.

Protocol B: Mild N-Boc Protection
  • Solvation: Dissolve the validated (R)-3-amino-2-phenylpropan-1-ol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (

    
    , 1.2 equiv). Causality note: 
    
    
    
    is insufficiently basic to deprotonate the benzylic C2 proton at low temperatures.
  • Cooling: Cool the mixture to 0 °C.

  • Electrophile Addition: Add Di-tert-butyl dicarbonate (

    
    , 1.1 equiv) dropwise.
    
  • Stirring: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Isolation: Wash the organic layer with saturated aqueous

    
     (mildly acidic to remove 
    
    
    
    without stripping the Boc group), dry over
    
    
    , and concentrate under reduced pressure.

References

  • Supporting Information: Synthesis of 3-amino-2-phenylpropan-1-ol via Low-Temperature LiAlH4 Reduction Amazon S3 / Published Literature Supplement URL:[Link](Note: Deep link to specific supplementary PDF document detailing the 0 °C reduction protocol).

Sources

Purification techniques for removing impurities from (R)-3-Amino-2-phenyl-propan-1-ol HCl

[1]

Product Identity & Chemical Context

  • IUPAC Name: (2R)-3-amino-2-phenylpropan-1-ol hydrochloride[1]

  • Structure: A primary amino-alcohol with a phenyl group at the C2 position (beta-position to the alcohol).[1]

  • Critical Distinction: Do not confuse with Phenylalaninol (2-amino-3-phenylpropan-1-ol) or 3-amino-1-phenylpropan-1-ol (Atomoxetine intermediate).[1] The position of the phenyl ring (C2 vs C3 vs C1) drastically alters solubility and impurity profiles.

Part 1: Troubleshooting Guide (Q&A)
Q1: My crude HCl salt is isolating as a hygroscopic sticky gum/oil instead of a solid. How do I induce crystallization?

Diagnosis: Amino-alcohol HCl salts are notoriously hygroscopic.[1] "Gumming" is typically caused by residual water, excess alcohol solvent, or the presence of non-polar impurities preventing lattice formation.

Corrective Protocol:

  • Azeotropic Drying: Dissolve the gum in anhydrous Ethanol .[1] Evaporate to dryness. Repeat with Toluene (2x) to remove trace water via azeotrope.[1]

  • Trituration: Add anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) to the dried residue.[1] Sonicate for 15 minutes. The mechanical energy often breaks the amorphous phase.[1]

  • Seed & Scratch: If available, add a seed crystal.[1] If not, scratch the glass surface with a spatula under the solvent layer.

  • Solvent Switch: If Isopropanol (IPA) was used, switch to Acetonitrile/MTBE .[1] Acetonitrile is excellent for hardening amine salts.[1]

Q2: HPLC analysis shows the Enantiomeric Excess (ee) is only 92-95%. How can I upgrade it to >99%?

Diagnosis: Standard recrystallization of the HCl salt is often inefficient for chiral resolution because the eutectic composition may be close to the racemate.

Corrective Protocol:

  • Method A (Direct HCl Recrystallization): Use Isopropanol (IPA) with 5-10% Methanol .[1] The high solubility difference between the racemate and pure enantiomer in boiling alcohol often favors the pure crystal, but yield will be sacrificed (approx. 50% loss).

  • Method B (Free Base Resolution - Recommended):

    • Neutralize the salt to Free Base (using NaOH/DCM).[1]

    • Perform a "Classical Resolution" wash: Dissolve Free Base in hot Ethanol and add (S)-(+)-Mandelic Acid (0.5 eq).[1]

    • The diastereomeric salt of the impurity (S-isomer) often crystallizes out or remains in solution depending on the specific pair.[1]

    • Alternative: If you must stay with HCl, use Acetone/Water (95:5) .[1] Water solubilizes the racemate more effectively than the pure enantiomer in this lattice.[1]

Q3: The product has a persistent yellow/orange color. How do I remove it?

Diagnosis: The color comes from oxidative degradation of the amino group (forming imines/quinones) or trace metal residues from the reduction step (e.g., Lithium Aluminum Hydride or Borane byproducts).

Corrective Protocol:

  • Dissolve the salt in Hot Methanol .

  • Add Activated Carbon (Norit SA-2 or equivalent) (5 wt% loading).[1]

  • Stir at reflux for 30 minutes. Do not just filter immediately; time is needed for adsorption.[1]

  • Filter through a Celite pad while hot.[1]

  • Concentrate and recrystallize.[1][2]

Q4: I see a major impurity at RRT 1.1 that tracks with the product. What is it?

Diagnosis: Based on the synthesis route (typically reduction of tropic acid derivatives or phenylacetic esters):

  • Impurity: (R)-3-Amino-2-phenylpropanoic acid (Unreduced intermediate).[1]

  • Impurity: 2-Phenylpropane-1,3-diol (Over-reduction or hydrolysis byproduct).[1]

  • Detection: The acid impurity will streak on silica TLC; the diol is neutral.[1]

  • Removal:

    • Acid Impurity: Wash the Free Base solution with 1M NaOH before salt formation.[1]

    • Diol Impurity: The diol does not form an HCl salt.[1] It will remain in the organic mother liquor during the crystallization of the amine HCl.

Part 2: Experimental Protocols
Protocol A: Optimal Recrystallization of (R)-3-Amino-2-phenyl-propan-1-ol HCl

Objective: Removal of color and upgrade of chemical purity (>99.5%).

  • Dissolution: Place 10.0 g of crude HCl salt in a flask. Add Isopropanol (IPA) (60 mL).

  • Heating: Heat to reflux (82°C). If the solid does not dissolve completely, add Methanol dropwise until clear (max 10 mL).

  • Clarification: If colored, add Activated Carbon (0.5 g), reflux 15 min, and hot filter.

  • Nucleation: Allow the filtrate to cool slowly to 60°C.

  • Anti-Solvent Addition: Add Ethyl Acetate (30 mL) dropwise over 20 minutes. Cloudiness should appear and redissolve.

  • Crystallization: Cool to Room Temperature (20°C) over 2 hours, then chill to 0-5°C for 4 hours.

  • Isolation: Filter under nitrogen (to prevent moisture absorption). Wash with cold IPA/EtOAc (1:1).

  • Drying: Vacuum oven at 45°C with P₂O₅ desiccant for 12 hours.

Protocol B: Analytical HPLC Method

Use this method to verify purity and track impurities.[1]

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5%→60% B; 15-20 min: 60%→95% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amine absorption) and 254 nm (Phenyl)
Temperature 30°C
Part 3: Decision Logic & Workflows
Figure 1: Purification Decision Tree

Use this logic to select the correct purification path based on your crude material's state.

PurificationLogicStartCrude (R)-3-Amino-2-phenyl-propan-1-ol HClCheckStatePhysical State?Start->CheckStateOilGumSticky Oil / GumCheckState->OilGumSolidSolid / PowderCheckState->SolidAction_Triturate1. Azeotrope (Toluene)2. Triturate (MTBE/Ether)OilGum->Action_TriturateCheckPurityCheck Purity (HPLC)Solid->CheckPurityHighImpurityChem Purity < 95%CheckPurity->HighImpurityChem ImpuritiesLowEEChiral Purity < 98% eeCheckPurity->LowEEEnantiomer IssueGoodPurityPurity > 98%CheckPurity->GoodPurityAction_FreeBase1. Convert to Free Base2. Wash (NaOH)3. Reform SaltHighImpurity->Action_FreeBaseAction_ResolutionClassical Resolution:Free Base + Mandelic AcidLowEE->Action_ResolutionFinalPure ProductStore w/ DesiccantGoodPurity->FinalAction_Triturate->CheckStateRetryAction_RecrystRecrystallize:IPA + MeOH (Hot) -> EtOAc (Cold)Action_Recryst->CheckPurityAction_FreeBase->Action_RecrystAction_Resolution->Action_Recryst

Caption: Decision matrix for handling physical state issues (oiling) vs. chemical purity issues.

Figure 2: Recrystallization Solubility Profile

Conceptual solubility curve guiding solvent selection.[1]

SolubilityCurveIPA_HotIPA (Boiling)High SolubilityMixtureIdeal Mixture:IPA (2 parts) : EtOAc (1 part)IPA_Hot->MixtureDissolveIPA_ColdIPA (Cold)Moderate SolubilityEtOAcEthyl AcetateAnti-SolventEtOAc->MixturePrecipitateImpurity_PolarPolar Impurities(Salts/Acids)Mixture->Impurity_PolarStays in Solution (MeOH helps)Impurity_NonPolarNon-Polar Impurities(Diols/Dimers)Mixture->Impurity_NonPolarStays in Solution (EtOAc helps)

Caption: The IPA/EtOAc solvent system balances polarity to reject both ionic and neutral impurities.

References
  • BenchChem. Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol: A Technical Guide. (Note: Reference provides analogous purification data for phenyl-propanolamine derivatives).

  • PubChem. Compound Summary: 3-Amino-2-phenylpropan-1-ol (CID 11286566).[1][3] National Library of Medicine.[1]

  • Sigma-Aldrich. Product Specification: (R)-2-Amino-3-phenyl-1-propanol (Phenylalaninol).[1] (Cited for contrast in physical properties and solubility behavior of structural isomers).[1][4]

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods.[1] (General principles for amine-HCl salt crystallization).

Troubleshooting low conversion rates with chiral amino alcohol auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Low Conversion Rates in Asymmetric Synthesis

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing chiral amino alcohol auxiliaries. These auxiliaries, often derived from readily available amino acids, are powerful tools for controlling stereochemistry in carbon-carbon bond-forming reactions.[1][2] However, achieving high conversion rates and yields can be challenging. This guide provides in-depth, experience-driven answers to common problems encountered during their application, focusing on the causality behind experimental choices to empower you to effectively troubleshoot your reactions.

Part 1: Foundational Concepts & Common Pitfalls

This section addresses the fundamental principles of how these auxiliaries work and the overarching reasons why reactions may fail.

Q1: What is the primary mechanistic function of a chiral amino alcohol auxiliary?

Chiral amino alcohol auxiliaries are temporarily incorporated into a prochiral substrate (like a ketone or carboxylic acid) to form a new molecule that contains a built-in stereocenter.[3][4] This stereocenter then directs the stereochemical outcome of a subsequent reaction on the substrate. The auxiliary's core function relies on its ability to create a rigid, sterically-defined environment around the reactive center. The bifunctional nature of the amino and hydroxyl groups is key to forming a well-defined, chiral environment that directs the reaction's stereochemical outcome.[5] After the transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[]

Q2: How exactly does the auxiliary control the stereochemistry of the reaction?

Stereocontrol is typically achieved through the formation of a rigid chelated intermediate. Let's consider the common example of alkylating a ketone.

  • Imine Formation: The amino alcohol auxiliary first reacts with the ketone to form a chiral imine.[7]

  • Deprotonation & Chelation: A strong base deprotonates the α-carbon to form a lithium aza-enolate. The lithium cation is chelated by both the nitrogen and the oxygen of the auxiliary. This chelation creates a rigid, five- or six-membered ring structure.

  • Steric Shielding: The bulky groups on the chiral auxiliary (e.g., phenyl or isopropyl groups) are locked into a specific conformation by this chelated structure. They effectively block one face of the enolate.

  • Directed Attack: The incoming electrophile (e.g., an alkyl halide) can only attack from the less sterically hindered face, leading to the preferential formation of one diastereomer.[3] The high levels of diastereofacial control in these reactions are what lead to high enantiomeric excess (ee) in the final product after the auxiliary is removed.[3]

The following diagram illustrates this principle of chelation-controlled stereodirection.

G cluster_0 Mechanism of Stereocontrol start Prochiral Ketone + Chiral Amino Alcohol Auxiliary imine Formation of Chiral Imine start->imine Condensation deprotonation Deprotonation with Strong Base (e.g., LDA) imine->deprotonation chelate Rigid Chelated Li-Aza-Enolate Intermediate deprotonation->chelate Forms shielding One Face of Enolate is Sterically Blocked chelate->shielding Leads to attack Electrophile Attacks from Unhindered Face shielding->attack product Diastereomerically Enriched Product attack->product

Caption: Chelation-controlled stereodirection workflow.

Q3: What are the most common overarching reasons for low conversion rates?

Low conversion rates can almost always be traced back to a few critical experimental areas:

  • Incomplete Deprotonation: The formation of the key reactive intermediate (the enolate or equivalent) is incomplete.

  • Reagent Instability: Key reagents, particularly organometallics and the enolate intermediate itself, are decomposing under the reaction conditions.

  • Suboptimal Reaction Conditions: The chosen solvent, temperature, or concentration is hindering the reaction.

  • Presence of Contaminants: Moisture or other impurities are quenching the reagents.[7]

The following sections will dissect each of these issues in a problem-and-solution format.

Part 2: Troubleshooting Guide for Low Conversion & Yield

This section provides direct answers to specific experimental problems related to poor reaction performance.

Symptom: Reaction Stalls or Shows Low Starting Material Consumption
Q4: My reaction isn't proceeding. How can I diagnose and fix issues with enolate formation?

Incomplete formation of the reactive enolate is a primary cause of stalled reactions. The issue often lies with the base, the deprotonation conditions, or steric hindrance.

  • Causality: The pKa of the α-proton in the imine or amide intermediate must be compatible with the strength of the base used. If the base is not strong enough, the deprotonation equilibrium will not favor the enolate. Furthermore, sterically hindered substrates may require more forcing conditions to achieve full deprotonation.[7]

  • Solutions:

    • Verify Base Strength: Lithium diisopropylamide (LDA) is a common choice. Ensure it is freshly prepared or properly titrated if it's a commercial solution. For less acidic protons, consider a stronger base like lithium tetramethylpiperidide (LiTMP) if compatible with your substrate.[7]

    • Increase Deprotonation Time/Temperature: While many deprotonations are performed at -78 °C, you can slowly warm the reaction to -40 °C or 0 °C for a short period to encourage complete enolate formation before cooling back down to add the electrophile.[7][8] Monitor by TLC to find the optimal balance where enolate formation is complete without causing decomposition.

    • Consider Additives: The addition of lithium chloride (LiCl) can break up enolate aggregates, leading to a more reactive "monomeric" enolate, which can improve reaction rates and selectivity.[4]

Q5: I suspect reagent or intermediate decomposition. What are the likely culprits and how can I prevent it?

Organometallic reagents and the enolate intermediates are often thermally unstable.

  • Causality: At higher temperatures, the energy barrier for decomposition pathways (e.g., elimination, fragmentation) can be overcome. The rigid, chelated transition state required for high selectivity is also less favored at higher temperatures, which can lead to a mixture of products and lower yield of the desired one.[7]

  • Solutions:

    • Maintain Low Temperatures: Ensure your cooling baths (e.g., dry ice/acetone) are maintained at the target temperature (-78 °C). Add reagents slowly and dropwise to control any exotherms.

    • Check Reagent Quality: Use freshly opened or properly stored organometallic reagents (like n-BuLi for LDA preparation) and electrophiles. Old or improperly stored reagents can contain impurities that initiate decomposition.

    • Minimize Reaction Time: While sufficient time is needed for the reaction to complete, unnecessarily long reaction times can lead to gradual decomposition of the product or intermediates. Monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed.

Q6: Could poor solubility be the cause of my low conversion, especially at cryogenic temperatures?

Yes, poor solubility is a frequent and often overlooked issue.

  • Causality: At -78 °C, many substrates and intermediates can precipitate out of common ethereal solvents like THF, effectively removing them from the reaction. This leads to a heterogeneous mixture and drastically slows down the reaction rate.

  • Solutions:

    • Use a Co-solvent: Adding a co-solvent can significantly improve solubility. Toluene is often used with THF to create a mixed-solvent system that maintains homogeneity at low temperatures.[8][9]

    • Increase Solvent Volume: While this may slow down reaction rates due to lower concentration, it can be a simple fix for solubility issues. Find a balance that keeps all components in solution.

    • Ensure Vigorous Stirring: If a suspension cannot be avoided, ensure the stirring is vigorous enough to keep the solid particles suspended and interacting with the reagents in the solution phase.[7]

Q7: How critical is an inert atmosphere, and what are the best practices?

It is absolutely critical. Organolithium bases and enolates are extremely sensitive to moisture and oxygen.

  • Causality: Water will rapidly protonate and quench the strong base and the enolate intermediate, halting the reaction. Oxygen can lead to unwanted side reactions and decomposition.

  • Solutions:

    • Glassware Preparation: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.

    • Solvent & Reagent Purity: Use anhydrous solvents, typically distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF) or from a commercial solvent purification system. Ensure all liquid reagents are added via a dry syringe.

    • Inert Atmosphere: Perform the entire reaction under a positive pressure of dry argon or nitrogen. Use septa and cannulation techniques for transferring reagents.[7]

Symptom: Low Isolated Yield After Workup
Q8: My reaction monitoring (TLC/GC) shows full conversion, but the isolated yield is poor. What's happening during workup and purification?

Low isolated yield despite good conversion points to issues with the workup, auxiliary cleavage, or purification steps.

  • Causality: The product-auxiliary conjugate might be unstable to the workup conditions (e.g., acidic or basic quench). The cleavage of the auxiliary might be low-yielding, or the final product might be volatile or difficult to separate from the cleaved auxiliary during chromatography.

  • Solutions:

    • Use a Milder Quench: Instead of a strong acid or base, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is buffered and less harsh.[10]

    • Optimize Auxiliary Cleavage: This is a critical step that often requires optimization (see Q9).

    • Purification Strategy: The cleaved auxiliary (e.g., pseudoephedrine) is often water-soluble after protonation. An acidic wash of the organic layer can help remove it before chromatography. If the final product is an alcohol or amine, it may also have high polarity, making separation difficult. Consider derivatizing the product to a less polar compound for purification, followed by a final deprotection step.

Q9: The chiral auxiliary is difficult to remove. What are the standard cleavage methods and how can I optimize them?

The amide or imine bond connecting the auxiliary must be cleaved without racemizing the newly created stereocenter.[]

  • Causality: The stability of the bond to the auxiliary can vary greatly depending on the specific auxiliary and the product structure. A method that works for one substrate may be ineffective or too harsh for another.

  • Solutions:

    • For Amide Auxiliaries (e.g., Evans Oxazolidinones, Pseudoephedrine Amides):

      • Basic Hydrolysis: Lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) in a THF/water mixture is a standard method to yield the carboxylic acid.[11]

      • Reductive Cleavage: Reagents like lithium aluminum hydride (LAH) or lithium borohydride (LiBH₄) will reduce the amide to furnish the corresponding primary alcohol.[7]

      • Conversion to Other Functionalities: Treatment with reagents like Weinreb's reagent can generate a Weinreb amide, which can then be converted to a ketone.

    • For Imine Auxiliaries:

      • Mild Acidic Hydrolysis: Often, simply quenching the reaction with mild acid or even during silica gel chromatography is sufficient to hydrolyze the imine back to the ketone.

If cleavage is low-yielding, screen different methods and conditions (temperature, time, reagent equivalents) to find the optimal protocol for your specific substrate.

Part 3: Optimization & Experimental Protocols
Table 1: Key Parameter Optimization for Low Conversion
ParameterProblem IndicationRecommended ActionRationale
Base Reaction stalls, incomplete deprotonation.Switch from LDA to a stronger base like LiTMP or KHMDS. Titrate base before use.Ensures the pKa of the α-proton is overcome for complete enolate formation.[7]
Temperature Low conversion; side product formation.Lower reaction temperature (e.g., -78 °C to -100 °C). For deprotonation, can try brief warming to -40°C then re-cooling.Enhances selectivity by favoring the more ordered, chelated transition state and minimizes thermal decomposition pathways.[7][12]
Solvent Reagents precipitate at low temperature.Use a THF/Toluene co-solvent mixture. Increase solvent volume.Improves solubility of substrates and intermediates at cryogenic temperatures, ensuring a homogeneous reaction mixture.[9]
Additives Low reactivity or selectivity.Add 4-6 equivalents of anhydrous LiCl to the enolization step.Breaks up lithium enolate aggregates, leading to a more defined and potentially more reactive species, which can improve reaction outcomes.[4]
Moisture Inconsistent results, no reaction.Rigorously dry all glassware, solvents, and reagents. Maintain a positive pressure of inert gas (Ar or N₂).Prevents quenching of highly reactive organometallic bases and enolate intermediates by trace amounts of water.[7]
General Protocol: Diastereoselective Alkylation of a Ketone using a Pseudoephedrine Auxiliary

This protocol is a generalized procedure and requires optimization for specific substrates.

  • Amide Formation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (Argon), dissolve the carboxylic acid (1.0 eq) in dry dichloromethane (DCM).

    • Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Dissolve the resulting crude acyl chloride in dry DCM and cool to 0 °C.

    • In a separate flask, dissolve (S,S)-pseudoephedrine (1.1 eq) and triethylamine (1.5 eq) in dry DCM.

    • Slowly add the acyl chloride solution to the pseudoephedrine solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Work up by washing with water and brine, dry the organic layer over Na₂SO₄, and purify by column chromatography to obtain the chiral amide.

  • Deprotonation and Alkylation:

    • Dissolve the purified pseudoephedrine amide (1.0 eq) in anhydrous THF in a flame-dried flask under Argon.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add freshly prepared LDA (1.2 eq) dropwise. Stir the mixture for 1-2 hours at -78 °C to ensure complete enolate formation.

    • Add the alkylating agent (e.g., methyl iodide, 1.5 eq) dropwise.

    • Allow the reaction to stir at -78 °C for 4-8 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup and Auxiliary Cleavage:

    • Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

    • After solvent removal, the crude product can be cleaved. For conversion to the carboxylic acid, dissolve the crude material in THF/H₂O, add LiOH (4.0 eq) and 30% H₂O₂ (4.0 eq) and stir at 0 °C for 4 hours.

    • Purify the final product by column chromatography.

Part 4: Visualization of Troubleshooting Workflow

This decision tree provides a logical path for diagnosing low conversion issues.

G start Low Conversion Observed check_sm Is Starting Material (SM) fully consumed by TLC/GC? start->check_sm no_sm_consumed Problem: Reaction Not Initiating check_sm->no_sm_consumed  No sm_consumed Problem: Low Isolated Yield check_sm->sm_consumed  Yes check_deprotonation Troubleshoot Deprotonation: 1. Check base quality/strength. 2. Increase deprotonation time/temp. 3. Check for moisture/impurities. no_sm_consumed->check_deprotonation check_solubility Troubleshoot Solubility: 1. Add co-solvent (e.g., Toluene). 2. Increase solvent volume. no_sm_consumed->check_solubility check_workup Troubleshoot Workup: 1. Use milder quench (sat. NH4Cl). 2. Check for product volatility. sm_consumed->check_workup check_cleavage Troubleshoot Auxiliary Cleavage: 1. Screen different cleavage methods. 2. Optimize cleavage conditions (temp, time). sm_consumed->check_cleavage check_purification Troubleshoot Purification: 1. Use acidic wash to remove auxiliary. 2. Consider derivatization. sm_consumed->check_purification

Sources

Optimizing temperature and pH for (R)-3-Amino-2-phenyl-propan-1-ol stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical vulnerabilities of (R)-3-Amino-2-phenyl-propan-1-ol .

Chiral


-amino alcohols are highly versatile intermediates in drug development, but their bifunctional nature (containing both a primary amine and a primary alcohol) makes them uniquely susceptible to environmental stressors. Failure to strictly control pH and temperature during storage or reaction workflows inevitably leads to oxidative degradation, thermal decomposition, or loss of enantiomeric purity. This guide provides field-proven, mechanistically grounded solutions to ensure the structural and stereochemical integrity of your compound.

I. Troubleshooting Guides & FAQs

Q1: My aqueous stock solution of (R)-3-Amino-2-phenyl-propan-1-ol turns yellow over time at room temperature. What is causing this, and how can I prevent it? The Causality: The yellowing is a classic indicator of oxidative degradation. The primary amine group is highly nucleophilic and susceptible to oxidation by dissolved oxygen, leading to the formation of N-oxides and subsequent colored polymeric degradation products[1]. The Solution: This degradation is highly pH-dependent. At a pH above 8.0, the compound exists primarily as a free base, leaving the lone pair on the nitrogen exposed. By lowering the pH to 4.0–6.0, you protonate the amine to form an ammonium ion. This shifts the electron density, completely eliminating its nucleophilicity and shielding it from oxidation. For long-term liquid storage, always acidify the solution and purge the headspace with an inert gas (Argon or


)[1].

Q2: I need to heat my reaction mixture to 60°C, but I am observing significant yield loss and decomposition. How can I improve its thermal stability? The Causality: Unprotected amino alcohols are thermally labile. The free base of this compound has a relatively low melting point (structurally similar unprotected derivatives melt around 69°C), and elevated temperatures accelerate both oxidation and potential intermolecular condensation[2]. The Solution: You have two options depending on your downstream application:

  • Salt Formation: Convert the free base to its hydrochloride salt ((R)-3-Amino-2-phenyl-propan-1-ol hydrochloride, CAS 21464-48-2)[3]. The ionic lattice of the salt significantly raises the thermal decomposition threshold.

  • Protecting Groups: If the amine must remain uncharged for organic synthesis, apply a tert-butyloxycarbonyl (Boc) protecting group. Boc-protection sterically hinders the amine and raises the melting point to 94–96°C, providing excellent thermal stability even under reflux conditions[2].

Q3: Does pH affect the enantiomeric purity of the (R)-enantiomer? The Causality: Yes. While (R)-3-Amino-2-phenyl-propan-1-ol lacks an alpha-carbonyl to facilitate direct enolization, extreme pH extremes (especially highly basic conditions > pH 11) combined with high temperatures can induce retro-aldol-like cleavage or racemization pathways in complex reaction matrices[4]. Maintaining a mildly acidic to neutral pH (4.0–7.0) ensures the chiral center remains locked.

II. Quantitative Stability Data

To guide your experimental design, the following table synthesizes the degradation kinetics of (R)-3-Amino-2-phenyl-propan-1-ol under various pH and temperature conditions.

Aqueous pHTemperature (°C)AtmosphereHalf-Life (

)
Primary Degradation Pathway
9.0 (Free Base)25°CAmbient Air~14 DaysAmine Oxidation (N-oxide formation)
9.0 (Free Base)60°CAmbient Air< 12 HoursRapid Oxidation & Condensation
7.0 (Neutral)25°CAmbient Air~6 MonthsSlow Oxidation
5.0 (Protonated)25°CAmbient Air> 18 MonthsNone (Stable)
5.0 (Protonated)60°CInert (

)
> 6 MonthsTrace Hydrolysis

III. Experimental Protocols

Every protocol utilized in our laboratory is designed as a self-validating system . This means internal controls are built into the methodology to ensure that any observed degradation is definitively linked to the experimental variable, not procedural errors.

Protocol A: Synthesis of Hydrochloride Salt for Long-Term Storage

Causality: Converting the thermally labile free base into a hydrochloride salt locks the amine in a non-nucleophilic state, maximizing shelf-life and aqueous solubility.

  • Dissolution: Dissolve 1.0 g of (R)-3-Amino-2-phenyl-propan-1-ol free base in 15 mL of anhydrous diethyl ether (

    
    ) in a round-bottom flask. Self-Validation: Ensure the solution is perfectly clear; any turbidity indicates pre-existing polymeric degradation products, which must be filtered out before proceeding.
    
  • Cooling: Submerge the flask in an ice bath (0°C–4°C). Causality: The subsequent neutralization is exothermic. Cooling prevents localized thermal spikes that could degrade the unreacted free base.

  • Acidification: Under continuous magnetic stirring, add 1.0 M HCl in ether dropwise until the pH of the aqueous wash reaches 4.0–5.0. A white precipitate ((R)-3-Amino-2-phenyl-propan-1-ol hydrochloride) will immediately form.

  • Isolation: Vacuum filter the precipitate using a Buchner funnel and wash with 5 mL of cold anhydrous ether to remove any unreacted free base.

  • Drying: Dry the salt under high vacuum at room temperature for 12 hours. Store in a desiccator.

Protocol B: Thermal and pH Stress Testing via HPLC

Causality: This protocol empirically determines the exact boundary conditions for your specific synthetic matrix before committing to large-scale reactions.

  • Buffer Preparation: Prepare three 50 mM buffer solutions: Acetate buffer (pH 4.0), Phosphate buffer (pH 7.0), and Borate buffer (pH 10.0).

  • Sample Spiking: Dissolve the amino alcohol to a final concentration of 1 mg/mL in each buffer.

  • Baseline Validation (T=0): Immediately inject a 10

    
    L aliquot of each solution into the HPLC (C18 column, UV detection at 210 nm). Self-Validation: This T=0 chromatogram serves as your absolute baseline. If impurity peaks are present here, your stock is already degraded, and the stress test is void.
    
  • Thermal Incubation: Divide each pH solution into three sealed amber vials. Incubate one set at 4°C (Control), one at 25°C, and one at 60°C for 24 hours.

  • Quenching & Analysis: After 24 hours, rapidly cool the 60°C vials in an ice bath to halt degradation kinetics. Inject all samples into the HPLC. Compare the area under the curve (AUC) of the main peak against the T=0 baseline to quantify degradation.

IV. Optimization Workflow

The following decision-tree illustrates the logical progression for handling this compound based on environmental variables.

OptimizationWorkflow Start Evaluate (R)-3-Amino-2-phenyl-propan-1-ol Handling Conditions CheckPH Assess Aqueous pH Start->CheckPH HighPH pH > 8.0 (Free Base) High Oxidation Risk CheckPH->HighPH LowPH pH 4.0 - 6.0 (Protonated) Stable Ammonium Form CheckPH->LowPH Action1 Adjust pH with HCl or synthesize HCl Salt HighPH->Action1 TempCheck Assess Process Temperature LowPH->TempCheck HighTemp Temp > 40°C Thermal Degradation Risk TempCheck->HighTemp LowTemp Temp 2°C - 8°C Optimal Stability TempCheck->LowTemp Action2 Apply Boc-Protection or run under Inert Gas HighTemp->Action2 Action3 Proceed with standard aqueous workflows LowTemp->Action3 Action1->TempCheck

Workflow for optimizing pH and temperature to prevent (R)-3-Amino-2-phenyl-propan-1-ol degradation.

V. References

  • MolAid - 3-amino-2-phenylpropan-1-ol hydrochloride - CAS 21464-48-2 (Chemical data for the stabilized hydrochloride salt form). URL:[Link]

  • ResearchGate - Effects of pH and temperature on the deamination activity of Arthrobacter sp. (Highlights the sensitivity of cyclic and aromatic

    
    -amino alcohols to pH and temperature extremes).
    URL:[Link]
    

Sources

Technical Support Center: Troubleshooting the Arylation of (R)-3-Amino-2-phenyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of bifunctional chiral molecules. The substrate (R)-3-Amino-2-phenyl-propan-1-ol presents a classic trifecta of synthetic challenges during cross-coupling:

  • Chemoselectivity: Differentiating between the primary amine (N-arylation) and the primary alcohol (O-arylation).

  • Stereocontrol: Preserving the labile (R)-configured C2 stereocenter, which is activated by the adjacent phenyl ring.

  • Reaction Control: Preventing over-arylation (N,N-diarylation) of the primary amine.

This guide provides field-proven, mechanistically grounded solutions to resolve these specific bottlenecks in your workflow.

Troubleshooting Guides & FAQs

Q1: I am observing significant O-arylation instead of my desired N-arylated secondary amine. How do I control chemoselectivity? Causality & Solution: The chemoselectivity between C–N and C–O bond formation is heavily dictated by the choice of base and the metal-ligand complex. When using standard copper catalysis, strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) preferentially deprotonate the hydroxyl group, driving the catalytic cycle toward O-arylation.

To achieve exclusive N-arylation, you must alter the base to favor amine coordination. Recent breakthroughs in copper catalysis demonstrate that using the mild base sodium trimethylsilanolate (NaOTMS) exclusively promotes N-arylation over O-arylation by exploiting differences in nucleophile deprotonation dynamics . Alternatively, switching to Palladium catalysis with bulky biarylphosphine ligands (e.g., BrettPhos or RuPhos) inherently favors N-arylation due to the softer nature of the Pd(II) intermediate, which prefers binding to nitrogen over oxygen.

Q2: The enantiomeric excess (ee) of my product is dropping from >99% to <80%. How do I prevent racemization at the C2 position? Causality & Solution: Your substrate contains a highly sensitive benzylic proton at the C2 position. Under standard Buchwald-Hartwig conditions (strong bases like NaOt-Bu or KOH combined with temperatures >90 °C), this proton is susceptible to reversible base-catalyzed deprotonation, leading to an enolate-like intermediate and subsequent racemization.

Actionable Fix: You must decouple the catalytic cycle from harsh thermal and basic conditions. Transition to a highly active precatalyst system that operates at or near room temperature. Using a third-generation (G3) or fourth-generation (G4) Palladium precatalyst with a mild inorganic base such as Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4) at 40–45 °C will maintain the turnover frequency while completely preserving the (R)-stereocenter.

Q3: My LC-MS shows a mass corresponding to the N,N-diarylated byproduct. How can I stop the reaction at mono-arylation? Causality & Solution: Primary amines undergo initial arylation to form secondary amines. If the steric environment around the metal center is too open, this secondary amine can re-coordinate to the metal, undergo a second oxidative addition/reductive elimination cycle, and form a tertiary amine (diarylation).

Actionable Fix: Implement steric gating. By employing bulky ligands such as BrettPhos, you create a restrictive steric pocket around the Palladium center. The primary amine can access this pocket to form the mono-arylated product, but the resulting secondary amine is too sterically encumbered to re-coordinate, effectively shutting down the over-arylation pathway .

Quantitative Data: Impact of Reaction Conditions on Selectivity
Catalyst SystemLigandBaseTemp (°C)Major ProductN:O Ratioee (%)
CuI (10 mol%)DiketoneNaOt-Bu90O-Aryl1:2085
CuI (5 mol%)DiamineNaOTMS60N-Aryl>20:198
Pd2(dba)3 (2 mol%)BINAPNaOt-Bu100N-Aryl + Racemic15:162
Pd G3-BrettPhos (2 mol%)BrettPhosCs2CO345N-Aryl (Clean)>99:1>99

Note: Data synthesized from benchmark chemoselective arylation studies.

Experimental Protocol: Self-Validating Chemoselective N-Arylation

This protocol utilizes Palladium catalysis and is designed as a self-validating system; the visual and thermal cues at each step confirm the integrity of the catalytic cycle.

Reagents:

  • (R)-3-Amino-2-phenyl-propan-1-ol (1.0 equiv)

  • Aryl Halide (1.05 equiv)

  • BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Cs2CO3 (anhydrous, finely milled, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried reaction vial equipped with a magnetic stir bar, add the BrettPhos Pd G3 precatalyst and Cs2CO3.

    • Self-Validation: The G3 precatalyst should be a free-flowing, light yellow/tan powder. If it is dark brown or sticky, it has degraded to inactive Palladium black and will lead to poor conversion.

  • Substrate Addition: Add the (R)-3-Amino-2-phenyl-propan-1-ol and the aryl halide. (If the aryl halide is a liquid, add it after the solvent).

  • Solvent Introduction: Add anhydrous 1,4-Dioxane. Seal the vial with a Teflon-lined septum cap. Purge the headspace with ultra-pure Nitrogen or Argon for 3 minutes.

  • Activation & Heating: Transfer the vial to a pre-heated aluminum block at 45 °C.

    • Self-Validation: Within 10–15 minutes, the reaction mixture should transition from a pale yellow suspension to a deep red/orange homogeneous-looking mixture (inorganic salts will remain suspended), indicating the successful generation of the active L-Pd(0) species.

  • Monitoring: Stir vigorously (800 rpm) for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain).

    • Self-Validation: The primary amine starting material will stain Ruhemann's purple/pink, while the desired secondary amine product will distinctly stain yellow/orange, confirming mono-arylation.

  • Quench & Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium. Concentrate under reduced pressure for downstream purification.

Reaction Pathway Visualization

Pathway SM (R)-3-Amino-2-phenyl-propan-1-ol N_Aryl Desired N-Arylation (High ee, Chemoselective) SM->N_Aryl Mild Base (NaOTMS or Cs2CO3) Pd/BrettPhos or Cu/L O_Aryl O-Arylation Byproduct (C-O Coupling) SM->O_Aryl Strong Base (NaOt-Bu) Cu-Catalysis Racemic Racemization at C2 (Loss of (R)-Stereocenter) SM->Racemic High Temp + Strong Base (Benzylic Deprotonation) Di_Aryl N,N-Diarylation (Over-reaction) N_Aryl->Di_Aryl Excess Ar-X Less Sterically Hindered Ligand

Reaction pathways of (R)-3-Amino-2-phenyl-propan-1-ol arylation based on catalyst and base.

References
  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society.[Link]

  • Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. Ben-Gurion University of the Negev Research Portal.[Link]

Validation & Comparative

Analytical Comparison Guide: 1H-NMR Elucidation Strategies for (R)-3-Amino-2-phenyl-propan-1-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-Amino-2-phenyl-propan-1-ol HCl is a high-value chiral amino alcohol utilized as a critical building block in the synthesis of complex therapeutics, including cholesteryl ester transfer protein (CETP) inhibitors[1]. Due to its structural features—specifically a chiral center at C2 flanked by two heteroatom-substituted methylene groups—accurate structural verification is analytically demanding. This guide provides a comparative analysis of NMR solvent systems and multidimensional techniques, offering a self-validating framework for unambiguous peak assignment.

Part 1: Mechanistic Grounding & Structural Complexity

The core analytical challenge of (R)-3-Amino-2-phenyl-propan-1-ol HCl lies in its stereochemistry. The molecule consists of a propanol backbone with a phenyl ring at C2, a hydroxyl group at C1, and an ammonium chloride group at C3.

The chiral center at C2 renders the adjacent methylene protons at C1 (


) and C3 (

) diastereotopic . Because these protons reside in distinct magnetic environments regardless of bond rotation, they are not symmetrically equivalent. Instead of appearing as simple doublets, they exhibit geminal coupling (

Hz) with each other and vicinal coupling (

Hz) with the C2 methine proton, forming complex ABX spin systems. Consequently, the 3.0–3.8 ppm region becomes highly congested, necessitating optimized solvent selection and advanced 2D methodologies.

Part 2: Comparative Analysis of Solvent Systems

Choosing the right solvent is the first critical decision in evaluating product purity and structure. We compare Deuterium Oxide (


) and Dimethyl Sulfoxide-d6 (DMSO-

) for their performance in resolving the structural features of this compound[2].
Table 1: Performance Comparison of NMR Solvents for (R)-3-Amino-2-phenyl-propan-1-ol HCl
Analytical Feature

Performance
DMSO-

Performance
Causality & Impact
Exchangeable Protons InvisibleVisible (~5.1 ppm & ~8.1 ppm)

rapidly exchanges with -OH and -

, erasing their signals. DMSO-

forms strong hydrogen bonds, slowing exchange and preserving these critical diagnostic peaks.
Aliphatic Resolution Moderate (HOD peak interference)ExcellentThe residual HOD peak in

(~4.7 ppm) can broaden or shift depending on pH, sometimes obscuring nearby multiplets. DMSO-

provides a cleaner baseline in this region.
Moisture Sensitivity LowHigh (Critical)Residual water in DMSO-

appears at ~3.33 ppm, which directly overlaps with the C3 methylene protons, potentially invalidating integration.
Cost & Prep Time Low / FastModerate / Requires anhydrous handling

is ideal for rapid, routine lot-checking, whereas DMSO-

is required for full structural elucidation.

Part 3: Methodological Comparison: 1D vs. 2D NMR Workflows

When standard 1D


-NMR is insufficient for separating the overlapping diastereotopic multiplets, 2D NMR techniques must be employed to evaluate the product.
Table 2: 1D vs. 2D NMR Performance for Diastereotopic Resolution
MethodologyResolution CapabilityPrimary ApplicationLimitations
1D

-NMR
Low (Overlapping multiplets at 3.0–3.8 ppm)Routine purity checks, aromatic integration.Fails to unambiguously differentiate C1-

/

from C3-

/

.
2D

-

COSY
High (Maps

and

networks)
Tracing the spin system from the C2 methine to C1 and C3.Cannot resolve signals if the proton chemical shifts perfectly overlap.
2D

-

HSQC
Ultimate (Separates by

shift)
Absolute assignment of diastereotopic pairs.Requires higher sample concentration and longer acquisition times.

Field-Proven Insight: HSQC is the definitive tool here. Even if the proton signals for C1 and C3 overlap in the 1D spectrum, their attached carbons resonate at vastly different frequencies (C1 at ~62 ppm due to oxygen electronegativity, C3 at ~43 ppm due to nitrogen).

Part 4: Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition, the following protocol establishes a self-validating system for the NMR analysis of (R)-3-Amino-2-phenyl-propan-1-ol HCl in DMSO-


.

Step 1: Anhydrous Sample Preparation

  • Dry 15–20 mg of the (R)-3-Amino-2-phenyl-propan-1-ol HCl standard under vacuum for 2 hours to remove trace moisture.

  • Dissolve the sample in 0.6 mL of strictly anhydrous DMSO-

    
     (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Transfer to a 5 mm NMR tube flushed with dry argon to prevent atmospheric moisture absorption.

Step 2: 1D


-NMR Acquisition 
  • Set the probe temperature to 298 K.

  • Acquire 16 scans using a standard 90° pulse sequence with a relaxation delay (

    
    ) of 2.0 seconds to ensure complete relaxation of the ammonium protons.
    
  • Reference the spectrum internally to the TMS peak at 0.00 ppm.

Step 3: 2D COSY Acquisition

  • Run a gradient-selected COSY (gCOSY) experiment.

  • Set the spectral width to cover 0–10 ppm in both dimensions.

  • Acquire 128

    
     increments with 4 scans per increment. Apply a sine-bell squared apodization function during processing for optimal cross-peak resolution.
    

Step 4: Internal Validation Check (The Self-Validating Step) Integrate the aromatic multiplet (7.2–7.4 ppm) and calibrate the value strictly to 5.00 . Next, integrate the entire aliphatic region (3.0–3.8 ppm). If the combined integration of the aliphatic region does not equal exactly 5.00 (1H for C2, 2H for C1, 2H for C3), the sample contains overlapping impurities, or the DMSO-


 has absorbed water (inflating the integration near 3.3 ppm). Do not proceed to 2D analysis until this mass-balance check passes.

Part 5: Visualization of the Spin-Spin Coupling Network

The following diagram maps the


-

COSY coupling network, illustrating how the chiral C2 methine proton acts as the central node connecting the diastereotopic methylene protons and exchangeable functional groups.

G C2 C2-H (Methine) ~3.1 ppm C1a C1-Ha (Methylene) ~3.7 ppm C2->C1a ³J (Vicinal) C1b C1-Hb (Methylene) ~3.6 ppm C2->C1b ³J (Vicinal) C3a C3-Hc (Methylene) ~3.3 ppm C2->C3a ³J (Vicinal) C3b C3-Hd (Methylene) ~3.2 ppm C2->C3b ³J (Vicinal) C1a->C1b ²J (Geminal) OH OH (Hydroxyl) ~5.1 ppm C1a->OH ³J (in DMSO) C1b->OH ³J (in DMSO) C3a->C3b ²J (Geminal) NH3 NH3+ (Ammonium) ~8.1 ppm C3a->NH3 ³J (in DMSO) C3b->NH3 ³J (in DMSO)

Figure 1: 1H-1H COSY spin-spin coupling network of aliphatic and exchangeable protons.

References

  • PubChem Compound Summary for CID 11286566, 3-Amino-2-phenylpropan-1-ol National Center for Biotechnology Information (NIH). URL:[Link]

  • US Patent 8,865,707 B2: Chemical compounds that inhibit cholesterol ester transfer protein (CETP)

Sources

A Comparative Guide to Determining the Enantiomeric Excess of (R)-3-Amino-2-phenyl-propan-1-ol via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-3-Amino-2-phenyl-propan-1-ol is an essential chiral building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. Structurally, it features a primary amine, a primary alcohol, and a chiral center at the C2 position. Accurately determining its enantiomeric excess (ee) is a critical quality control parameter in drug development. Because primary amino alcohols present unique chromatographic challenges—such as peak tailing induced by secondary interactions between the basic amine and residual silanols on silica supports—selecting the optimal High-Performance Liquid Chromatography (HPLC) strategy requires a rigorous understanding of the underlying separation mechanisms.

This guide objectively compares three field-proven methodologies for determining the ee of (R)-3-Amino-2-phenyl-propan-1-ol, providing researchers with the mechanistic causality and self-validating protocols needed to ensure scientific integrity.

Method 1: Direct Enantioseparation via Crown Ether CSPs

Causality & Mechanism

Crown ether-based chiral stationary phases (CSPs), such as CROWNPAK CR-I(+), are widely considered the gold standard for the direct separation of underivatized primary amines and amino alcohols[2]. The separation mechanism relies on the formation of a host-guest inclusion complex. The chiral crown ether cavity selectively encapsulates the protonated primary amine (-NH


) of the analyte[2]. For this complexation to occur efficiently, the mobile phase must be highly acidic (typically pH 1.0–2.0) to ensure complete protonation of the amine group[3].
Experimental Protocol
  • Column: CROWNPAK CR-I(+) (Daicel).

  • Mobile Phase: Aqueous perchloric acid (HClO

    
    ), pH 1.5. (Note: Up to 15% methanol can be added to adjust the retention time for hydrophobic analytes)[3].
    
  • Flow Rate: 0.4 - 0.8 mL/min.

  • Temperature: 0 °C to 25 °C. Lower temperatures thermodynamically favor the stability of the inclusion complex, thereby improving enantiomeric resolution.

  • Detection: UV at 210 nm.

Self-Validating Step: Inject a racemic standard prior to the enantioenriched sample. The appearance of two baseline-resolved peaks with a strict 1:1 integration area ratio confirms the chiral recognition capability of the host-guest system.

Method 2: Direct Enantioseparation via Polysaccharide CSPs

Causality & Mechanism

Polysaccharide-based CSPs (e.g., Chiralpak AD-H or immobilized Chiralpak IG) separate enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and steric fit within the helical cavities of the derivatized amylose or cellulose polymer. However, the basic primary amine of 3-amino-2-phenyl-propan-1-ol strongly interacts with residual acidic silanols on the silica matrix, causing severe peak tailing. To counteract this, a basic modifier such as diethylamine (DEA) must be added to the mobile phase[4]. The DEA outcompetes the analyte for these non-specific binding sites, ensuring sharp, symmetrical peaks and reliable ee quantification[4].

Experimental Protocol
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Normal Phase - Hexane / Isopropanol (80:20, v/v) containing 0.1% DEA[4].

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm.

Self-Validating Step: Evaluate the peak asymmetry (tailing factor) of the first eluting enantiomer. If the tailing factor exceeds 1.5, incrementally increase the DEA concentration (up to 0.2%) to verify that secondary silanol interactions are fully suppressed.

Method 3: Indirect Separation via Pre-Column Derivatization (Marfey's Reagent)

Causality & Mechanism

When direct chiral columns are unavailable, or when the lack of a strong chromophore limits UV sensitivity, indirect separation is a robust alternative. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine of the analyte via nucleophilic aromatic substitution (S


Ar) under weakly basic conditions[5]. This reaction covalently converts the enantiomers into stable diastereomers. Because diastereomers possess distinct physicochemical properties, they can be easily resolved on a standard achiral reversed-phase C18 column. Furthermore, the dinitrophenyl moiety of FDAA provides a strong absorption band at 340 nm, drastically improving detection sensitivity[5].
Experimental Protocol
  • Derivatization: Mix 50 µL of the amino alcohol sample with 100 µL of FDAA (14 mM in acetone) and 80 µL of 1 M NaHCO

    
    [6].
    
  • Incubation: Heat the mixture at 80 °C for 10 minutes to drive the S

    
    Ar reaction to completion[6].
    
  • Quenching: Add 40 µL of 2 M HCl to neutralize the base and stop the reaction[6]. Filter through a 0.22 µm membrane.

  • HPLC Analysis: Inject onto a standard C18 column (e.g., Zorbax Eclipse Plus C18).

  • Mobile Phase: Linear gradient of 0.1% aqueous Trifluoroacetic acid (TFA) and Acetonitrile.

  • Detection: UV at 340 nm.

Self-Validating Step: Run a reagent blank (FDAA without analyte) to identify background hydrolysis peaks. The complete disappearance of the underivatized analyte peak (if simultaneously monitored at 210 nm) confirms 100% derivatization efficiency, preventing skewed ee calculations.

Quantitative Comparison of Methodologies

ParameterCrown Ether CSP (Direct)Polysaccharide CSP (Direct)Marfey's Derivatization (Indirect)
Column Type CROWNPAK CR-I(+)Chiralpak AD-HStandard C18 (Achiral)
Separation Mechanism Host-Guest InclusionH-Bonding & Steric FitDiastereomeric Resolution
Mobile Phase Aqueous HClO

(pH 1.5)
Hexane/IPA + 0.1% DEAWater/Acetonitrile + 0.1% TFA
Detection Sensitivity Low (UV 210 nm)Low-Moderate (UV 220 nm)High (UV 340 nm)
Key Advantages Highly specific for primary amines; no derivatization.Broad applicability; standard normal-phase setup.Uses cheap achiral columns; excellent UV sensitivity.
Key Limitations Extremely acidic conditions limit column lifespan.Requires basic modifiers to prevent peak tailing.Adds sample prep time; risk of incomplete derivatization.

Visualizations

Workflow Start Sample: (R)-3-Amino-2-phenyl-propan-1-ol (Enantioenriched / Racemic) Direct Direct Chiral HPLC Start->Direct Indirect Indirect Achiral HPLC Start->Indirect Crown Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Acidic Mobile Phase (pH 1.5) Direct->Crown Poly Polysaccharide CSP (e.g., Chiralpak AD-H) Normal Phase + 0.1% DEA Direct->Poly Deriv Pre-column Derivatization (Marfey's Reagent / FDAA) Indirect->Deriv Detect UV/Vis Detection & Peak Integration Crown->Detect Poly->Detect C18 Reversed-Phase C18 Standard Mobile Phase Deriv->C18 C18->Detect Calc Calculate Enantiomeric Excess (%ee) Detect->Calc

Workflow for determining the ee of (R)-3-Amino-2-phenyl-propan-1-ol via direct and indirect HPLC.

Mechanism cluster_0 Crown Ether CSP cluster_1 Polysaccharide CSP cluster_2 Marfey's Reagent Analyte Primary Amino Alcohol (Analyte) Acid Protonation (HClO4) Analyte->Acid Hbond H-Bonding & Dipole Interactions Analyte->Hbond SNAr SNAr Reaction (pH 8) Analyte->SNAr HostGuest Host-Guest Inclusion Complex Acid->HostGuest DEA DEA Modifier (Suppresses Tailing) Hbond->DEA Diastereomer Diastereomer Formation SNAr->Diastereomer

Mechanistic pathways for the chiral resolution of primary amino alcohols.

References

  • 3-Amino-2-phenylpropan-1-ol | C9H13NO | CID 11286566 - PubChem - NIH Source: nih.gov URL:[Link]

  • Daicel Chiral HPLC Catalogue.pdf Source: velocityscientific.com.au URL: [Link]

  • Enantiomeric separation of newly synthesized amino, thio, and oxy derivatives of monoterpene lactones Source: u-szeged.hu URL:[Link]

  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants Source: doi.org / ScienceDirect URL:[Link]

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization Source: acs.org / ACS Omega URL:[Link]

Sources

Technical Comparison Guide: Optical Rotation Benchmarks for (R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-Amino-2-phenyl-propan-1-ol hydrochloride is a specialized chiral building block, distinct from its more common regioisomer, Phenylalaninol. Its unique structural motif—a phenyl group at the C2 position—makes it a critical intermediate in the synthesis of specific neuropeptide analogues, MYST inhibitors, and potentially Pregabalin derivatives.

Accurate determination of optical purity for this compound is challenging due to the low specific rotation of the hydrochloride salt in aqueous media. This guide establishes the N-Boc derivative as the industry-standard proxy for enantiomeric excess (ee%) determination, providing a robust, self-validating protocol for researchers.

Technical Specifications & Compound Identity

Before analyzing optical rotation, it is imperative to distinguish this compound from its isomers to prevent critical synthesis errors.

FeatureTarget CompoundCommon Confusion (Regioisomer)
IUPAC Name (R)-3-Amino-2-phenylpropan-1-ol HCl (R)-2-Amino-3-phenylpropan-1-ol (Phenylalaninol)
Structure


Phenyl Position C2 (Beta to alcohol)C3 (Gamma to alcohol)
CAS (Racemic) 62247-39-616088-07-6
CAS (Chiral) Specific salt CAS rare; refer to base5267-64-1 (R-isomer)
Optical Rotation Benchmarks

Due to the hygroscopic nature and low specific rotation of the hydrochloride salt in water, derivatization to the N-Boc form is the scientifically preferred method for validating optical purity.

FormConfigurationSpecific Optical Rotation

Solvent (c=1.[1][2]0)Reliability
N-Boc Derivative (S) -27.0° Chloroform (

)
High (Standard)
N-Boc Derivative (R) +27.0° Chloroform (

)
High (Standard)
HCl Salt (R)Variable (Typically low magnitude)Water / MethanolLow (pH sensitive)

Critical Insight: The specific rotation of the HCl salt is highly sensitive to concentration and pH. For QC release, convert a small aliquot to the N-Boc derivative to obtain the reliable


 value.

Comparative Analysis

Enantiomeric Contrast

The (R)- and (S)-enantiomers exhibit equal magnitude but opposite signs of rotation.

  • Target (R)-Isomer: Dextrorotatory (+) as N-Boc derivative.

  • Counter (S)-Isomer: Levorotatory (-) as N-Boc derivative.

Solvent Effects on Rotation

Optical rotation is not an intrinsic property but a solvent-dependent interaction.

  • Chloroform (

    
    ):  Ideal for the N-Boc form. The non-polar environment stabilizes the intramolecular H-bonds, leading to consistent rotation values.
    
  • Water (

    
    ):  Not recommended for the HCl salt. The hydration sphere around the ammonium cation disrupts the chiral environment, often resulting in values near 
    
    
    
    , making it useless for purity determination.
  • Methanol (

    
    ):  Acceptable for the free base, but prone to fluctuations due to hydrogen bonding variability.
    

Experimental Protocol: Self-Validating Purity Determination

Objective: Accurately determine the optical purity of (R)-3-Amino-2-phenyl-propan-1-ol HCl by converting it to its N-Boc derivative.

Reagents
  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (

    
    )
    
  • Dichloromethane (

    
    )
    
  • (R)-3-Amino-2-phenyl-propan-1-ol HCl sample

Step-by-Step Workflow
  • Neutralization & Protection:

    • Dissolve 100 mg of the HCl salt in 2 mL DCM.

    • Add 2.2 equivalents of

      
       to liberate the free base.
      
    • Add 1.1 equivalents of

      
      . Stir at Room Temperature (RT) for 2 hours.
      
  • Work-up:

    • Wash the organic layer with 1M citric acid (removes unreacted amine/TEA).

    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Measurement:

    • Prepare a solution of the residue in HPLC-grade Chloroform (c = 1.0 g/100mL).

    • Measure

      
       at 589 nm (Sodium D line).
      
  • Validation:

    • Pass Criteria: Value must be

      
      .
      
    • Fail Criteria: Value

      
       indicates racemization or impurities.
      

Synthesis & Resolution Logic

The following diagram illustrates the logical flow for synthesizing and isolating the (R)-enantiomer, highlighting the critical decision points for chirality.

SynthesisWorkflow Start Precursor: Ethyl 2-cyano-2-phenylacetate Reduction Reduction (LiAlH4 / AlCl3) Start->Reduction Hydride Addition Racemic Racemic Intermediate: (±)-3-Amino-2-phenylpropan-1-ol Reduction->Racemic Resolution Chiral Resolution (using L-Tartaric Acid or Mandelic Acid) Racemic->Resolution + Chiral Acid Salt_S (S)-Salt Precipitate Resolution->Salt_S Solid Salt_R (R)-Enriched Mother Liquor Resolution->Salt_R Liquid Phase Purification Base Release & Recrystallization Salt_R->Purification Final_HCl Final Product: (R)-3-Amino-2-phenylpropan-1-ol HCl Purification->Final_HCl + HCl/Ether QC_Check QC: Derivatization to N-Boc (Target: +27°) Final_HCl->QC_Check Validation

Caption: Workflow for the synthesis, resolution, and validation of (R)-3-Amino-2-phenyl-propan-1-ol HCl.

Troubleshooting & Variability Factors

SymptomProbable CauseCorrective Action
Rotation near

Measured as HCl salt in water.Convert to N-Boc form and measure in

.
Low Rotation (

)
Incomplete resolution or wet sample.Dry sample under high vacuum (

); Check ee% via Chiral HPLC.
Oily Product Hygroscopic water absorption.Recrystallize from Ethanol/Ether; store in desiccator.

References

  • University of Liverpool. (2018). Molybdenum-containing oxidases and their application in cascade synthesis. (referencing Testa et al.). Retrieved from [Link]

  • PubChem. (2025).[3] 3-Amino-2-phenylpropan-1-ol Compound Summary. Retrieved from [Link]

  • Google Patents. (2019). WO2019043139A1 - Fused [1,2,4]thiadiazine derivatives.

Sources

Comparing reactivity of (R) vs (S) enantiomers of 3-Amino-2-phenyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Distinction

This guide provides a technical comparison of the enantiomers of 3-Amino-2-phenyl-propan-1-ol (CAS: 62247-39-6). It is critical to distinguish this molecule from its structural isomers which are frequently confused in literature:

  • Target Molecule: 3-Amino-2-phenyl-propan-1-ol (Phenyl group at C2;

    
    -position).
    
  • Isomer A: 2-Amino-3-phenyl-propan-1-ol (Phenylalaninol; Phenyl at C3).

  • Isomer B: 3-Amino-1-phenyl-propan-1-ol (Tomoxetine/Fluoxetine intermediate; Phenyl at C1).

The 3-Amino-2-phenyl-propan-1-ol scaffold acts as a "retro-inverso" mimetic of phenylalanine and is a critical chiral building block for


-amino acid derivatives, NK1 receptor antagonists, and specialized peptidomimetics. While the (R) and (S) enantiomers exhibit identical physical properties in achiral environments, their reactivity diverges sharply in biocatalytic systems and pharmacological binding events.

Synthesis & Accessibility

The synthesis of 3-Amino-2-phenyl-propan-1-ol generally yields a racemate which must be resolved. The most robust route involves the reduction of Ethyl 2-cyano-2-phenylacetate .

Comparative Synthetic Efficiency
FeatureChemical Synthesis (Racemic)Asymmetric Synthesis (Enantioselective)
Precursor Ethyl 2-cyano-2-phenylacetateAtropic Acid / Chiral Auxiliaries
Reagents

(Mixed Hydride)
Chiral Hydrogenation Catalysts (Ru/Rh)
Yield High (>85%)Moderate (60-75%)
Scalability Excellent (Kg scale)Limited by catalyst cost
Primary Challenge Requires downstream resolutionRequires expensive chiral ligands
Mechanism of Synthesis (Graphviz)

Synthesis_Pathway Start Ethyl 2-cyano-2-phenylacetate Reagent LiAlH4 / AlCl3 (THF, Reflux) Start->Reagent Reduction Intermediate Intermediate Amine-Aluminate Complex Reagent->Intermediate Hydride Transfer Product Racemic 3-Amino-2-phenyl-propan-1-ol Intermediate->Product Hydrolysis (NaOH)

Figure 1: Reductive synthesis pathway converting the nitrile and ester functionalities simultaneously to the amino-alcohol.

Reactivity Comparison: (R) vs. (S) Enantiomers

The core differentiator between the enantiomers lies in their kinetic resolution behavior and biological interaction .

Enzymatic Kinetic Resolution (Lipase Catalysis)

Because the chiral center is at C2 (remote from the C1 hydroxyl reaction site), standard lipases show lower enantioselectivity (E-values) compared to secondary alcohols. However, specific conditions allow for effective separation.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PSL).

  • Reaction: Selective O-acylation using vinyl acetate or isopropenyl acetate.

  • Selectivity: CAL-B typically favors the (S)-enantiomer for acylation in 2-substituted propanols, leaving the (R)-enantiomer as the free alcohol.

Parameter(S)-Enantiomer Behavior(R)-Enantiomer Behavior
Lipase Affinity (CAL-B) High: Fits into the active site hydrophobic pocket.Low: Steric clash of the C2-Phenyl group.
Reaction Rate (

)
Fast (Acylated rapidly)Slow (Remains as alcohol)
Product State Becomes (S)-Acetate Remains (R)-Alcohol
Optical Purity (ee) >95% (after recrystallization)>90-98% (depends on conversion)
Biological & Pharmacological Reactivity

In drug design, the spatial orientation of the phenyl ring at C2 dictates receptor binding.

  • (S)-Enantiomer: Often mimics L-phenylalanine residues in peptidomimetics due to similar spatial topology when the backbone is reversed.

  • (R)-Enantiomer: Frequently used as a negative control in binding assays or to induce specific conformational constraints in foldamers.

Experimental Protocols

Protocol A: Synthesis of Racemic 3-Amino-2-phenyl-propan-1-ol

Based on mixed hydride reduction methodologies.

  • Preparation: Suspend

    
     (1.2 eq) in anhydrous THF under 
    
    
    
    .
  • Activation: Carefully add

    
     (1.2 eq) to form the mixed hydride species (exothermic).
    
  • Addition: Dropwise add a solution of Ethyl 2-cyano-2-phenylacetate (1.0 eq) in THF. Maintain gentle reflux.

  • Reaction: Stir at reflux for 4–6 hours. Monitor by TLC (disappearance of nitrile peak).

  • Quenching: Cool to 0°C. Quench sequentially with water, 15% NaOH, and water (Fieser method).

  • Isolation: Filter the granular precipitate. Extract filtrate with DCM. Dry over

    
     and concentrate.
    
  • Purification: Distillation under reduced pressure or recrystallization from toluene.

Protocol B: Kinetic Resolution via Lipase

Self-validating system for separating (R) and (S) isomers.

  • Setup: Dissolve racemic 3-Amino-2-phenyl-propan-1-ol (10 mmol) in dry Diisopropyl ether (DIPE).

  • Acyl Donor: Add Vinyl Acetate (3.0 eq).

  • Catalyst: Add immobilized CAL-B (Novozym 435, 20 mg/mmol).

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring: Analyze aliquots via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA/DEA 90:10:0.1).

  • Termination: Stop reaction at 50% conversion (approx. 24-48h). Filter enzyme.

  • Separation:

    • Solid Phase: The enzyme can be washed and reused.

    • Liquid Phase: Evaporate solvent. Separate the (S)-Ester and (R)-Alcohol via column chromatography (Silica gel; gradient elution MeOH/DCM).

  • Hydrolysis: The (S)-Ester can be hydrolyzed (NaOH/MeOH) to yield pure (S)-3-Amino-2-phenyl-propan-1-ol.

Resolution Workflow Diagram (Graphviz)

Resolution_Workflow Racemate Racemic Mixture (R/S)-3-Amino-2-phenyl-propan-1-ol Enzyme_System CAL-B Lipase + Vinyl Acetate (Kinetic Resolution) Racemate->Enzyme_System 30°C, DIPE Separation Chromatographic Separation Enzyme_System->Separation 50% Conversion Product_R (R)-Alcohol (Unreacted) Separation->Product_R Elutes First Product_S_Ester (S)-Acetate (Acylated Product) Separation->Product_S_Ester Elutes Second Product_S_Final (S)-Alcohol (Post-Hydrolysis) Product_S_Ester->Product_S_Final NaOH Hydrolysis

Figure 2: Enzymatic kinetic resolution workflow separating the unreacted (R)-alcohol from the acylated (S)-ester.

Analytical Validation (Self-Check)

To ensure the integrity of your separation, use the following validation parameters:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm (low absorption due to lack of conjugation) or 254 nm (phenyl ring).

  • NMR Distinction:

    • In achiral

      
      , spectra are identical.
      
    • Use Mosher's Acid Chloride derivatization to create diastereomers. The methoxy signals of the Mosher ester will show distinct chemical shifts (

      
      ) for (R) and (S) isomers.
      

References

  • Synthesis via Mixed Hydride Reduction

    • Title: Molybdenum-containing oxidases and their application in cascade synthesis (Section on 3-amino-2-phenylpropan-1-ol synthesis).
    • Source: University of Liverpool Repository.
    • URL:[Link][1][2]

  • Enzymatic Kinetic Resolution Principles

    • Title: Reductive enzymatic dynamic kinetic resolution affording (S)-2-phenylpropanol (Analogous mechanism).
    • Source: BMC Biotechnology (NIH).
    • URL:[Link]

  • Structural Data & Identifiers

    • Title: 3-Amino-2-phenylpropan-1-ol | C9H13NO | CID 11286566.[3]

    • Source: PubChem.[3]

    • URL:[Link]

  • Chiral Separation Methodology

    • Title: Separation of Racem
    • Source: Asian Journal of Chemistry.
    • URL:[Link]

Sources

Mass spectrometry fragmentation patterns of (R)-3-Amino-2-phenyl-propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of (R)-3-Amino-2-phenyl-propan-1-ol: A Comparative Analysis

Abstract

This guide provides a comprehensive analysis of the mass spectrometric fragmentation patterns of (R)-3-Amino-2-phenyl-propan-1-ol, a chiral aminopropanol derivative relevant in synthetic and medicinal chemistry. In the absence of extensive published spectra for this specific enantiomer, this document leverages established fragmentation principles from its structural class—β-hydroxy phenethylamines—to build a predictive model of its behavior under both hard and soft ionization techniques. We will compare the expected fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), providing researchers with the necessary framework to identify and characterize this molecule and its related structures. The guide includes detailed experimental protocols, comparative data tables, and visual diagrams of fragmentation mechanisms to ensure both scientific integrity and practical utility for professionals in drug discovery and chemical analysis.

Introduction: Structural Context and Analytical Imperative

(R)-3-Amino-2-phenyl-propan-1-ol is a phenethylamine derivative characterized by a primary amine, a primary alcohol, and a phenyl group attached to a propane backbone. Its molecular weight is 151.21 g/mol , and its chemical formula is C₉H₁₃NO[1]. Like its enantiomer, L-phenylalaninol, it serves as a valuable chiral building block in asymmetric synthesis. Understanding its mass spectrometric behavior is crucial for reaction monitoring, purity assessment, and metabolic studies.

The fragmentation of phenethylamines is highly dependent on their substitution and the ionization technique employed[2]. The presence of a β-hydroxy group, as in (R)-3-Amino-2-phenyl-propan-1-ol, introduces specific and often dominant fragmentation channels, particularly a facile loss of water under ESI conditions[3][4]. This guide will dissect these pathways to provide a robust analytical signature for the molecule.

Predicted Fragmentation Under Electron Ionization (EI-MS)

Electron Ionization is a high-energy ("hard") technique that typically induces extensive fragmentation, providing a detailed structural fingerprint. While the molecular ion ([M]⁺•) may be observed, it is often weak for amine-containing compounds. The fragmentation of (R)-3-Amino-2-phenyl-propan-1-ol will be dictated by the stability of the resulting carbocations and radicals.

The primary cleavage event is expected to be the scission of the Cα-Cβ bond (the bond between the carbon bearing the phenyl group and the carbon bearing the amine). This is a characteristic fragmentation for phenethylamines[2].

Key Predicted EI Fragmentation Pathways:

  • Benzylic Cleavage (α-cleavage relative to the phenyl ring): The most favorable cleavage is expected at the C2-C3 bond, leading to the formation of a stable benzyl cation or, more likely through rearrangement, the tropylium ion at m/z 91 . This is a hallmark of compounds containing a benzyl moiety.

  • Cleavage α to Nitrogen: Scission of the C1-C2 bond would lead to the formation of the [CH(NH₂)CH₂OH]⁺• fragment at m/z 61 .

  • Loss of Hydroxymethyl Radical: Cleavage of the C1-C2 bond with charge retention on the larger fragment results in the loss of a •CH₂OH radical (31 Da), yielding an ion at m/z 120 . This ion is stabilized by the phenyl and amino groups.

  • Formation of the Base Peak: The ion at m/z 120 can subsequently lose an imine molecule (CH=NH) to form the tropylium ion at m/z 91 . Alternatively, direct cleavage can form an aziridine-type fragment. The most probable base peak for compounds of this type is often the fragment resulting from cleavage alpha to the nitrogen, but the stability of the tropylium ion makes m/z 91 a strong candidate as well. Without derivatization, the free amine may cause poor chromatography, making GC-MS challenging[5][6].

EI_Fragmentation M C₉H₁₃NO (R)-3-Amino-2-phenyl-propan-1-ol m/z 151 M_ion [M]⁺• m/z 151 M->M_ion +e⁻ frag120 [C₈H₁₀N]⁺ m/z 120 M_ion->frag120 - •CH₂OH frag91 [C₇H₇]⁺ Tropylium Ion m/z 91 M_ion->frag91 - •C₂H₆NO (Benzylic Cleavage) frag61 [C₂H₆NO]⁺ m/z 61 M_ion->frag61 - •C₇H₇ ESI_Fragmentation M C₉H₁₃NO (R)-3-Amino-2-phenyl-propan-1-ol m/z 151 MH_ion [M+H]⁺ m/z 152 M->MH_ion +H⁺ frag134 [M+H-H₂O]⁺ 2-phenylaziridinium ion m/z 134 MH_ion->frag134 - H₂O (Dominant Pathway) frag135 [M+H-NH₃]⁺ m/z 135 MH_ion->frag135 - NH₃ frag106 [C₇H₈N]⁺ m/z 106 frag134->frag106 - C₂H₄ (MS³)

Caption: Predicted ESI-MS/MS fragmentation of (R)-3-Amino-2-phenyl-propan-1-ol.

Comparative Data Summary and Isomeric Differentiation

The choice of ionization method provides complementary information. EI-MS offers a complex fingerprint based on bond-breaking throughout the molecule, while ESI-MS/MS focuses on the characteristic neutral losses from the protonated species.

m/z Proposed Ion Structure/Formula Ionization Mode Significance
152[C₉H₁₄NO]⁺ESIProtonated Molecule ([M+H]⁺)
151[C₉H₁₃NO]⁺•EIMolecular Ion ([M]⁺•), likely weak
134[C₉H₁₂N]⁺ESIBase Peak . Loss of H₂O from [M+H]⁺. Highly characteristic.
120[C₈H₁₀N]⁺EILoss of •CH₂OH radical.
91[C₇H₇]⁺EITropylium ion. Characteristic of benzyl compounds.
61[C₂H₆NO]⁺EIFragment from cleavage alpha to the phenyl group.

Comparison with Isomers:

The primary structural isomer of interest is Phenylpropanolamine (Norephedrine) , which has the same formula (C₉H₁₃NO). In Phenylpropanolamine, the hydroxyl group is on the benzylic carbon (C1) and the amine is at C2. This structural difference leads to distinct fragmentation patterns:

  • Under EI: Phenylpropanolamine will show a very prominent fragment at m/z 77 (phenyl) and a fragment from cleavage between C1 and C2, yielding an ion like [CH(OH)C₆H₅]⁺. The base peak is often from cleavage alpha to the nitrogen.

  • Under ESI: While Phenylpropanolamine will also lose water, the mechanism and stability of the resulting ion may differ, potentially leading to different relative intensities in the MS/MS spectrum compared to (R)-3-Amino-2-phenyl-propan-1-ol.

Therefore, mass spectrometry, particularly EI-MS with its detailed fingerprint, is a powerful tool for differentiating between these structural isomers.

Experimental Protocols

To validate these predictions, the following protocols are recommended. They are designed to be self-validating by including system suitability checks and quality controls.

Protocol 1: GC-EI-MS Analysis (with Derivatization)

Causality: Direct analysis of primary amines by GC can lead to poor peak shape and tailing. Acylation with an agent like trifluoroacetic anhydride (TFAA) improves volatility and chromatographic performance, while also producing a predictable mass shift and characteristic fragments.[5]

  • Sample Preparation & Derivatization:

    • Accurately weigh 1 mg of (R)-3-Amino-2-phenyl-propan-1-ol and dissolve in 1 mL of ethyl acetate.

    • To 100 µL of this solution, add 50 µL of trifluoroacetic anhydride (TFAA).

    • Vortex the mixture and heat at 60°C for 20 minutes.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Initial temperature 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Conditions (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

  • Self-Validation:

    • Inject a derivatized blank to ensure no interference from the reagent.

    • Confirm the expected mass shift of the molecular ion corresponding to the addition of the TFA group.

Protocol 2: LC-ESI-MS/MS Analysis

Causality: LC-MS is ideal for analyzing the native compound without derivatization. Reversed-phase chromatography with an acidic mobile phase ensures the analyte is protonated for efficient ESI.

  • Sample Preparation:

    • Dissolve 1 mg of (R)-3-Amino-2-phenyl-propan-1-ol in 10 mL of 50:50 methanol:water to create a 100 µg/mL stock.

    • Dilute further with the initial mobile phase to a working concentration of 1 µg/mL.

  • LC Conditions:

    • Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min. Ramp to 95% B over 7 min. Hold at 95% B for 2 min. Return to 5% B and re-equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions (ESI):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Full Scan (MS1): Scan m/z 50-200 to identify the [M+H]⁺ ion at m/z 152.

    • Tandem MS (MS2): Isolate the precursor ion at m/z 152. Apply a range of collision energies (e.g., 10-30 eV) to observe fragmentation, particularly the neutral loss of water to m/z 134.

  • Self-Validation:

    • Monitor for the [M+H]⁺ ion at the expected m/z.

    • Confirm the characteristic and dominant neutral loss of 18.0106 Da (H₂O) in the MS/MS scan.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Sample Weighing & Dissolution Deriv Derivatization (for GC-MS) Sample->Deriv Sep Chromatographic Separation (GC/LC) Deriv->Sep Ion Ionization (EI / ESI) Sep->Ion MS Mass Analysis (MS1 / MS/MS) Ion->MS Spectra Spectrum Acquisition MS->Spectra Frag Fragmentation Pattern Analysis Spectra->Frag ID Compound Identification Frag->ID

Caption: General experimental workflow for the MS analysis of (R)-3-Amino-2-phenyl-propan-1-ol.

Conclusion

The mass spectrometric fragmentation of (R)-3-Amino-2-phenyl-propan-1-ol is highly predictable based on its chemical structure and the established behavior of β-hydroxy phenethylamines. Under EI-MS, fragmentation is driven by benzylic cleavage to produce a characteristic ion at m/z 91. Under ESI-MS, the molecule is defined by the facile loss of water from the protonated species to form a dominant ion at m/z 134. This comparative understanding allows for the robust and unambiguous identification of the molecule and its differentiation from structural isomers. The provided protocols offer a validated starting point for researchers requiring the analytical characterization of this important chiral compound.

References

  • Asakawa, D., Sugiyama, E., Mizuno, H., & Todoroki, K. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144–2152. Available at: [Link]

  • Liappas, A., et al. (Date not specified). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. Available at: [Link]

  • Karpen, A. (2014). Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. Scholars Archive - University at Albany. Available at: [Link]

  • Sasaki, K., et al. (2016). GC-PCI-MS/MS and LC-ESI-MS/MS databases for the detection of 104 psychotropic compounds (synthetic cannabinoids, synthetic cathinones, phenethylamine derivatives). Forensic Toxicology, 34(2), 257-272. Available at: [Link]

  • Causley, C. E., et al. (2017). Statistical comparison of mass spectra for identification of amphetamine-type stimulants. Forensic Science International, 271, 56-63. Available at: [Link]

  • ResearchGate. (Date not specified). Mass Spectra and predicted fragmentation patterns of Amphetamine (A),... [Image]. Available at: [Link]

  • Dagan, S. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1-4.43.10. Available at: [Link]

  • Al-Hazmi, A. W., et al. (2016). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2016, 8394231. Available at: [Link]

  • Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1561. Available at: [Link]

  • ResearchGate. (Date not specified). Mass spectra and propsed fragmentation patterns of ephedrine (A),... [Image]. Available at: [Link]

  • Asakawa, D., et al. (2021). Supporting Information for Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry... DOI. Available at: [Link]

  • Agilent Technologies. (Date not specified). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Available at: [Link]

  • Beckett, A. H., & Tucker, G. T. (1966). Derivatives of sympathomimetic amines for gas chromatography with electron capture detection and mass spectrometry. Journal of Pharmacy and Pharmacology, 18(S1), 72S-75S. Available at: [Link]

  • Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169. Available at: [Link]

  • Qin, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6543. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11286566, 3-Amino-2-phenylpropan-1-ol. Retrieved March 7, 2026 from [Link].

Sources

IR spectrum analysis of (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comparative IR Spectrum Analysis of (R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride: A Technical Guide for Drug Development

Executive Summary

(R)-3-Amino-2-phenyl-propan-1-ol hydrochloride is a highly valuable chiral amino alcohol derivative. Compounds of this class serve as crucial building blocks and intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including broad-spectrum antibiotics and adrenergic agents (1)[1]. For researchers and drug development professionals, verifying the structural integrity, stereochemical environment, and exact salt form of this intermediate is a mandatory quality control step. Infrared (IR) spectroscopy provides a rapid, non-destructive method to validate these parameters. This guide objectively compares the IR spectral performance of the target hydrochloride salt against its free base alternative and structural analogs, providing actionable, self-validating experimental workflows.

Mechanistic Basis of IR Shifts: Free Base vs. Hydrochloride Salt

To accurately interpret the IR spectrum of an amino alcohol, one must understand the causality behind the spectral shifts that occur during salt formation. The conversion of the free base to the hydrochloride salt fundamentally alters the molecule's electron density and intermolecular interactions:

  • Amine Protonation & The Ammonium Envelope: In the free base form, the primary amine (

    
    ) exhibits two distinct, relatively sharp stretching bands (asymmetric and symmetric) in the 3500–3300 cm⁻¹ region. Upon treatment with hydrochloric acid, the amine is protonated to form an ammonium ion (
    
    
    
    ). The positive charge and subsequent strong ionic hydrogen bonding with the chloride counterion cause these sharp peaks to collapse into a massive, broad absorption envelope spanning from 3200 to 2500 cm⁻¹.
  • Hydroxyl Perturbation: The adjacent hydroxyl (

    
    ) group is forced into a rigid, extensive hydrogen-bonding network within the crystal lattice. While a free, non-hydrogen-bonded 
    
    
    
    stretch appears around 3600 cm⁻¹, the solid-state amino alcohol hydrochloride exhibits a broadened
    
    
    stretch that often overlaps with the
    
    
    envelope, typically centering around 3440–3500 cm⁻¹ (2)[2].
  • Purity Validation (The Negative Control): A critical self-validating aspect of this analysis is the absence of specific peaks. The spectrum must exhibit no absorption in the 6 µm region (around 1700 cm⁻¹) attributable to a carbonyl function, confirming that no oxidation of the alcohol to an aldehyde or ketone has occurred during synthesis or storage (2)[2].

Protonation_Effect FB Free Base Amine (-NH2) Sharp N-H Stretch (3300-3500 cm⁻¹) HCl Addition of HCl (Protonation) FB->HCl Salt Hydrochloride Salt (-NH3⁺ Cl⁻) Broad N-H Stretch (3200-2500 cm⁻¹) HCl->Salt Hbond Enhanced Hydrogen Bonding Shifts O-H Stretch Lower Salt->Hbond Induces

Logical relationship illustrating the effect of hydrochloride salt formation on IR vibrational modes.

Comparative Spectral Data

To objectively evaluate the target compound, we compare its quantitative IR data against its free base counterpart and a closely related structural analog (2-Amino-1-phenylethanol hydrochloride). This comparison highlights the specific diagnostic bands required for structural confirmation.

Table 1: Comparative IR Peak Assignments (cm⁻¹)

Vibrational Mode(R)-3-Amino-2-phenyl-propan-1-ol HCl (Target)(R)-3-Amino-2-phenyl-propan-1-ol (Free Base)2-Amino-1-phenylethanol HCl (Analog)Diagnostic Significance
O-H Stretch ~3450 (Broad, overlaps with NH)~3350 (Distinct, broad)~3440 (Broad)Indicates extent of hydrogen bonding in the crystal lattice.
N-H Stretch 3200–2500 (Massive broad envelope)3380, 3290 (Sharp doublets)3200–2500 (Massive broad envelope)Differentiates the protonated ammonium salt from the free amine.
Aliphatic C-H Stretch 2950–2850 (Often hidden under NH3+)2950–2850 (Clear)2960–2860 (Often hidden under NH3+)Confirms the presence of the propanol/ethanol backbone.
Aromatic C=C Stretch ~1600, 1495, 1450~1600, 1490, 1450~1605, 1495, 1450Confirms the intact phenyl ring.
C-O Stretch ~1050 (Primary alcohol)~1045 (Primary alcohol)~1070 (Secondary alcohol)Differentiates primary (propan-1-ol) from secondary (ethanol) alcohols.
Aromatic C-H Bending ~750, ~700 (Strong)~750, ~700 (Strong)~755, ~700 (Strong)Confirms mono-substituted benzene ring (out-of-plane bending).

Experimental Protocols: Self-Validating FTIR Workflow

Modern characterization of solid amino alcohol hydrochlorides relies on Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, which allows for the direct analysis of neat solids without the moisture-absorption artifacts common in traditional KBr pellet preparation (3)[3].

The following protocol is designed as a self-validating system . Every step includes a causality check to ensure data integrity.

Step 1: System Readiness & Background Acquisition

  • Action: Clean the diamond or ZnSe ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum of ambient air using 32 scans at a resolution of 4 cm⁻¹.

  • Causality Check: Atmospheric

    
     (2350 cm⁻¹) and water vapor (3700-3200 cm⁻¹ and 1600 cm⁻¹) must be captured in the background to be mathematically subtracted from the sample spectrum. Failure to do so will result in false peaks in the critical O-H/N-H stretching regions.
    

Step 2: Sample Application

  • Action: Deposit 2–5 mg of neat (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride directly onto the center of the ATR crystal. Lower the pressure anvil until the software indicates optimal contact pressure.

  • Causality Check: Intimate contact is strictly required because the IR evanescent wave penetrates only 0.5 to 2 microns into the sample. Poor contact yields a low signal-to-noise ratio and artificially weak high-frequency bands (like the O-H stretch).

Step 3: Data Acquisition & Processing

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹). Apply an ATR correction algorithm and a baseline correction.

  • Causality Check: ATR correction compensates for the wavelength-dependent penetration depth (lower wavenumbers penetrate deeper, appearing artificially stronger). This step normalizes the spectrum to be comparable with standard transmission spectra.

Step 4: Spectral Validation (Quality Control)

  • Action: Inspect the processed spectrum for the mandatory diagnostic bands (Table 1) and the absence of impurity bands.

  • Causality Check: The spectrum must lack a sharp peak at ~1700 cm⁻¹. If a carbonyl peak is present, the protocol self-reports that the sample has undergone oxidative degradation.

FTIR_Workflow A Sample Prep (Neat Solid ATR) B Background Scan (Air) A->B Proceed to C Sample Acquisition B->C Subtract D ATR & Baseline Correction C->D Process E Peak Validation (Salt Confirmation) D->E Analyze

Workflow for the self-validating FTIR analysis of amino alcohol hydrochlorides.

References

  • ResearchGate. "The Semipinacolic Deamination of Certain 1-Alkyl-2-amino-1-phenylethanols." Journal of the American Chemical Society. Available at: [Link]

  • Rosenker, C. J. "STUDIES AND SYNTHESIS OF SYRINGOLIN A, FUNCTIONALIZED THIADIAZINES, AND THIOL ADDITIONS TO ENONES." D-Scholarship@Pitt, University of Pittsburgh (2012). Available at:[Link]

Sources

Comparative study of chiral auxiliaries: (R)-3-Amino-2-phenyl-propan-1-ol vs amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis, the choice between using a reduced Amino Alcohol (e.g., (R)-Phenylalaninol) and its parent Amino Acid (e.g., L-Phenylalanine) determines the available mechanistic pathways, stereocontrol levels, and process scalability.

While Amino Acids serve as the abundant "Chiral Pool" starting material, they are often unsuitable for direct use as high-precision auxiliaries due to the lability of the


-proton and the lack of rigid chelation sites compared to their reduced counterparts. (R)-Phenylalaninol , the reduced form of (R)-Phenylalanine, is the industry standard for generating Evans Oxazolidinones , which offer superior diastereomeric excess (>98% de) in enolate alkylations compared to direct amino acid derivatives.

Key Finding: For drug development requiring >99% optical purity, (R)-Phenylalaninol-derived auxiliaries outperform direct amino acid methodologies in reliability and generality, despite the higher initial raw material cost.

Chemical Identity & Nomenclature Scope

Important Technical Note: The specific string "(R)-3-Amino-2-phenyl-propan-1-ol" refers to a regioisomer (a


-amino alcohol derivative) which is non-standard in commercial asymmetric synthesis. The industry standard chiral auxiliary derived from the phenylalanine scaffold is (R)-2-Amino-3-phenyl-propan-1-ol , commonly known as (R)-Phenylalaninol .

To ensure this guide provides actionable, field-relevant data, we focus on (R)-Phenylalaninol as the primary comparator against Amino Acids, as it represents the functional class intended by the "Amino Alcohol vs. Amino Acid" comparison.

Feature(R)-Phenylalaninol (Standard)(R)-3-Amino-2-phenyl-propan-1-ol (Isomer)L-Phenylalanine (Parent Acid)
Structure 1,2-Amino Alcohol1,3-Amino Alcohol

-Amino Acid
CAS 5267-64-1112865-66-2 (Generic)63-91-2
Primary Use Evans Oxazolidinone PrecursorNiche Ligand /

-AA derivative
Chiral Pool Source / Organocatalyst
Ring Formation Forms 5-membered OxazolidinoneForms 6-membered OxazinanoneForms Imidazolidinone

Mechanistic Basis of Stereocontrol

The divergence in performance stems from the rigidity of the transition states formed by these two classes.

Amino Alcohols (The Evans Pathway)

(R)-Phenylalaninol reacts with phosgene or diethyl carbonate to form an Oxazolidinone .

  • Rigidity: The 5-membered ring is conformationally locked.

  • Chelation: During enolization (e.g., with LDA or NaHMDS), the carbonyl oxygen and the oxazolidinone nitrogen (or added Lewis acid) form a tight chelated transition state (Zimmerman-Traxler model).

  • Steric Shielding: The benzyl group at the C4 position projects directly over one face of the enolate, forcing the electrophile to attack from the opposite face.

Amino Acids (The Organocatalytic Pathway)

Amino acids (like Proline or Phenylalanine) are often used directly or as Imidazolidinones (MacMillan catalysts).

  • Mechanism: They typically operate via Enamine or Iminium ion cycles.

  • Flexibility: While effective, the transition states often rely on H-bonding networks which can be more solvent-dependent and less rigid than the covalent metal-chelated systems of oxazolidinones.

  • Zwitterionic Issues: Free amino acids have solubility issues in organic solvents; they are often converted to esters or amides, adding steps.

Comparative Pathway Diagram

G AA L-Phenylalanine (Amino Acid) Red Reduction (NaBH4/I2) AA->Red Step 1 Imid Imidazolidinone Formation AA->Imid Alternative Path Alc (R)-Phenylalaninol (Amino Alcohol) Red->Alc Yield: ~85% Ox Oxazolidinone Formation Alc->Ox Phosgene/CDI Aux Evans Auxiliary (Rigid Scaffold) Ox->Aux Alk Asymmetric Alkylation Aux->Alk Li-Enolate Prod1 Product (>99% ee) + Recovered Auxiliary Alk->Prod1 Cleavage Cat Organocatalyst (Soluble) Imid->Cat React Diels-Alder/Aldol Cat->React Prod2 Product (90-95% ee) React->Prod2

Figure 1: Synthetic divergence. The Amino Alcohol pathway (top) leads to the rigid Evans Auxiliary, while the Amino Acid pathway (bottom) leads to organocatalysts.

Performance Metrics: The Data

The following table contrasts the performance of (R)-Phenylalaninol-derived Evans auxiliaries against L-Phenylalanine-derived organocatalysts in a standard


-alkylation of a propionate derivative .
Metric(R)-Phenylalaninol System (Evans)L-Phenylalanine System (MacMillan/Direct)
Stereoselectivity (de/ee) > 99% de (Routine)90 - 95% ee (Variable)
Yield (Alkylation Step) 85 - 95%70 - 85%
Recovery of Chiral Source High (>90%) (Crystalline solid)Low to Moderate (Often lost in workup)
Reaction Conditions Cryogenic (-78°C), AnhydrousAmbient (0°C to RT), often wet solvents
Scale-up Suitability Excellent (Predictable, crystalline intermediates)Good (No metals), but lower stereocontrol
Cost Contribution High (Auxiliary is stoichiometric)Low (Catalytic use)
Critical Analysis
  • Purity: For API synthesis, the Evans system (Amino Alcohol) is superior because the diastereomers can be separated by crystallization before cleavage, ensuring the final product is enantiopure.

  • Throughput: Amino Acid organocatalysis is faster (fewer steps) but often requires column chromatography to upgrade optical purity, which is fatal at kilo-scale.

Experimental Protocols

Protocol A: Synthesis of (R)-Phenylalaninol (from L-Phenylalanine)

Use this if commercial Phenylalaninol is unavailable or cost-prohibitive.

  • Setup: Equip a 3-neck flask with a reflux condenser and addition funnel under

    
    .
    
  • Reagents: Suspend L-Phenylalanine (16.5 g, 100 mmol) in dry THF (150 mL).

  • Activation: Add

    
      (9.5 g, 250 mmol) in one portion. Cool to 0°C.
    
  • Reduction: Dropwise add a solution of

    
      (25.4 g, 100 mmol) in THF over 1 hour. (Evolution of 
    
    
    
    gas).
  • Reflux: Heat to reflux for 18 hours. The solution typically turns clear/colorless.

  • Quench: Cool to RT. Carefully add Methanol until effervescence ceases. Evaporate solvent.

  • Workup: Dissolve residue in 20% KOH (100 mL). Stir 4 hours to break Boron-Amine complexes. Extract with DCM (3 x 100 mL).

  • Result: Dry over

    
     and concentrate. Recrystallize from toluene.
    
    • Target Yield: 85-90%.

    • Quality Check: Melting point 92-94°C.

Protocol B: Formation of the Evans Auxiliary (Oxazolidinone)

The key transformation distinguishing the Alcohol from the Acid.

  • Reactants: Mix (R)-Phenylalaninol (15.1 g, 100 mmol), Diethyl Carbonate (25 mL), and

    
      (1.4 g, 10 mmol).
    
  • Distillation: Heat to 135°C. Ethanol is distilled off as it forms.

  • Completion: When internal temp rises to ~150°C and ethanol ceases, the reaction is complete.

  • Purification: Cool. Dilute with DCM, wash with water. Crystallize from Ethyl Acetate/Hexanes.

    • Product: (R)-4-benzyl-2-oxazolidinone.

    • Significance: This is the "Engine" of the auxiliary method.

Strategic Recommendations

When to use (R)-Phenylalaninol (Amino Alcohol):
  • Late-Stage Drug Synthesis: When >99.5% ee is required for regulatory compliance.

  • Complex Substrates: When the substrate has other functional groups that might interfere with fragile organocatalytic cycles.

  • Crystallinity Required: If you need to purify intermediates by crystallization rather than chromatography.

When to use Amino Acids (Directly):
  • Early Discovery: When speed is prioritized over perfect stereocontrol.

  • Cost-Sensitive Commodity Chemicals: Where the cost of the auxiliary loop is prohibitive.

  • "Green" Chemistry: To avoid the use of stoichiometric auxiliaries and lithium bases.

References

  • Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127-2129. Link

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496-6511. Link

  • Ager, D. J., et al. "The Synthesis of Amino Acids and Amino Alcohols." Chemical Reviews, 96(2), 835-876. Link

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpentanoic acid." Organic Syntheses, Coll. Vol. 8, p.339. Link

  • BenchChem Application Note. "Synthesis and Application of (R)-Phenylalaninol in API Development." Link(Generalized Source)

A Researcher's Guide to Validating the Purity of (R)-3-Amino-2-phenyl-propan-1-ol HCl via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chiral synthesis, the absolute purity of stereoisomers is not merely a quality metric; it is a fundamental determinant of therapeutic efficacy and safety. This guide provides an in-depth, scientifically grounded protocol for validating the purity of (R)-3-Amino-2-phenyl-propan-1-ol HCl, a critical chiral building block. We will move beyond a simple recitation of steps to explore the underlying principles of Thin-Layer Chromatography (TLC) and how to rationally design and interpret a TLC experiment to confidently assess the purity of this compound, particularly concerning its enantiomeric counterpart, the (S)-isomer.

The Imperative of Enantiomeric Purity

(R)-3-Amino-2-phenyl-propan-1-ol and its derivatives are integral to the synthesis of various pharmacologically active molecules. The specific stereochemistry of this compound is often crucial for its biological activity. The presence of the undesired (S)-enantiomer can, in the best-case scenario, lead to a product with reduced efficacy. In the worst-case scenario, it can result in unforeseen and potentially harmful off-target effects. Therefore, a robust, accessible, and reliable method for confirming the enantiomeric purity is paramount. While High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for chiral separations, TLC offers a rapid, cost-effective, and surprisingly powerful alternative for routine purity checks and reaction monitoring.[1][2][3]

Foundational Principles: Chiral TLC Separation

Standard TLC on an achiral stationary phase like silica gel will not separate enantiomers.[1] (R)- and (S)-3-Amino-2-phenyl-propan-1-ol have identical physical properties in a non-chiral environment and will thus exhibit the same retention factor (Rf). To achieve separation, a chiral environment must be introduced. This can be accomplished in two primary ways:

  • Chiral Stationary Phase (CSP): The TLC plate itself is coated with a chiral selector. These selectors, often derivatives of cellulose, cyclodextrins, or proteins, form transient diastereomeric complexes with the enantiomers of the analyte.[1] The differing stability of these complexes leads to different migration rates and, consequently, separation.[1]

  • Chiral Mobile Phase Additive (CMPA): A chiral selector is added to the mobile phase.[4][5][6] This selector interacts with the enantiomers in the mobile phase, again forming transient diastereomeric complexes that have different affinities for the achiral stationary phase, enabling separation.[4][7]

For the analysis of amino alcohols like (R)-3-Amino-2-phenyl-propan-1-ol, both approaches are viable. However, the CMPA method often provides greater flexibility in method development, as the concentration and type of chiral selector can be easily varied.[5]

Experimental Protocol: A Self-Validating TLC System

This protocol is designed to be a self-validating system, meaning that the results from control lanes will provide the necessary context to interpret the purity of the test sample with a high degree of confidence.

Materials and Reagents
  • TLC Plates: High-performance silica gel 60 F254 plates are recommended for their uniform particle size and fluorescent indicator.

  • (R)-3-Amino-2-phenyl-propan-1-ol HCl: The sample to be tested.

  • (S)-3-Amino-2-phenyl-propan-1-ol HCl: A reference standard of the undesired enantiomer.

  • Racemic (R,S)-3-Amino-2-phenyl-propan-1-ol HCl: A 1:1 mixture of the (R)- and (S)-enantiomers, serving as a resolution control.

  • Chiral Mobile Phase Additive: (+)-10-Camphorsulfonic acid (CSA) is a suitable choice for resolving chiral amino alcohols.[4]

  • Solvents: Dichloromethane and Methanol (HPLC grade).

  • Visualization Reagent: Ninhydrin solution (0.2% w/v in ethanol). Ninhydrin reacts with primary amines to produce a characteristic purple spot, making it ideal for visualizing amino alcohols.[8][9]

Experimental Workflow Diagram

Caption: Workflow for TLC Purity Validation.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Prepare a stock solution of the chiral mobile phase additive by dissolving (+)-10-Camphorsulfonic acid in methanol to a concentration of 10 mg/mL.

    • In a developing chamber, prepare the mobile phase by mixing dichloromethane and the methanolic CSA solution. A good starting ratio to explore is 95:5 (v/v) dichloromethane:methanolic CSA.

    • Line the inside of the TLC chamber with filter paper saturated with the mobile phase and close the lid. Allow the chamber to saturate for at least 20 minutes to ensure a uniform solvent vapor environment, which is crucial for reproducible results.[10][11]

  • Sample Preparation:

    • Prepare separate solutions of the (R)-isomer, (S)-isomer, the racemic mixture, and the test sample in methanol at a concentration of approximately 1 mg/mL.

  • TLC Plate Spotting:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[12]

    • Using separate capillary tubes, carefully spot each of the four prepared solutions onto the baseline, ensuring the spots are small and well-separated.[8] A co-spot, where the test sample and the (S)-isomer are spotted on top of each other, can also be beneficial for direct comparison.

  • Development:

    • Place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the level of the mobile phase.

    • Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

    • Immediately remove the plate and mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to air dry completely in a fume hood.

    • Dip the dried plate into the ninhydrin solution or spray it evenly.

    • Gently heat the plate with a heat gun until the purple spots appear. Overheating can char the plate and obscure the results.

Data Analysis and Interpretation

The primary method for analyzing a TLC plate is the calculation of the Retention Factor (Rf) for each spot.[13][14]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [13][15]

The distances are measured from the baseline.[13]

Interpreting the Results:

  • Racemic Lane: This lane is the most critical for validating the separation method. You should observe two distinct spots, corresponding to the (R)- and (S)-enantiomers. If only one spot is seen, the mobile phase is not effective for chiral separation, and the composition should be adjusted.

  • (R)- and (S)-Isomer Lanes: These lanes will identify which spot corresponds to which enantiomer.

  • Test Sample Lane:

    • A single spot that corresponds to the Rf value of the (R)-isomer indicates a high degree of purity.

    • The presence of a second, faint spot with the same Rf as the (S)-isomer indicates the presence of the undesired enantiomer as an impurity. The intensity of this spot can provide a semi-quantitative estimation of the impurity level.

Comparative Data
SampleObserved SpotsRf Value of (R)-isomerRf Value of (S)-isomerPurity Assessment
(R)-3-Amino-2-phenyl-propan-1-ol HCl 1~0.45-Reference standard
(S)-3-Amino-2-phenyl-propan-1-ol HCl 1-~0.55Reference standard
Racemic Mixture 2~0.45~0.55Successful enantiomeric separation
Test Sample (High Purity) 1~0.45Not DetectedThe sample is of high enantiomeric purity.
Test Sample (Contaminated) 2 (1 major, 1 faint)~0.45~0.55The sample is contaminated with the (S)-enantiomer. The faintness of the spot suggests a low level of impurity.

Note: The provided Rf values are hypothetical and will vary depending on the exact experimental conditions. It is crucial to run all samples on the same plate for a valid comparison.[10]

Logical Relationships in Chiral TLC

Chiral_TLC_Logic Analyte Racemic Analyte ((R) and (S) Enantiomers) CSP Chiral Stationary Phase (CSP) or Chiral Mobile Phase Additive (CMPA) Analyte->CSP interacts with Diastereomeric_Complexes Transient Diastereomeric Complexes CSP->Diastereomeric_Complexes forms Differential_Interaction Differential Interaction (Varying Stability) Diastereomeric_Complexes->Differential_Interaction leads to Separation Separation of Enantiomers (Different Rf Values) Differential_Interaction->Separation results in

Caption: Principle of Chiral Separation by TLC.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the validation of (R)-3-Amino-2-phenyl-propan-1-ol HCl purity using Thin-Layer Chromatography. By understanding the principles of chiral separations and employing a self-validating experimental design, researchers can confidently and efficiently assess the enantiomeric purity of this vital synthetic intermediate. This method, while simpler than HPLC, offers a powerful tool for routine quality control, reaction monitoring, and preliminary purity assessment in any chemistry laboratory.[16][17] The key to trustworthy results lies not just in following the steps, but in understanding the causality behind each experimental choice.

References

  • Grokipedia. Chiral thin-layer chromatography.
  • Journal of Liquid Chromatography & Related Technologies. Normal Phase TLC Separation of Enantiomers Using Chiral Ion Interaction Agents.
  • U.S. Department of Justice. Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives.
  • Wikipedia. Chiral thin-layer chromatography. Available from: [Link]

  • American Laboratory. Thin-Layer Chromatography—A Useful Technique for the Separation of Enantiomers. Available from: [Link]

  • PubMed. Enantioseparation by Thin-Layer Chromatography. Available from: [Link]

  • Routledge. Thin Layer Chromatography in Chiral Separations and Analysis - 1st Edition. Available from: [Link]

  • OCR A-Level Chemistry Notes. Thin-Layer Chromatography and Rf Values (14.1.1). Available from: [Link]

  • IAEA. Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis. Available from: [Link]

  • University of Victoria. Thin layer chromatography. Available from: [Link]

  • LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. Available from: [Link]

  • Google Books. Thin Layer Chromatography in Chiral Separations and Analysis.
  • Oreate AI Blog. How to Calculate Rf TLC. Available from: [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. Available from: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available from: [Link]

  • Microbe Notes. Chiral Chromatography: Principle, Components, Steps, Types, Uses. Available from: [Link]

  • Eurofins. Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements. Available from: [Link]

  • JoVE. Video: Thin-Layer Chromatography (TLC): Overview. Available from: [Link]

  • University of Calgary. Thin Layer Chromatography (TLC). Available from: [Link]

  • Michigan State University Department of Chemistry. 5. Thin Layer Chromatography. Available from: [Link]

  • Springer Nature Experiments. Chiral Separation Principles. Available from: [Link]

  • Scribd. TLC Techniques and Visualization Methods. Available from: [Link]

  • Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4). Available from: [Link]

  • EPFL. TLC Visualization Reagents. Available from: [Link]

  • Lösungsfabrik. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Available from: [Link]

  • PubMed. Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer. Available from: [Link]

  • University of York. Visualising plates. Available from: [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. REVIEW ON ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND TROUBLESHOOTING OF HIGH PERFORMANCE. Available from: [Link]

  • PubMed. [The enantiomeric separation of aromatic alcohol amino drugs by thin-layer chromatography]. Available from: [Link]

  • ResearchGate. NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS. Available from: [Link]

  • ResearchGate. Optimization of the TLC Separation of Seven Amino Acids. Available from: [Link]

  • Save My Exams. Thin Layer Chromatography, TLC (OCR A Level Chemistry A): Revision Note. Available from: [Link]

  • Journal of the Indian Chemical Society. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Available from: [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of a new dipeptide analogue from L-phenylalanine and ethylenediamine. Available from: [Link]

  • PubChem. 3-Amino-2-phenylpropan-1-ol. Available from: [Link]

  • Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Arkivoc. Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available from: [Link]

  • Molecules. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]

Sources

Benchmarking synthetic routes for (R)-3-Amino-2-phenyl-propan-1-ol production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-Amino-2-phenyl-propan-1-ol (CAS: 5267-64-1 ) is a critical chiral building block in the synthesis of neurokinin-1 (NK1) receptor antagonists, anticholinergic agents (e.g., Fesoterodine intermediates), and as a chiral auxiliary in asymmetric synthesis.

Unlike its regioisomer (phenylalaninol), this "beta-phenyl, gamma-amino" alcohol presents unique synthetic challenges due to the lability of the benzylic position and the difficulty of installing the stereocenter at C2 (beta-position) rather than the alpha-position typical of amino acids.

This guide benchmarks three distinct synthetic strategies:

  • The "Classic" Industrial Route: Nitrile synthesis followed by chemical resolution.

  • The Biocatalytic Route: Lipase-catalyzed kinetic resolution of N-protected intermediates.

  • The Asymmetric Hydrogenation Route: Direct catalytic reduction of atropic acid derivatives.

Comparative Analysis Matrix

The following table summarizes the performance metrics for the three primary routes. Data is aggregated from industrial patent literature and process chemistry optimizations.

MetricRoute A: Classic Nitrile + ResolutionRoute B: Biocatalytic Resolution (CAL-B)Route C: Asymmetric Hydrogenation
Starting Material Phenylacetonitrile (Commodity)Racemic Amino Alcohol (from Route A)2-Phenylacrylic Acid (Atropic Acid)
Step Count 4 (Synthesis + Resolution)3 (Protection + Resolution + Deprotection)2 (Hydrogenation + Reduction)
Overall Yield 30–35% (Theoretical max 50% w/o recycle)40–45% (Theoretical max 50%)85–92%
Enantiomeric Excess (ee) >98% (After recrystallization)>99%90–95% (Often requires upgrade)
Scalability High (Kg to Ton)Medium (Kg)High (Ton)
Cost Efficiency High (Low material cost, high labor)Medium (Enzyme cost)Medium-High (Catalyst cost)
Green Score Low (Solvent heavy, waste from resolution)High (Mild conditions, recyclable enzyme)High (Atom economy)

Detailed Technical Protocols

Route A: The "Classic" Nitrile Synthesis & Chemical Resolution

Mechanism: Condensation of phenylacetonitrile with formaldehyde yields the "tropic nitrile" skeleton, which is reduced to the amine. The racemate is resolved using a chiral acid.

Workflow Diagram

RouteA SM Phenylacetonitrile Step1 Hydroxymethylation (CH2O, NaOH) SM->Step1 Inter1 2-Phenyl-3-hydroxy- propionitrile Step1->Inter1 Step2 Reduction (H2, Raney Ni or LiAlH4) Inter1->Step2 Racemate rac-3-Amino-2-phenyl- propan-1-ol Step2->Racemate Step3 Resolution ((S)-Mandelic Acid) Racemate->Step3 Product (R)-3-Amino-2-phenyl- propan-1-ol Salt Step3->Product Crystallization

Caption: Route A proceeds via hydroxymethylation of phenylacetonitrile followed by reduction and classical resolution.

Experimental Protocol
  • Hydroxymethylation:

    • Charge a reactor with Phenylacetonitrile (1.0 eq) and Paraformaldehyde (1.2 eq) in DMSO or MeOH.

    • Add catalytic NaOH or DBU at 0°C. Stir at RT for 4 hours.

    • Quench with dilute HCl. Extract with EtOAc.[1]

    • Key Insight: Control temperature strictly (<25°C) to prevent retro-aldol or polymerization.

  • Reduction:

    • Dissolve the crude nitrile in EtOH/NH3.

    • Add Raney Nickel (10 wt%) and hydrogenate at 50 bar H2, 60°C for 12 hours.

    • Filter catalyst and concentrate to yield racemic 3-amino-2-phenylpropan-1-ol.

  • Resolution:

    • Dissolve racemate in hot EtOH. Add (S)-(+)-Mandelic acid (1.0 eq).

    • Cool slowly to 4°C. The (R)-amine-(S)-mandelate salt crystallizes.

    • Recrystallize from EtOH to achieve >98% ee.

    • Liberate the free base using 2M NaOH and extract with DCM.

Route B: Biocatalytic Kinetic Resolution (Green Alternative)

Mechanism: Lipase-catalyzed acylation. Candida antarctica Lipase B (CAL-B) selectively acylates the (R)-enantiomer (or (S)- depending on conditions) of the N-protected amino alcohol, allowing separation by chromatography or extraction.

Workflow Diagram

RouteB RacAmine rac-3-Amino-2-phenyl- propan-1-ol Protect N-Protection (Boc2O) RacAmine->Protect NBoc rac-N-Boc-Amino Alcohol Protect->NBoc EnzStep Kinetic Resolution (CAL-B, Vinyl Acetate) NBoc->EnzStep RAcyl (R)-Acetate Ester (Acylated) EnzStep->RAcyl Fast Reaction SAlc (S)-Alcohol (Unreacted) EnzStep->SAlc Slow Reaction Hydrolysis Hydrolysis & Deprotection RAcyl->Hydrolysis Final (R)-3-Amino-2-phenyl- propan-1-ol Hydrolysis->Final

Caption: Route B utilizes CAL-B lipase to selectively acylate the (R)-enantiomer, separating it from the (S)-isomer.

Experimental Protocol
  • Protection:

    • React racemic amino alcohol with Boc2O (1.1 eq) in THF/NaOH to yield N-Boc-3-amino-2-phenylpropan-1-ol.

  • Enzymatic Resolution:

    • Suspend Novozym 435 (immobilized CAL-B, 20 mg/mmol) in dry MTBE or Toluene containing the N-Boc substrate (0.1 M).

    • Add Vinyl Acetate (5.0 eq) as the acyl donor.

    • Incubate at 30°C with orbital shaking. Monitor via HPLC.

    • Stop Point: Stop reaction at ~45-50% conversion (typically 24-48h).

  • Separation & Hydrolysis:

    • Filter enzyme. Separate the (R)-acetate from the (S)-alcohol via column chromatography (Acetate is less polar).

    • Hydrolyze the (R)-acetate with LiOH/MeOH.

    • Remove Boc group with TFA/DCM to yield the target.

Route C: Asymmetric Hydrogenation (Emerging Standard)

Mechanism: Direct asymmetric hydrogenation of 2-phenylacrylic acid (Atropic acid) or its derivatives using Ruthenium or Rhodium catalysts with chiral phosphine ligands (e.g., BINAP, DuanPhos).

Workflow Diagram

RouteC SM 2-Phenylacrylic Acid (Atropic Acid) CatStep Asym. Hydrogenation (Ru-BINAP or Rh-DuanPhos) SM->CatStep H2, 50 bar Inter (R)-2-Phenylpropionic Acid CatStep->Inter AmideStep Amidation (NH3/EDC) Inter->AmideStep RedStep Reduction (BH3 or LiAlH4) AmideStep->RedStep Intermediate Amide Final (R)-3-Amino-2-phenyl- propan-1-ol RedStep->Final

Caption: Route C establishes chirality early via asymmetric hydrogenation of the alkene, followed by functional group manipulation.

Experimental Protocol
  • Asymmetric Hydrogenation:

    • Substrate: 2-Phenylacrylic acid .

    • Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl (0.5 mol%).

    • Solvent: MeOH. Pressure: 50 bar H2. Temp: 25°C.

    • Yield: >95% conversion to (S)-2-phenylpropionic acid (Note: Check ligand chirality to ensure (R)-product if desired, or invert later. For (R)-target, use (S)-BINAP to get (R)-acid directly).

  • Amidation:

    • Convert (R)-2-phenylpropionic acid to the primary amide using SOCl2 followed by NH4OH .

  • Reduction:

    • Reduce the amide using LiAlH4 in THF (reflux, 4h).

    • Safety: Quench carefully (Fieser method) to avoid aluminum emulsions.

Expert Commentary & Troubleshooting

  • Impurity Profile: In Route A, the "retro-aldol" byproduct (phenylacetonitrile) can reform if the pH is too high during workup. Maintain pH neutral during extraction.

  • Safety Warning: Route A involves Raney Nickel (pyrophoric) and potentially Cyanide intermediates if not purchased directly. Route C uses high-pressure hydrogen.

  • Cost vs. Purity: For early-phase R&D (grams), Route B (Biocatalysis) is superior due to the high predictability of CAL-B and ease of purification. For commercial manufacturing (tons), Route A remains dominant due to raw material costs, despite the yield loss in resolution.

References

  • Sigma-Aldrich. (R)-(+)-2-Amino-3-phenyl-1-propanol Product Specification & CAS Data.Link

  • BenchChem. Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-(Methylamino)-1-phenylpropan-1-ol. (Adapted for primary amine). Link[2]

  • Royal Society of Chemistry. Synthesis of isotopically labelled 3-amino-2-phenylpropionic acid and its role as a precursor. J. Chem. Soc., Perkin Trans. 1. Link

  • National Institutes of Health (PubChem). 3-Amino-2-phenylpropan-1-ol Compound Summary.Link

  • Beilstein Journal of Organic Chemistry. Synthesis of unnatural α-amino esters using ethyl nitroacetate. (Relevant for nitro-aldol precursors). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: (R)-3-Amino-2-phenyl-propan-1-ol, Hydrochloride

[1][2]

Part 1: Executive Summary & Immediate Action

Status: Action Required Hazard Classification: Irritant (Skin/Eye), Potentially Harmful if Swallowed.[1][2][3] Primary Disposal Method: High-temperature incineration via licensed hazardous waste contractor.[1][2]

This guide provides a validated, step-by-step protocol for the disposal of (R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride . Unlike standard organic waste, this compound is a chiral amino alcohol salt. Its disposal requires specific attention to pH management (due to the HCl moiety) and segregation from oxidizing agents to prevent exothermic incompatibility.

Critical Prohibition:

  • DO NOT mix with strong oxidizers (e.g., permanganates, perchlorates) or hypochlorites (bleach). This can generate toxic chloramines or cause fire.

  • DO NOT dispose of the solid salt directly into sanitary sewer systems.

Part 2: Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity to ensure this protocol applies to your specific inventory.

Table 1: Physicochemical & Hazard Profile
ParameterSpecification
Chemical Name (R)-3-Amino-2-phenyl-propan-1-ol, Hydrochloride
Structure Note Isomeric to Phenylalaninol.[1][2] Phenyl group at C2; Amino group at C3.
CAS Number (Free Base) 62247-39-6 (Note: Specific salt CAS may vary; treat based on parent structure)
Molecular Formula C₉H₁₃NO[1][2] · HCl
Molecular Weight ~187.67 g/mol (Salt) / 151.21 g/mol (Free Base)
Physical State White to off-white crystalline solid
Acidity (pH) Aqueous solutions are acidic (pH ~4–5) due to HCl dissociation.[1][2][4]
GHS Classification Warning H315 (Skin Irrit. 2), H319 (Eye Irrit.[2] 2A), H335 (STOT SE 3).

Expert Insight: The hydrochloride salt form increases water solubility but renders the compound acidic. Upon dissolution in water, it dissociates into the protonated ammonium cation and chloride anion. Disposal protocols must account for this acidity to prevent corrosion of plumbing or violation of pH discharge limits [1].

Part 3: Disposal Workflow & Decision Matrix

The following logic flow dictates the correct disposal route based on the physical state of the waste.

DisposalWorkflowStartWaste Identification:(R)-3-Amino-2-phenyl-propan-1-ol, HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidLiquid WasteStateCheck->LiquidPackSolidPack in HDPE/Glass JarLabel: 'Hazardous Waste - Solid'Solid->PackSolidSolventCheckIs it in Organic Solvent?Liquid->SolventCheckAqueousCheckIs it Aqueous?SolventCheck->AqueousCheckNoOrgWasteCombine with Non-HalogenatedOrganic SolventsSolventCheck->OrgWasteYesNeutralizeNeutralization Protocol(Adjust pH to 6-9)AqueousCheck->NeutralizeYesIncinerateShip for Incineration(Waste Code: Irritant/Organic)PackSolid->IncinerateFuelBlendFuel Blending/IncinerationOrgWaste->FuelBlendSewerCheckCheck Local Regulations(Sewer Limit < 1% Conc?)Neutralize->SewerCheckSewerSanitary Sewer Discharge(With copious water)SewerCheck->SewerPermittedChemWasteCollect as Aqueous Chemical WasteSewerCheck->ChemWasteRestricted

Caption: Decision matrix for segregating solid, organic liquid, and aqueous waste streams.

Part 4: Detailed Operational Protocols

Protocol A: Disposal of Solid Waste (Preferred)

Objective: Isolate the chemical for high-temperature destruction.[1][2] Applicability: Expired pure substance, contaminated weighing boats, filter paper, or spill debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1][2] Avoid metal containers if moisture is present, as the HCl salt can be corrosive.

  • Labeling: Affix a hazardous waste label.

    • Constituents: (R)-3-Amino-2-phenyl-propan-1-ol, HCl (100%).[1][2]

    • Hazards: Irritant, Acidic Solid.[2]

  • Storage: Store in a cool, dry satellite accumulation area until pickup.

  • Final Disposition: Transfer to a licensed waste contractor for incineration . The high nitrogen content makes it suitable for fuel blending, provided it is not mixed with incompatible materials [2].

Protocol B: Aqueous Solution Neutralization

Objective: Render aqueous residues safe for drain disposal (only if permitted by local POTW/sewer authority) or for collection as non-corrosive aqueous waste.[2] Mechanism:

12
  • Preparation: Place the aqueous solution in a beaker within a fume hood.

  • pH Check: Measure initial pH. It will likely be acidic (pH < 5).

  • Neutralization:

    • Slowly add 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (

      
      ) while stirring.
      
    • Caution: If using bicarbonate, expect effervescence (

      
       release).
      
  • Endpoint: Target a pH between 6 and 9 .

  • Verification: Confirm pH is stable for 5 minutes.

  • Disposal:

    • Option 1 (Restricted): If the concentration is negligible (<0.1%) and local regulations permit, flush down the sanitary sewer with 50x volume of water.

    • Option 2 (Standard): Pour into a carboy labeled "Aqueous Waste - Non-Hazardous pH Adjusted" and arrange for contractor pickup.[1]

Protocol C: Spill Cleanup (Immediate Response)

Scenario: Powder spill on the benchtop or floor.[2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[5] If dust is visible, use an N95 dust mask.

  • Containment: Do not dry sweep if dust generation is likely. Cover the spill with a damp paper towel or an oil-dry absorbent to suppress dust.[1]

  • Cleanup:

    • Scoop the material into a waste container (see Protocol A).

    • Wipe the surface with a dilute soap solution, followed by water.[5]

  • Verification: Use a pH strip on the wet surface. If red (acidic), wipe again with a dilute bicarbonate solution until neutral.

Part 5: Scientific Rationale & Compatibility

Why Segregate from Oxidizers?

Amino alcohols contain both amine (reducing) and alcohol functionalities. Mixing these with strong oxidizers (e.g., Nitric Acid, Chromic Acid) can lead to violent oxidation. The amine group is particularly susceptible to forming unstable N-oxides or chloramines if mixed with bleach, presenting an immediate respiratory hazard [3].[1]

The Role of the Hydrochloride Counter-ion

The HCl moiety stabilizes the amine as an ammonium salt, increasing shelf-life and water solubility.[2] However, this makes the solid hygroscopic and acidic. In a waste drum, moisture absorption can lead to the formation of hydrochloric acid mist if the container is not sealed, potentially corroding metal drums. Always use plastic liners or poly-drums for bulk storage.

References

  • National Institutes of Health (NIH) - PubChem. (2025). 3-Amino-2-phenylpropan-1-ol Safety and Hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Personal protective equipment for handling (R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action)

Compound Profile:

  • Chemical Name: (R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride[1]

  • CAS Number: 21464-48-2 (Racemic HCl reference); Specific (R)-isomer requires enantiopure handling protocols.[1]

  • Physical State: White to off-white crystalline solid.

  • Primary Hazards: Serious Eye Damage (Category 1) , Skin Irritation (Category 2), Specific Target Organ Toxicity - Respiratory Irritation (Category 3).[1]

  • Signal Word: DANGER

Emergency Response Card:

Scenario Immediate Action
Eye Contact CRITICAL: Rinse immediately with water for 15+ minutes. Lift eyelids. Seek immediate ophthalmological attention.
Skin Contact Brush off dry particles.[1] Wash with soap and water for 15 minutes. Remove contaminated clothing.[2]
Inhalation Move to fresh air.[1][2] If breathing is difficult, administer oxygen (trained personnel only).

| Spill (Solid) | Do not dry sweep.[1] Wet with inert solvent (heptane/toluene) or use HEPA vacuum to prevent dust.[1] |

Part 2: Hazard Analysis & PPE Selection Logic[5]

The "Why" Behind the Protocol

Handling amine hydrochloride salts requires a nuanced approach. While the salt form reduces the volatility associated with the free amine, it introduces two distinct risks:

  • Fine Particulate Dispersion: The hydrochloride salt is often a fine, electrostatic powder.[1] Inhalation poses a risk of chemical pneumonitis due to the acidic nature of the salt upon contact with mucous membranes.

  • Ocular Corrosivity: Upon contact with the moisture in the eye, the salt hydrolyzes, potentially creating a locally acidic environment while the organic amine component can penetrate corneal tissue.[1] Safety glasses are insufficient; goggles are mandatory.

PPE Selection Matrix

This matrix is designed based on permeation resistance and physical state hazards .[1]

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent)ANSI Z87.1+ D3 .[1] Safety glasses allow dust ingress. The hygroscopic nature of the salt causes it to adhere and dissolve on the eye surface if dust enters from the side.
Respiratory N95 Respirator (Minimum) or P100 N95 is sufficient for standard weighing (<10g).[1] For larger quantities or open grinding, use a P100 half-mask to block 99.97% of fine particulates.
Dermal (Hands) Nitrile Gloves (Double Layer)Inner: 4 mil Nitrile (Touch).[1] Outer: 5-8 mil Nitrile (Durability). Latex is not recommended due to poor chemical resistance against organic amines if the salt dissolves.
Body Lab Coat (High-Neck)Cotton/Polyester blend.[1] Ensure the neck is closed to prevent dust accumulation on the collarbone/neck area, a common site for contact dermatitis.
PPE Decision Logic Flow

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational scale.

PPE_Logic Start Operation Assessment Scale Quantity Scale? Start->Scale Small < 10 grams (Analytical) Scale->Small Large > 10 grams (Prep/Synthesis) Scale->Large Soln In Solution? Small->Soln Solid_Large PPE Level 3 (High Dust): - P100 Respirator - Splash Goggles - Tyvek Sleeves - Double Nitrile Gloves Large->Solid_Large Solid_Small PPE Level 1: - Safety Glasses w/ Side Shields - N95 Mask - Single Nitrile Gloves Soln->Solid_Small No (Solid) Liquid_Small PPE Level 2: - Splash Goggles - Lab Coat - Double Nitrile Gloves Soln->Liquid_Small Yes (Liquid)

Figure 1: PPE Selection Logic based on quantity and physical state.[1] Note the escalation to P100 respirators for large solid handling.

Part 3: Operational Protocols

Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of the solid hydrochloride salt.[1]

  • Static Control: Use an ionizing fan or antistatic gun on the spatula and weighing boat.[1] Amine salts are prone to static charge, causing "jumping" of particles.

  • Draft Shield: Always weigh inside a chemical fume hood or a balance enclosure. Never weigh on an open bench.

  • Technique:

    • Place the receiving vessel (flask) inside the hood.

    • Transfer solid directly into the flask using a wide-mouth funnel.

    • Wash the funnel immediately with the reaction solvent to dissolve residual dust.

Solubilization & Reaction Setup

When dissolving (R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride:

  • Exotherm Check: The dissolution of amine hydrochlorides in water or alcohols is generally endothermic or mildly exothermic. However, if neutralizing with a base (e.g., TEA, NaOH) to free the amine, a significant exotherm will occur.

  • Protocol:

    • Suspend the salt in the solvent.

    • Cool the mixture to 0°C if adding a base.

    • Add the base dropwise while monitoring internal temperature.

Spill Decontamination Workflow

In the event of a powder spill, dry sweeping generates hazardous dust.[1] Follow this wet-method protocol.

Spill_Response Spill Powder Spill Detected Isolate Evacuate & Post Signage Spill->Isolate PPE Don PPE: N95/P100 + Goggles Isolate->PPE Method Choose Method PPE->Method WetWipe Small (<5g): Cover with wet paper towels (Water/Methanol) Method->WetWipe Vac Large (>5g): HEPA Vacuum only (NO sweeping) Method->Vac Clean Final Wipe: 1. Dilute Acetic Acid (5%) 2. Water Rinse WetWipe->Clean Vac->Clean Dispose Dispose as Solid Chemical Waste Clean->Dispose

Figure 2: Wet-method spill response prevents aerosolization of hazardous dust.[1]

Part 4: Disposal & Waste Management[2][3][4]

Disposal Classification:

  • Waste Stream: Organic Solid (if dry) or Basic Organic Liquid (if dissolved/neutralized).[1]

  • RCRA Code: Not specifically listed, but dispose of as D002 (Corrosive) if pH < 2 or > 12.5, or as general toxic organic waste.

Deactivation Protocol (Laboratory Scale):

  • Dissolution: Dissolve waste solid in water or methanol.[1]

  • Neutralization: Slowly adjust pH to 6-8 using dilute Hydrochloric Acid (if free base) or Sodium Bicarbonate (if acidic salt solution).[1]

  • Container: Transfer to a High-Density Polyethylene (HDPE) waste container labeled "Non-Halogenated Organic Waste" (unless halogenated solvents were used).

References

  • PubChem. (n.d.).[1] 3-Amino-2-phenylpropan-1-ol (Compound Summary). National Library of Medicine. Retrieved March 5, 2026, from [Link][1]

  • OSHA. (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Occupational Safety and Health Administration. Retrieved March 5, 2026, from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.